Ethyl iodofluoroacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEACDPQRCJXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371910 | |
| Record name | Ethyl iodofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-58-1 | |
| Record name | Ethyl 2-fluoro-2-iodoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl iodofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl fluoroiodoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Iodofluoroacetate (CAS 401-58-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl Iodofluoroacetate, a valuable fluorinated C2 building block in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, reactivity, and application, with a focus on the mechanistic rationale that guides its effective use in research and development.
Core Characteristics and Physicochemical Properties
Ethyl 2-fluoro-2-iodoacetate is a halogenated ester that serves as a precursor for introducing the monofluoromethyl group, a motif of increasing importance in medicinal chemistry. The presence of both fluorine and iodine at the α-carbon imparts unique reactivity, making it a powerful tool for constructing complex molecular architectures. Its key physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 401-58-1 | [1] |
| Molecular Formula | C₄H₆FIO₂ | [2] |
| Molecular Weight | 231.99 g/mol | [2] |
| Boiling Point | 176.2 °C at 760 mmHg | [1] |
| Density | 1.89 g/cm³ | [1] |
| Flash Point | 60.3 °C | [1] |
| Appearance | Clear Liquid | [3] |
| Canonical SMILES | CCOC(=O)C(F)I | [1] |
| InChIKey | HEEACDPQRCJXKT-UHFFFAOYSA-N | [3] |
Synthesis and Purification Protocol
While not as commonly commercially available as its brominated or chlorinated analogs, this compound can be reliably synthesized in the laboratory via a halogen exchange reaction, most notably the Finkelstein reaction. This Sₙ2-type reaction is an efficient method for converting alkyl chlorides or bromides to the corresponding iodides.[4]
The protocol described below is based on the established principles of the Finkelstein reaction, utilizing the commercially available Ethyl Bromofluoroacetate as the starting material. The choice of acetone as the solvent is critical; sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium bromide (NaBr) byproduct is not, effectively driving the reaction to completion through precipitation (Le Châtelier's principle).[4][5]
Proposed Synthesis Workflow: Finkelstein Reaction
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Ethyl bromofluoroacetate (1.0 equiv.)
-
Sodium iodide (NaI, 1.5 equiv.)
-
Anhydrous acetone
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl bromofluoroacetate and anhydrous acetone (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add sodium iodide to the solution.
-
Reaction Execution: Heat the mixture to a gentle reflux (the boiling point of acetone is ~56 °C) with vigorous stirring. A white precipitate of sodium bromide should begin to form.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Initial Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium bromide, washing the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
Aqueous Extraction: Redissolve the resulting oil in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine) and brine.
-
Drying and Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.[6]
Chemical Reactivity and Mechanistic Insights: The Reformatsky Reaction
The primary utility of this compound in synthesis is its role in the Reformatsky Reaction . This reaction involves the oxidative addition of zinc metal into the carbon-halogen bond to form an organozinc intermediate, known as a Reformatsky enolate.[6][7] This enolate is a "soft" nucleophile, which readily adds to aldehydes and ketones to form β-hydroxy esters.[7]
A key advantage of the Reformatsky reagent over more reactive organometallics (like Grignard or organolithium reagents) is its lower basicity. This chemoselectivity prevents side reactions such as deprotonation of acidic protons on the carbonyl substrate or nucleophilic attack on the ester moiety of another reagent molecule.[6] The reactivity of the α-haloester is directly related to the halogen, following the trend I > Br > Cl, making this compound a highly reactive substrate for this transformation.
Generalized Mechanism of the Reformatsky Reaction
Caption: Key stages of the zinc-mediated Reformatsky Reaction.
The reaction proceeds through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom, facilitating the nucleophilic attack from the enolate carbon to the carbonyl carbon.[8] Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final α-fluoro-β-hydroxy ester.[6]
Applications in Medicinal Chemistry and Drug Development
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and lipophilicity. This compound provides a direct route to α-monofluorinated carbonyl compounds, which are valuable precursors for more complex pharmaceutical targets.
The β-hydroxy esters produced from the Reformatsky reaction are particularly useful synthons. The hydroxyl and ester functionalities can be further manipulated to create a wide array of structures. For instance, enantioselective versions of the Reformatsky reaction, using chiral ligands, can produce these building blocks with high stereocontrol, which is critical for developing single-enantiomer drugs.[4]
Spectroscopic Characterization (Predicted)
No definitive, published experimental spectra for this compound were identified. However, based on its structure and analysis of analogous compounds (e.g., ethyl fluoroacetate, ethyl difluoroacetate), the following spectral characteristics can be predicted.[9][10][11]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| ¹H NMR | ~ 6.0 - 6.5 | Doublet (d) | JH-F ≈ 48-55 Hz | -CH(F)I |
| ~ 4.2 - 4.4 | Quartet (q) | JH-H ≈ 7.1 Hz | -O-CH₂-CH₃ | |
| ~ 1.2 - 1.4 | Triplet (t) | JH-H ≈ 7.1 Hz | -O-CH₂-CH₃ | |
| ¹³C NMR | ~ 165 | Doublet (d) | JC-F ≈ 20-30 Hz | C=O |
| ~ 63 | Singlet (s) | -O-CH₂-CH₃ | ||
| ~ 30-40 | Doublet (d) | JC-F ≈ 180-200 Hz | -CH(F)I | |
| ~ 14 | Singlet (s) | -O-CH₂-CH₃ | ||
| ¹⁹F NMR | ~ -170 to -190 | Doublet (d) | JF-H ≈ 48-55 Hz | -CH(F)I |
Rationale for Predictions:
-
¹H NMR: The α-proton is significantly deshielded by the adjacent electronegative fluorine and iodine atoms and is split into a large doublet by the fluorine. The ethyl group protons show a standard quartet-triplet pattern.
-
¹³C NMR: The α-carbon will exhibit a very large one-bond coupling to fluorine (¹JCF). The carbonyl carbon will show a smaller two-bond coupling (²JCF).
-
¹⁹F NMR: The chemical shift for a monofluorinated alkyl group is typically in this range. The signal will be split into a doublet by the adjacent α-proton.
Safety, Handling, and Storage
Hazard Statement: Irritant.[1] While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests hazards common to α-halo esters and alkyl iodides. It should be handled with appropriate caution.
-
Handling:
-
Use only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
It is likely a lachrymator (tear-producing agent), a common property of α-halo carbonyl compounds.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Protect from light, as alkyl iodides can be light-sensitive.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
-
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains.
-
This guide is intended for use by qualified professionals. Always perform a thorough risk assessment before beginning any new experimental procedure.
References
- 1. Finkelstein Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein Reaction [unacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
Ethyl iodofluoroacetate molecular structure and weight
An In-Depth Technical Guide to Ethyl Iodofluoroacetate: Molecular Structure, Properties, and Synthetic Applications
Executive Summary
This compound is a halogenated ester of significant interest in synthetic organic chemistry, particularly for the construction of complex molecular architectures relevant to pharmaceutical development. Its unique structure, featuring iodine, fluorine, and an ester functional group on a two-carbon backbone, imparts valuable reactivity. The presence of the carbon-iodine bond allows for the formation of organometallic intermediates, most notably in the Reformatsky reaction, while the fluorine atom modulates the molecule's electronic properties and can confer desirable characteristics to the final products. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic characteristics, a representative synthesis protocol, and its primary application as a key reagent in carbon-carbon bond formation.
Molecular Identity and Physicochemical Properties
Nomenclature and Identifiers
Core Molecular Structure Analysis
This compound possesses a chiral center at the alpha-carbon (C2), which is substituted with four different groups: an iodo group, a fluoro group, a hydrogen atom (implied, but critical for stereochemistry), and an ethoxycarbonyl group. The high electronegativity of the fluorine atom and the large atomic radius and polarizability of the iodine atom create a unique electronic environment at the alpha-carbon, making the C-I bond susceptible to oxidative addition with metals like zinc.
References
1H NMR and 13C NMR data for ethyl iodofluoroacetate
An In-depth Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl Iodofluoroacetate
Abstract
Introduction: The Structural Challenge of this compound
This compound (C₄H₆FIO₂) is a halogenated ester featuring a stereogenic center at the α-carbon. The presence of three distinct electronegative atoms (oxygen, fluorine, and iodine) directly influencing this chiral center and the adjacent carbonyl group creates a unique electronic environment. Understanding this environment is critical for predicting reactivity and biological activity.
NMR spectroscopy is uniquely suited for this challenge. The presence of NMR-active nuclei—¹H, ¹³C, and ¹⁹F—allows for a multi-faceted analysis of the molecule's connectivity and stereochemistry.[1] Specifically, the large chemical shift dispersion and characteristic coupling patterns associated with fluorine make NMR an exceptionally powerful tool for confirming the structure of fluorinated compounds.[2] This guide will provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, focusing on the diagnostic signals that would confirm the successful synthesis of this compound.
Experimental Methodology: A Protocol for High-Fidelity Data Acquisition
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and optimized data acquisition parameters.[3] The protocols outlined below are designed to yield high-resolution, artifact-free spectra suitable for unambiguous structural assignment.
Experimental Workflow Diagram
The overall process, from sample handling to final data analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Protocol 1: Sample Preparation
The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting magnetic field homogeneity.
-
Weighing the Sample: Accurately weigh between 5-25 mg of this compound for ¹H NMR, or up to 50 mg for ¹³C NMR, into a clean, dry vial.[4] Higher concentrations for ¹³C NMR are necessary due to the low natural abundance (~1.1%) and smaller magnetic moment of the ¹³C nucleus.[5]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[6] Deuterated solvents are required for the spectrometer's field-frequency lock system. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its relatively simple residual solvent signal.
-
Dissolution & Filtration: Gently agitate the vial to ensure complete dissolution of the sample. Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean 5 mm NMR tube.[7] This step is critical to remove any suspended particles that cause line broadening. Cotton wool should be avoided as solvents can leach impurities from it.
-
Finalizing the Sample: Ensure the sample height in the tube is between 4-5 cm, which corresponds to the active volume of the spectrometer's receiver coils.[3][7] Cap the NMR tube securely to prevent solvent evaporation.
Protocol 2: Spectrometer Setup and Data Acquisition
These parameters are tailored for a standard high-field NMR spectrometer (e.g., 400-600 MHz).
-
Instrument Preparation: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient signal transmission and detection.[8]
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.[8]
-
¹H NMR Acquisition Parameters:
-
Spectral Width (sw): Set to a range of approximately 12-16 ppm to ensure all signals are captured.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis.[8] For quantitative analysis, a longer delay (e.g., 5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (nt): Start with 16 scans for a preliminary spectrum, increasing as needed to improve the signal-to-noise ratio.[8]
-
-
¹³C NMR Acquisition Parameters:
-
Spectral Width (sw): Use a wide spectral width of ~220 ppm, as ¹³C chemical shifts are much more dispersed than ¹H shifts.[5][9]
-
Acquisition Mode: Employ proton broadband decoupling (e.g., zgpg30) to collapse all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[9] This greatly simplifies the spectrum and improves signal-to-noise.
-
Relaxation Delay (d1): A standard delay of 2 seconds is appropriate for qualitative spectra.
-
Number of Scans (nt): A significantly higher number of scans (e.g., 128, 256, or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum: Interpretation and Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The interpretation relies on chemical shift, integration, and spin-spin splitting patterns.
Molecular Structure and Coupling Pathways
The key interactions governing the splitting patterns are the three-bond H-H coupling (³JHH) in the ethyl group and the two-bond H-F coupling (²JHF) at the α-carbon.
Caption: Key proton environments and their NMR coupling relationships.
Signal Assignment and Rationale
-
Signal 1: Ethyl Methyl Protons (Hₐ)
-
Predicted Chemical Shift (δ): ~1.3 ppm. These protons are furthest from the electronegative atoms and thus appear most upfield.
-
Integration: 3H.
-
Multiplicity: Triplet (t). According to the n+1 rule, these three protons are coupled to the two adjacent methylene protons (2+1=3), resulting in a triplet.[10] The expected coupling constant (³J_ab) is ~7 Hz.[11]
-
-
Signal 2: Ethyl Methylene Protons (Hₑ)
-
Predicted Chemical Shift (δ): ~4.3 ppm. These protons are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield compared to a standard alkyl CH₂ group.[12]
-
Integration: 2H.
-
Multiplicity: Quartet (q). These two protons are coupled to the three adjacent methyl protons (3+1=4), resulting in a quartet with the same coupling constant, ³J_ba ≈ 7 Hz.[11]
-
-
Signal 3: α-Methine Proton (Hₐ)
-
Predicted Chemical Shift (δ): ~5.8 - 6.2 ppm. This proton is subject to powerful deshielding effects from three adjacent electronegative groups: the carbonyl oxygen, the fluorine atom, and the iodine atom. This will shift its resonance to a very downfield position.
-
Integration: 1H.
-
Multiplicity: Doublet (d). The primary splitting of this signal will be caused by coupling to the single, directly-bonded fluorine atom. This two-bond (geminal) H-F coupling is typically very large. The expected coupling constant (²J_HF) is in the range of 45-55 Hz.[13]
-
Predicted ¹³C NMR Spectrum: Interpretation and Analysis
The broadband proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each unique carbon atom. The key diagnostic features will be the chemical shifts and the characteristic splitting of signals due to C-F coupling.[9]
-
Signal 1: Ethyl Methyl Carbon (-CH₃)
-
Signal 2: Ethyl Methylene Carbon (-CH₂O-)
-
Predicted Chemical Shift (δ): ~62 ppm. The direct attachment to oxygen causes a significant downfield shift.[15] It will appear as a singlet.
-
-
Signal 3: α-Carbon (-CHFI)
-
Predicted Chemical Shift (δ): ~80 - 90 ppm. This carbon's chemical shift is complex, influenced by the attached fluorine (which causes a large downfield shift) and iodine (which also has a deshielding, albeit more complex, effect).
-
Multiplicity: Doublet (d). Even in a proton-decoupled spectrum, this carbon signal will be split into a large doublet due to the one-bond coupling to fluorine (¹J_CF). This coupling is typically very large, in the range of 200-250 Hz.[16] This large doublet is a definitive indicator of a C-F bond.
-
-
Signal 4: Carbonyl Carbon (-C=O)
-
Predicted Chemical Shift (δ): ~165 ppm. This is a characteristic chemical shift for an ester carbonyl carbon.[9][15]
-
Multiplicity: Doublet (d). This carbon will exhibit a smaller two-bond coupling to the fluorine atom (²J_CF). This will split the carbonyl signal into a small doublet with a coupling constant typically in the range of 20-35 Hz. This secondary coupling provides further confirmation of the molecular structure.
-
Data Summary Tables
The predicted NMR data are summarized below for quick reference.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assigned Protons | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -O-C(=O)-CHFI | 5.8 - 6.2 | 1H | Doublet (d) | ²J_HF ≈ 45-55 |
| -O-CH₂-CH₃ | ~4.3 | 2H | Quartet (q) | ³J_HH ≈ 7 |
| -O-CH₂-CH₃ | ~1.3 | 3H | Triplet (t) | ³J_HH ≈ 7 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, Proton-Decoupled)
| Assigned Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -C =O | ~165 | Doublet (d) | ²J_CF ≈ 20-35 |
| -C HFI | 80 - 90 | Doublet (d) | ¹J_CF ≈ 200-250 |
| -O-C H₂- | ~62 | Singlet | - |
| -C H₃ | ~14 | Singlet | - |
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted ¹H spectrum is characterized by a standard ethyl ester pattern (a quartet and a triplet) and a highly deshielded doublet for the α-methine proton, with a large H-F coupling constant being the key diagnostic feature. The ¹³C spectrum provides complementary and definitive evidence, most notably through the very large one-bond C-F coupling constant on the α-carbon and the smaller two-bond C-F coupling on the carbonyl carbon. By following the rigorous experimental protocols detailed herein, researchers can acquire high-quality data that, when compared against these predicted values, will provide an unambiguous confirmation of the molecular structure.
References
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. biophysics.org [biophysics.org]
- 3. organomation.com [organomation.com]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eclass.uoa.gr [eclass.uoa.gr]
- 14. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
The Analytical Fingerprint of a Unique Building Block: An In-depth Technical Guide to the IR and Mass Spectrometry of Ethyl Iodofluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl iodofluoroacetate (EIFA) represents a unique trifunctional building block in synthetic and medicinal chemistry, incorporating an ester, a fluorine atom, and an iodine atom on the same α-carbon. This distinctive structure imparts specific reactivity and conformational properties, making its unambiguous characterization paramount. This in-depth guide provides a comprehensive analysis of the core analytical techniques for EIFA: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral features. We will explore the theoretical underpinnings, predict the spectral outcomes, and provide field-proven, self-validating experimental protocols for the practical analysis of this and similar halogenated esters.
Introduction: The Significance of this compound
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable reagent for the introduction of the fluoroacetate moiety. The presence of iodine, a larger and more polarizable halogen, offers a site for further functionalization through cross-coupling reactions or nucleophilic substitution, making EIFA a versatile tool in the synthesis of complex pharmaceutical intermediates. Given its trifunctional nature and potential volatility, robust analytical methods are essential for quality control, reaction monitoring, and structural confirmation.
Infrared (IR) Spectroscopy: Probing the Vibrational Landscape
Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure. For this compound, the IR spectrum provides a characteristic "fingerprint," revealing the presence of its key functional groups.
Predicted Infrared Spectrum of this compound
Due to the unavailability of an experimental spectrum in publicly accessible databases, the following is a prediction based on established group frequencies and the known effects of α-halogenation on carbonyl compounds. The presence of both a highly electronegative fluorine atom and a larger, polarizable iodine atom on the α-carbon is expected to influence the electronic environment of the adjacent carbonyl group.
The electronegative fluorine atom will inductively withdraw electron density, which typically shifts the C=O stretching frequency to a higher wavenumber. Conversely, the less electronegative but larger iodine atom may have a competing, albeit weaker, effect.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Predicted Intensity | Rationale and Field Insights |
| ~2985-2900 | C-H (sp³) stretch | Medium | Characteristic of the ethyl group (CH₃ and CH₂). |
| ~1755-1770 | C=O (ester) stretch | Strong | The presence of the α-fluoro substituent is expected to increase the stretching frequency from the typical ~1735-1750 cm⁻¹ for an aliphatic ester due to the inductive effect.[1] |
| ~1300-1200 | C-O (ester) stretch | Strong | Often a broad and strong absorption, characteristic of the ester C-O single bond. |
| ~1100-1000 | C-F stretch | Strong | The C-F bond is highly polar, leading to a strong absorption in this region. |
| ~600-500 | C-I stretch | Medium-Weak | The C-I bond is weaker and involves a heavier atom, resulting in a lower frequency absorption. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
For a liquid sample like this compound, ATR-FTIR is the most convenient and efficient method for obtaining an IR spectrum. This technique requires minimal sample preparation and is suitable for a wide range of liquids.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This is a critical step to subtract the IR absorptions of atmospheric water and carbon dioxide.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal.
-
If the sample is volatile, it is advisable to acquire the spectrum promptly.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.
-
Self-Validation: The protocol is self-validating through the acquisition of a clean background spectrum. A flat baseline in the background spectrum ensures that any observed peaks are from the sample itself.
Mass Spectrometry: Unraveling the Molecular Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is the most common ionization method, particularly when coupled with Gas Chromatography (GC-MS). EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern provides a wealth of structural information.
Predicted Electron Ionization Mass Spectrum of this compound
The fragmentation of this compound under EI conditions can be predicted by considering the relative strengths of its bonds and the stability of the resulting fragments. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum as there will be no isotopic peaks for fragments containing iodine, unlike with chlorine or bromine.
Molecular Ion: The molecular ion (M⁺˙) peak is expected at m/z = 232, corresponding to the molecular weight of this compound (C₄H₆FIO₂). The intensity of this peak may be low due to the lability of the C-I bond.
Key Fragmentation Pathways:
-
α-Cleavage: The most facile fragmentation is often the cleavage of the weakest bond. The C-I bond is significantly weaker than the C-F and C-C bonds, leading to the loss of an iodine radical.
-
[M - I]⁺: Loss of ⋅I (127 u) will result in a prominent peak at m/z = 105. This fragment, [CH(F)COOCH₂CH₃]⁺, is stabilized by the presence of the carbonyl group and the fluorine atom.
-
-
Cleavage of the Ethyl Group:
-
[M - C₂H₅]⁺: Loss of an ethyl radical (⋅C₂H₅, 29 u) will produce a peak at m/z = 203.
-
[M - OC₂H₅]⁺: Loss of an ethoxy radical (⋅OC₂H₅, 45 u) will lead to the formation of the acylium ion [CH(F)I-C=O]⁺ at m/z = 187. This is a common fragmentation pathway for esters.[2]
-
-
Other Fragments:
-
[COOCH₂CH₃]⁺: A peak at m/z = 73 corresponding to the ethyl ester group.
-
[C₂H₅]⁺: A peak at m/z = 29 from the ethyl group.
-
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 232 | [CH(F)I-COOCH₂CH₃]⁺˙ | Molecular Ion (M⁺˙) |
| 203 | [CH(F)I-COO]⁺ | Loss of ⋅C₂H₅ |
| 187 | [CH(F)I-C=O]⁺ | Loss of ⋅OC₂H₅ |
| 127 | [I]⁺ | Iodine cation |
| 105 | [CH(F)COOCH₂CH₃]⁺ | Loss of ⋅I |
| 73 | [COOCH₂CH₃]⁺ | Cleavage of the α-carbon-carbonyl bond |
| 45 | [OC₂H₅]⁺ | Ethoxy cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for the analysis of volatile compounds like this compound, providing both separation from other components in a mixture and structural identification.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 ppm.
-
-
GC-MS System Configuration:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Injector temperature: 250 °C.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the compound. A typical program might be: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Interface: Transfer line temperature: 280 °C.
-
Ion Source: Electron ionization (EI) at 70 eV. Ion source temperature: 230 °C.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 20-300.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the data.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of this peak and compare it to the predicted fragmentation pattern.
-
Self-Validation: The protocol's validity is confirmed by the sharpness and symmetry of the chromatographic peak, indicating good separation and no on-column degradation. The reproducibility of the fragmentation pattern across multiple injections ensures the reliability of the identification.
Visualization of Key Processes
Molecular Structure
References
Unraveling the Reactivity of Ethyl Iodofluoroacetate: A Theoretical Perspective for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl iodofluoroacetate, a halogenated ester of significant interest in synthetic chemistry, presents a unique reactivity profile governed by the interplay of its iodo and fluoro substituents. This guide provides a comprehensive theoretical exploration of the reactivity of this compound, offering insights crucial for its application in drug development and complex molecule synthesis. By leveraging established computational chemistry principles and drawing parallels from studies on analogous α-haloesters, we dissect the key reaction pathways, including nucleophilic substitution and the Reformatsky reaction. This document serves as a foundational resource for researchers seeking to understand and predict the chemical behavior of this versatile building block, thereby accelerating innovation in medicinal chemistry and materials science.
Introduction: The Duality of Halogenation in this compound
This compound (EIFA) is a captivating molecule for synthetic chemists. The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom on the α-carbon imparts a rich and nuanced reactivity. This duality allows for selective transformations, making EIFA a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
The core of EIFA's reactivity lies in the electronic and steric effects of its halogen substituents:
-
The Influence of Fluorine: The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.
-
The Role of Iodine: The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering iodine an excellent leaving group in nucleophilic substitution reactions. Furthermore, the large size and polarizability of iodine play a crucial role in reactions involving organometallic reagents.
Understanding the theoretical underpinnings of EIFA's reactivity is paramount for designing efficient and selective synthetic routes. This guide will delve into the computational methodologies used to probe its reaction mechanisms and predict its behavior in various chemical environments.
Theoretical Methodologies for Probing Reactivity
The study of reaction mechanisms at the molecular level is greatly empowered by computational chemistry. For a molecule like this compound, a combination of theoretical methods is employed to provide a holistic understanding of its reactivity.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a workhorse in computational chemistry, offering a good balance between accuracy and computational cost. It is extensively used to:
-
Determine Ground State Geometries: Optimizing the molecular structure of reactants, products, and intermediates to their lowest energy conformations.
-
Locate Transition States: Identifying the highest energy point along a reaction pathway, which is crucial for calculating activation energies.
-
Calculate Reaction Energetics: Determining the enthalpy and Gibbs free energy changes of a reaction to predict its feasibility and spontaneity.
A recent study on the synthesis of ethyl acetate highlighted the utility of DFT in elucidating reaction mechanisms and energy barriers, demonstrating that the rate-determining step is nucleophilic addition[1]. Similar approaches can be applied to dissect the reactivity of EIFA.
Ab Initio Methods
For higher accuracy, particularly in the calculation of reaction barriers, more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often employed for single-point energy calculations on DFT-optimized geometries.
Solvation Models
Reactions are typically carried out in a solvent. To account for the influence of the solvent on the reaction, implicit and explicit solvation models are used in theoretical calculations. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium.
Conformational Analysis
The different spatial arrangements of atoms in a molecule, known as conformations, can have a significant impact on its reactivity. A thorough conformational analysis is essential to identify the most stable conformers of reactants and transition states, which are the ones that will predominantly participate in the reaction.[1][2]
Key Reaction Pathways of this compound: A Theoretical Dissection
Based on the known reactivity of α-haloesters, we can predict and analyze several key reaction pathways for this compound.
Nucleophilic Substitution (SN2) Reactions
The presence of an excellent leaving group (iodide) and an electrophilic α-carbon makes EIFA a prime candidate for SN2 reactions.
Mechanism: The reaction proceeds via a backside attack of a nucleophile on the α-carbon, leading to the inversion of stereochemistry. The transition state involves a pentacoordinate carbon atom.
Theoretical Insights: DFT calculations can be used to model the SN2 reaction profile, including the structures of the reactant complex, the transition state, and the product complex. The activation energy barrier can be calculated to predict the reaction rate. The nature of the nucleophile, the solvent, and the steric hindrance around the reaction center will all influence the reaction kinetics.
Workflow for Theoretical SN2 Analysis:
Caption: A typical workflow for the theoretical investigation of an SN2 reaction.
The Reformatsky Reaction: Carbon-Carbon Bond Formation
The Reformatsky reaction is a powerful tool for forming β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of zinc metal.[3][4][5] EIFA is an ideal substrate for this reaction.
Mechanism:
-
Oxidative Addition: Zinc metal inserts into the carbon-iodine bond of EIFA to form an organozinc intermediate, often referred to as a Reformatsky enolate.[5]
-
Coordination: The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc atom of the enolate.
-
Cyclic Transition State: The reaction proceeds through a six-membered chair-like transition state.[3]
-
C-C Bond Formation: A new carbon-carbon bond is formed between the α-carbon of the enolate and the carbonyl carbon.
-
Hydrolysis: Acidic workup protonates the oxygen to yield the final β-hydroxy ester.
Theoretical Insights: Theoretical calculations have been instrumental in elucidating the structure of the Reformatsky reagent and the nature of the transition state.[3] Studies have shown that the zinc enolates can exist as dimers in solution.[4] DFT calculations can be employed to model the energies of the intermediates and the transition state, providing insights into the diastereoselectivity of the reaction.
Reformatsky Reaction Mechanism:
Caption: The key steps involved in the Reformatsky reaction.
Comparative Reactivity Analysis
To further understand the unique properties of this compound, it is instructive to compare its predicted reactivity with related α-haloesters.
| Compound | Leaving Group Ability | α-Carbon Electrophilicity | Predicted SN2 Rate | Predicted Reformatsky Reactivity |
| Ethyl Chloroacetate | Moderate | Moderate | Moderate | Moderate |
| Ethyl Bromoacetate | Good | Good | Good | Good |
| Ethyl Iodoacetate | Excellent | Good | Excellent | Excellent |
| Ethyl Fluoroacetate | Poor | High | Low | Low |
| This compound | Excellent | Very High | Very High | High |
Table 1: A qualitative comparison of the predicted reactivity of various ethyl α-haloacetates.
The presence of both fluorine and iodine in EIFA is predicted to result in a highly reactive substrate for both nucleophilic substitution and the Reformatsky reaction. The fluorine atom enhances the electrophilicity of the α-carbon, while the iodine atom serves as an excellent leaving group.
Experimental Protocols for Validation of Theoretical Predictions
Theoretical studies provide a powerful framework for understanding reactivity, but experimental validation is crucial. Here are key experimental protocols that can be used to test the theoretical predictions for this compound.
Kinetic Studies of Nucleophilic Substitution
Objective: To determine the rate constant and activation parameters of the SN2 reaction of EIFA with a given nucleophile.
Methodology:
-
Reactant Preparation: Prepare standard solutions of this compound and the chosen nucleophile in a suitable solvent.
-
Reaction Monitoring: Initiate the reaction in a thermostated reactor. Monitor the disappearance of the reactants or the appearance of the product over time using techniques such as:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the changes in the chemical environment of specific nuclei.
-
Conductivity Measurements: If the reaction involves a change in the number of ions.
-
-
Data Analysis: Determine the reaction order and the rate constant (k) from the concentration-time data. Repeat the experiment at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.
Product Analysis of the Reformatsky Reaction
Objective: To identify the structure and determine the yield and diastereoselectivity of the β-hydroxy ester formed from the reaction of EIFA with a carbonyl compound.
Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add activated zinc. Add a solution of this compound and the carbonyl compound in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature until the starting materials are consumed (monitored by TLC or GC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid. Extract the product with an organic solvent.
-
Purification and Characterization: Purify the crude product by column chromatography. Characterize the structure of the β-hydroxy ester using:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups (e.g., hydroxyl and ester carbonyl).
-
Conclusion: A Roadmap for Harnessing the Reactivity of this compound
This technical guide has provided a theoretical framework for understanding the reactivity of this compound. By leveraging computational chemistry, we can dissect its reaction mechanisms, predict its behavior in different chemical environments, and design novel synthetic strategies. The enhanced electrophilicity of the α-carbon due to the fluorine substituent, combined with the excellent leaving group ability of the iodine atom, makes this compound a highly versatile and reactive building block.
The insights presented here are intended to empower researchers in drug discovery and development to confidently incorporate this unique molecule into their synthetic endeavors. Future theoretical and experimental work will undoubtedly uncover even more of the synthetic potential held within this compound.
References
An In-depth Technical Guide to the Solubility of Ethyl Iodofluoroacetate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, halogenated organic compounds serve as pivotal building blocks. Ethyl iodofluoroacetate (CAS 401-58-1), with its unique combination of fluorine and iodine moieties, presents a versatile intermediate for introducing these halogens into more complex molecular architectures. A fundamental understanding of its behavior in various solvent systems is paramount for its effective utilization in synthesis, purification, and formulation.
This technical guide deviates from a conventional data sheet structure. Instead, it is designed to provide a deeper, more practical understanding of the solubility characteristics of this compound. Recognizing the scarcity of readily available quantitative solubility data, this document focuses on equipping the research scientist with the foundational principles to predict solubility and the detailed methodologies to determine it experimentally. It is a guide to not just what the solubility is, but why it is, and how to measure it accurately and safely.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility. The interplay of intermolecular forces, polarity, and molecular size dictates how well a solute will dissolve in a given solvent.
Key Properties
The following table summarizes the essential physicochemical properties of this compound. These values are critical for both theoretical solubility predictions and for the practical design of experimental procedures.
| Property | Value | Source(s) |
| CAS Number | 401-58-1 | [1][2] |
| Molecular Formula | C₄H₆FIO₂ | [3] |
| Molecular Weight | 231.99 g/mol | [3] |
| Boiling Point | 176.2°C at 760 mmHg | [3] |
| Melting Point | 68-72°C | [3][4] |
| Density | 1.89 g/cm³ | [3] |
| Flash Point | 60.3°C | [3] |
| Appearance | Not specified, likely a liquid at room temp given the melting point range. | |
| Hazard Statements | Irritant | [3] |
Structural and Polarity Considerations
This compound possesses a combination of polar and non-polar characteristics. The ester functional group (-COO-) introduces polarity through its carbonyl (C=O) and ether (C-O) linkages, which can participate in dipole-dipole interactions. The carbon-fluorine and carbon-iodine bonds are also polar. However, the ethyl group (CH₃CH₂-) contributes to the non-polar character of the molecule.
The general principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this suggests a favorable solubility in a range of organic solvents.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran): These solvents have dipoles but lack acidic protons. They are expected to be good solvents for this compound due to the potential for strong dipole-dipole interactions.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors. While this compound has hydrogen bond acceptors (the oxygen atoms in the ester group), it lacks donor protons. Solubility is expected, but perhaps less favorable than in polar aprotic solvents.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. The non-polar ethyl group and the large, polarizable iodine atom in this compound suggest that it will have some solubility in these solvents.
A related compound, ethyl iododifluoroacetate, is known to be soluble in tetrahydrofuran (THF), benzene, and toluene, slightly soluble in ether, and very slightly soluble in hexane. This provides an empirical basis for predicting a similar solubility pattern for this compound.
Theoretical Framework and Prediction of Solubility
The following diagram illustrates the logical flow for predicting the solubility of this compound in different classes of organic solvents based on its molecular properties.
Caption: Predictive model for this compound solubility.
Experimental Determination of Solubility
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in a range of organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes and syringes
-
Syringe filters (chemically compatible with the chosen solvents)
-
Volumetric flasks and other appropriate glassware
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Detailed Protocol
-
Preparation of Standard Solutions:
-
Accurately prepare a series of standard solutions of this compound in each of the chosen solvents. These will be used to create a calibration curve for the analytical instrumentation.
-
-
Sample Preparation:
-
Into a series of vials with secure caps, add a known volume or weight of each organic solvent.
-
To each vial, add an excess amount of this compound. The presence of undissolved solute is essential to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.
-
-
Sampling and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately pass the aliquot through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A gravimetric dilution (by weight) is often more accurate than a volumetric dilution.
-
Analyze the diluted samples using a pre-calibrated HPLC or GC method.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained solubility data, the following checks should be integrated into the protocol:
-
Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to ensure the concentration has plateaued.
-
Purity of Materials: Use high-purity solute and solvents, and characterize the solid phase before and after the experiment to check for any changes in form (e.g., polymorphism or solvate formation).
-
Temperature Control: Maintain and accurately record the temperature throughout the equilibration process, as solubility is highly temperature-dependent.
-
Method Validation: Validate the analytical method (HPLC or GC) for linearity, accuracy, and precision.
Safety, Handling, and Disposal
As a halogenated organic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Given its classification as an irritant, direct contact should be minimized.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste this compound and solutions containing it as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Halogenated and non-halogenated waste streams should be kept separate to facilitate proper disposal.
Conclusion
References
An In-Depth Technical Guide to the Stability and Storage of Ethyl Iodofluoroacetate
Introduction: Ethyl 2-fluoro-2-iodoacetate (CAS 401-58-1) is a halogenated ester of significant interest in synthetic organic chemistry and drug development. As an α-halo ester, it serves as a potent alkylating agent and a versatile building block for introducing fluorinated moieties into complex molecules.[1] However, the very structural features that make it synthetically useful—namely the labile carbon-iodine bond and the ester functionality—also render it susceptible to degradation. This guide provides a comprehensive, mechanistically grounded overview of the factors influencing the stability of ethyl iodofluoroacetate and outlines field-proven protocols for its optimal storage, handling, and quality assessment, ensuring its integrity for research and development applications.
Section 1: Core Physicochemical Properties
A foundational understanding of this compound's properties is essential for its proper handling. These characteristics dictate its behavior under various conditions and inform the storage protocols detailed later in this guide.
| Property | Value | Source(s) |
| CAS Number | 401-58-1 | [2][3][4] |
| Molecular Formula | C₄H₆FIO₂ | [5] |
| Molecular Weight | ~231.99 g/mol | [2][5] |
| Appearance | Clear Liquid | [5] |
| Boiling Point | 176.2 °C at 760 mmHg | [2] |
| Density | 1.89 g/cm³ | [2] |
| Purity (Typical) | ≥95% | [5] |
Section 2: The Chemical Basis of Instability: A Mechanistic Perspective
The stability of this compound is fundamentally governed by its structure as an α-halo ester. The presence of two distinct halogen atoms (fluorine and iodine) on the α-carbon, adjacent to an ester carbonyl group, creates a highly reactive electrophilic center.
The Lability of the Carbon-Iodine Bond: The primary driver of instability is the carbon-iodine (C-I) bond. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻). This makes the α-carbon highly susceptible to nucleophilic substitution (SN2) reactions.[1] Even weak nucleophiles can displace the iodide, leading to the degradation of the starting material.
Influence of Adjacent Fluorine and Ester Groups: The electron-withdrawing effects of both the fluorine atom and the ester carbonyl group further enhance the electrophilicity of the α-carbon. This inductive pull polarizes the C-I bond, weakening it and making the carbon atom more attractive to incoming nucleophiles. This inherent reactivity is the cornerstone of its utility in synthesis but also the root of its storage challenges.
Section 3: Key Factors Influencing Stability & Degradation Pathways
Several environmental factors can initiate or accelerate the decomposition of this compound. Understanding these factors is critical to preventing sample degradation.
Moisture: The Catalyst for Hydrolysis
Exposure to water, even atmospheric moisture, is highly detrimental. The primary degradation pathway is the hydrolysis of the ester linkage, which can be catalyzed by either acid or base.
-
Mechanism: Water acts as a nucleophile, attacking the ester carbonyl. This process is significantly accelerated by the formation of hydroiodic acid (HI) as a byproduct of reaction with trace nucleophiles or slow decomposition, which then autocatalyzes further ester hydrolysis.
-
Consequence: This leads to the formation of fluoroiodoacetic acid and ethanol, fundamentally altering the reagent's chemical identity and rendering it unsuitable for most applications. The safety data sheet for the related compound ethyl iodide notes that it may decompose upon exposure to moist air or water.[6]
Light: The Initiator of Photodecomposition
The C-I bond is notoriously photolabile. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of this bond.
-
Mechanism: Light provides the energy to break the C-I bond, generating a highly reactive carbon-centered radical and an iodine radical. These radicals can initiate a cascade of unwanted side reactions, including dimerization, elimination, and reaction with solvents or container materials.
-
Consequence: This results in a complex mixture of impurities and a significant loss of the active reagent. General best practices for similar compounds recommend protection from direct light, as it may cause decomposition over time.[7]
Temperature: The Accelerator of Degradation
Elevated temperatures increase the kinetic energy of molecules, accelerating all potential degradation reactions.
-
Mechanism: Heat lowers the energy barrier for decomposition pathways, including hydrolysis, elimination, and nucleophilic substitution. While the product is distillable, prolonged exposure to high temperatures will inevitably lead to thermal decomposition.[8]
-
Consequence: Storage at ambient or elevated temperatures will shorten the shelf-life of the compound significantly. Therefore, keeping the material cool is a critical storage parameter.[8]
Incompatible Materials: The Source of Exogenous Reactants
As a potent alkylating agent, this compound will react readily with a wide range of chemicals.[1]
-
Nucleophiles: Amines, thiols, alcohols, and even basic buffer components will readily displace the iodide ion.
-
Strong Bases: Can promote elimination reactions or catalyze rapid hydrolysis.
-
Strong Acids & Oxidizing Agents: Can lead to complex and potentially hazardous decomposition reactions.
The following diagram illustrates the primary degradation sensitivities.
Caption: Key factors leading to the degradation of this compound.
Section 4: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity and reactivity of this compound.
Optimal Storage Conditions
The following conditions are designed to mitigate the risks outlined in Section 3.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C). Refer to the product label for any supplier-specific recommendations.[8] | Minimizes the rate of all thermal degradation pathways. |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass bottle. [8] | Prevents moisture ingress and protects the light-sensitive C-I bond from photolytic cleavage. |
| Location | Store in a dry, well-ventilated, and cool place away from heat and ignition sources. [6][8] | Ensures a stable external environment and mitigates safety risks associated with flammable vapors. |
Safe Handling Procedures
-
Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid Incompatibilities: Ensure the compound is not brought into contact with strong bases, acids, oxidizing agents, or other nucleophiles.
-
Inert Handling: For transfers, use dry syringes or cannulas under a positive pressure of inert gas to prevent exposure to air and moisture.
Section 5: Experimental Verification of Stability
Regularly verifying the purity of the reagent is a cornerstone of trustworthy and reproducible science. The following protocols provide self-validating systems for quality control.
Protocol: Purity Assessment by Gas Chromatography (GC)
GC is an effective method for quantifying the purity of volatile esters and detecting the emergence of degradation products.[9]
-
System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID) and a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17).
-
Standard Preparation: Prepare a dilute solution of the this compound standard (from a freshly opened bottle or a trusted lot) in a dry, inert solvent like anhydrous ethyl acetate.
-
Sample Preparation: Prepare a sample of the stock reagent at the same concentration as the standard.
-
Analysis: Inject the standard to establish a retention time and peak area. Subsequently, inject the test sample.
-
Interpretation: A decrease in the area of the main peak or the appearance of new peaks (especially earlier-eluting, more volatile impurities) relative to the standard indicates degradation. Purity can be calculated using an area normalization method.[9]
Protocol: Structural Verification by NMR Spectroscopy
NMR provides an unambiguous assessment of molecular structure and purity.[9]
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a small aliquot of the reagent in a dry deuterated solvent (e.g., CDCl₃). Add a sealed capillary containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Interpretation:
-
¹H NMR: Compare the spectrum to a reference. Look for the characteristic signals of the ethyl group and the CHF proton. The appearance of new peaks, such as a broad peak for ethanol or peaks corresponding to hydrolysis products, indicates degradation.
-
¹⁹F NMR: This is a highly sensitive probe. The presence of more than one fluorine signal where only one is expected is a clear indicator of impurity or degradation.
-
Quantitative Analysis: Compare the integration of the analyte peaks to the internal standard to determine the precise purity of the reagent.
-
The following workflow diagram illustrates a robust quality control process.
Caption: A recommended workflow for quality control of this compound.
Section 6: Summary of Recommendations
For ease of reference, the critical parameters for maintaining the stability of this compound are summarized below.
| Parameter | Optimal Condition | Critical Rationale |
| Temperature | 2-8 °C | Slows all degradation kinetics. |
| Light Exposure | None (Amber Vial) | Prevents photolytic C-I bond cleavage. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents hydrolysis from atmospheric moisture. |
| Handling | Fume Hood, Inert Techniques | Ensures user safety and reagent integrity. |
| Purity Check | Upon Receipt & Periodically (GC/NMR) | Verifies reagent quality before use in critical experiments. |
| Avoid | Water, Bases, Acids, Nucleophiles, Heat | These materials and conditions actively degrade the compound. |
By implementing these scientifically-grounded storage and handling strategies, researchers can ensure the long-term stability and reliability of this compound, leading to more consistent and successful experimental outcomes.
References
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 401-58-1 [chemicalbook.com]
- 4. This compound | 401-58-1 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
An In-Depth Guide to the Nomenclature, Properties, and Synthesis of Ethyl Iodofluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl iodofluoroacetate is a halogenated ester that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of both fluorine and iodine on the alpha-carbon imparts unique chemical reactivity, making it a versatile intermediate for introducing fluorinated moieties into complex molecules. This guide provides a comprehensive overview of this compound, beginning with a detailed clarification of its nomenclature and synonyms. It further explores its physicochemical properties, outlines a representative synthetic approach with an emphasis on the underlying chemical principles, and contextualizes its importance by comparing it with structurally related halogenated acetates. The potential applications in medicinal chemistry are discussed, providing researchers and drug development professionals with a foundational understanding of this important reagent.
Decoding the Nomenclature: From Common Names to IUPAC Standards
The unambiguous identification of chemical compounds is paramount in scientific research. This compound is known by several names, which can lead to confusion. This section aims to systematically dissect its nomenclature.
The formal name, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2-fluoro-2-iodoacetate .[1][2] This systematic name provides a precise description of the molecule's structure.
References
An In-Depth Technical Guide to the Safe Handling of Ethyl Iodofluoroacetate for Research and Development
This guide provides a comprehensive framework for the safe handling, storage, and disposal of ethyl iodofluoroacetate (CAS 401-58-1). As a valuable halogenated building block in medicinal chemistry and drug development, its unique reactivity necessitates a robust understanding of its potential hazards. This document is intended for researchers, scientists, and professionals who handle this compound in a laboratory setting. The protocols described herein are designed to be self-validating systems, prioritizing the mitigation of risk through a combination of engineering controls, personal protective equipment, and rigorous standard operating procedures.
Section 1: Compound Profile and Comprehensive Hazard Analysis
This compound is a halogenated ester used in organic synthesis. While specific toxicological data for this exact compound is limited, its structural motifs—specifically the fluoroacetate group—demand that it be treated with extreme caution. The safety protocols outlined are based on its known physical properties and informed by data from structurally analogous compounds, such as ethyl fluoroacetate and other halogenated reagents.
Physicochemical Properties
A clear understanding of the compound's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, firefighting measures, and spill response procedures.
| Property | Value | Source |
| CAS Number | 401-58-1 | [1][2][3] |
| Molecular Formula | C₄H₆FIO₂ | [1][3] |
| Molecular Weight | 231.99 g/mol | [1][3] |
| Appearance | Clear Liquid | |
| Density | 1.89 g/cm³ | [1] |
| Boiling Point | 176.2°C at 760 mmHg | [1] |
| Flash Point | 60.3°C (Closed Cup) | [1] |
| Synonyms | Ethyl 2-fluoro-2-iodoacetate, Ethyl fluoroiodoacetate | [1] |
Hazard Identification and Risk Assessment
The primary directive for handling this compound is to assume a high degree of toxicity due to the presence of the fluoroacetate moiety. This structural feature is the causal basis for the stringent controls recommended.
-
Primary Hazard: Inferred High Acute Toxicity: The fluoroacetate group is a well-known metabolic poison. Compounds like sodium fluoroacetate are highly toxic because they can be converted in vivo to fluorocitrate, which inhibits the aconitase enzyme, a critical component of the citric acid cycle, leading to cellular energy deprivation.[4] While this compound is not sodium fluoroacetate, the potential for metabolic activation to a toxic species necessitates treating it as a substance with high acute toxicity via all routes of exposure (inhalation, ingestion, and dermal contact).
-
Irritant Properties: The compound is classified as an irritant (Xi).[1] It is expected to cause significant skin and eye irritation upon contact.[5]
-
Inhalation Hazard: Due to its density, the vapors of this compound are heavier than air and can accumulate in poorly ventilated or low-lying areas.[1][6] Inhalation may cause respiratory tract irritation.[7]
-
Flammability: With a flash point of 60.3°C, this compound is a combustible liquid.[1] It does not pose a fire hazard at standard room temperature but can form flammable vapor-air mixtures if heated above its flash point.
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, which may cause vigorous or exothermic reactions.[6][8]
-
Hazardous Decomposition: When subjected to heat or fire, this compound may decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen iodide (HI), carbon monoxide (CO), and carbon dioxide (CO₂).[6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial. This hierarchy of controls is a foundational principle of laboratory safety.[9]
Hierarchy of Controls
The most effective safety strategies involve removing or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[5][8] This is the primary method for preventing inhalation exposure.
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and located in close proximity to the work area.[6][7]
Personal Protective Equipment (PPE)
PPE is the final barrier and must be selected carefully to ensure it is compatible with the hazards posed by this compound.
| Protection | Specification | Rationale and Causality |
| Eye/Face | Tightly fitting chemical splash goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles during procedures with a high splash risk. | Protects against splashes of the irritant liquid and potentially harmful vapors.[5][10] |
| Hand | Double-gloving is recommended. Use heavy-duty, chemical-resistant gloves such as butyl rubber or Viton™. Nitrile gloves offer poor protection and should only be used as an inner glove for incidental contact, with immediate replacement upon contamination. | Halogenated esters can permeate standard nitrile gloves. Butyl rubber provides superior resistance, preventing dermal absorption of this potentially toxic compound.[8][10] |
| Body | A flame-resistant lab coat, fully buttoned. For large-scale operations, a chemical-resistant apron should be worn over the lab coat. | Provides a barrier against spills and splashes. Flame-resistant material is prudent given the compound's combustibility.[5][9] |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills. |
| Respiratory | Not required if work is conducted within a certified fume hood. For emergency situations or spill cleanup where vapor concentrations may be high, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary. | A fume hood provides adequate respiratory protection for routine use. Respirators are for non-routine and emergency scenarios only.[5][6] |
Section 3: Standard Operating Procedures (SOPs)
Adherence to established protocols is critical for minimizing risk. These procedures should be incorporated into lab-specific SOPs.
Safe Chemical Transfer and Handling
Caption: A systematic workflow for transferring hazardous chemicals.
Storage Protocol
Proper storage is essential for maintaining chemical integrity and preventing accidents.[11]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5]
-
Container: Keep in the original, tightly sealed container. Ensure the label is intact and legible.
-
Segregation: Store away from incompatible materials, particularly strong bases, acids, and oxidizing agents.[5][8] Do not store on high shelves.
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames.[6][7]
Section 4: Emergency Response and First Aid
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
Spill Response
Caption: A flowchart for responding to a chemical spill.
For any spill, remove all sources of ignition.[5] Absorb the spill with an inert, non-combustible material like vermiculite or sand.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill. Place the contaminated material into a suitable, labeled container for hazardous waste disposal.[8]
First Aid Measures
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to emergency personnel.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[5][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[5][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[5][7]
Section 5: Waste Management and Disposal
This compound and any materials contaminated with it must be managed as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[8][12] The container must be kept tightly closed when not in use.[13]
-
Incompatible Waste: Do not mix halogenated waste with other waste streams unless compatibility has been confirmed.[12]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][12] Drain disposal is strictly prohibited.[14]
-
Empty Containers: Empty containers retain product residue and are dangerous.[7] They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as hazardous waste. Only then can the container be considered for disposal or recycling according to institutional policies.[12]
Conclusion
The safe use of this compound in a research and development setting is achievable through a disciplined and informed approach to laboratory safety. The potential for high toxicity, derived from its fluoroacetate structure, is the primary driver for the stringent protocols outlined in this guide. By prioritizing engineering controls, utilizing appropriate PPE, adhering to established handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this valuable chemical reagent.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 401-58-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. ethz.ch [ethz.ch]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Methodological & Application
Introduction: The Strategic Advantage of Fluorine in Drug Design
An in-depth guide to the application of ethyl iodofluoroacetate in the Reformatsky reaction, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and expert insights into its practical application.
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The Reformatsky reaction, a classic carbon-carbon bond-forming method, has been adapted for the synthesis of α-fluoro-β-hydroxy esters, which are valuable precursors for a wide range of pharmaceuticals. This guide focuses on the use of this compound in the Reformatsky reaction, offering a powerful tool for the strategic incorporation of fluorine.
The Reformatsky Reaction: A Mechanistic Overview
First reported by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of a metal, most commonly zinc.[1][2][3] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.[4][5][6]
The reaction proceeds via the following key steps:
-
Formation of the Organozinc Reagent: Zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-haloester to form a zinc enolate.[1][3][4]
-
Coordination and Transition State: The carbonyl oxygen of the aldehyde or ketone coordinates with the zinc atom of the enolate, leading to the formation of a six-membered chair-like transition state.[2][4]
-
Carbon-Carbon Bond Formation: A nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon occurs, forming a new carbon-carbon bond and a zinc alkoxide.
-
Acidic Workup: Subsequent hydrolysis with an acidic solution protonates the alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[2][4]
The use of this compound introduces a fluorine atom at the α-position, leading to the synthesis of α-fluoro-β-hydroxy esters.
References
Application Notes & Protocols: A Guide to Radical Fluoroalkylation with Ethyl Iodofluoroacetate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of ethyl iodofluoroacetate in fluoroalkylation reactions, a critical transformation in modern medicinal chemistry. We will delve into the mechanistic underpinnings of these reactions, provide a detailed, field-proven protocol for their execution, and discuss the broader implications for drug discovery programs.
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a cornerstone strategy in contemporary drug design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The oxetane ring, for instance, is often used as a bioisostere for gem-dimethyl or carbonyl groups to improve properties like aqueous solubility[1]. Consequently, methods for the efficient and selective introduction of fluorinated motifs are of paramount importance.
This compound (EtO₂CCHFI) has emerged as a versatile and powerful reagent for installing the valuable monofluorinated ester moiety (-CHFCO₂Et) onto a variety of molecular scaffolds. This guide focuses on its application in photoredox-mediated radical reactions, which offer mild, efficient, and highly functional group tolerant pathways to valuable fluoroalkylated products.
Reagent Profile: this compound
Before proceeding to the protocol, understanding the reagent is critical. This compound is a key building block for introducing the fluorinated ester group.
| Property | Value |
| Chemical Name | Ethyl 2-fluoro-2-iodoacetate |
| CAS Number | 401-58-1[2] |
| Molecular Formula | C₄H₆FIO₂[2] |
| Molecular Weight | 244.00 g/mol |
| Appearance | Colorless to light yellow liquid |
Its reactivity stems from the relatively weak C-I bond, which can be readily cleaved under various conditions to generate the corresponding α-fluoro-α-ethoxycarbonylmethyl radical. This radical is the key intermediate in the transformations discussed herein.
Reaction Mechanism: Photoredox/Copper Dual Catalysis
A highly effective method for fluoroalkylation using reagents like ethyl bromodifluoroacetate (a close analog of this compound) involves a synergistic photoredox and copper dual catalytic cycle.[3] This approach enables the coupling of the fluoroalkyl radical with a wide range of partners, such as aryl boronic acids.
The proposed mechanism operates as follows:
-
Photoexcitation: A photocatalyst (PC), typically an Iridium or Ruthenium complex, absorbs visible light (e.g., from blue LEDs) to reach an excited state (*PC).[3]
-
Reductive Quenching: The excited photocatalyst is reduced by a Cu(I) complex, generating a more strongly reducing PC⁻ species and a Cu(II) complex.
-
Radical Generation: The highly reducing PC⁻ engages in a single-electron transfer (SET) with this compound. This cleaves the weak C-I bond, generating the key α-fluoro-α-ethoxycarbonylmethyl radical and regenerating the ground-state photocatalyst (PC).
-
Transmetalation & Reductive Elimination: Concurrently, the Cu(II) complex undergoes transmetalation with an aryl boronic acid. The resulting aryl-Cu(II) species is then intercepted by the fluoroalkyl radical. A subsequent reductive elimination step forms the desired C-C bond of the final product and regenerates the active Cu(I) catalyst.
This dual catalytic system provides a mild and efficient pathway to valuable α-fluoro-α-arylacetates, showcasing broad functional group tolerance.[3]
Visualization of the Catalytic Cycle
Caption: Proposed mechanism for Photoredox/Copper Dual Catalysis.
Detailed Experimental Protocol
This protocol provides a general procedure for the α-arylation of this compound with an arylboronic acid.
Critical Safety Precautions
-
Reagent Handling: this compound and related compounds should be handled in a well-ventilated chemical fume hood.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (inspect gloves prior to use).[4][6]
-
Inert Atmosphere: Many catalytic reactions, particularly those involving organometallic species, are sensitive to oxygen and moisture. The use of an inert atmosphere (Nitrogen or Argon) is crucial.
-
Fire Safety: Use non-sparking tools and keep away from heat, sparks, and open flames.[5][7] Ensure that fire extinguishing media (e.g., dry chemical, CO₂) is accessible.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[4]
Materials and Equipment
-
Reagents:
-
Arylboronic acid
-
This compound
-
Photocatalyst (e.g., Ir(ppy)₃)
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Blue LED light source (Kessil lamp or equivalent) with a cooling fan
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Reaction Procedure
The following workflow outlines the key stages from setup to final product analysis.
Caption: General experimental workflow for photoredox fluoroalkylation.
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv), copper catalyst (e.g., CuI, 0.1 equiv), photocatalyst (e.g., Ir(ppy)₃, 0.015 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the vial with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (to achieve ~0.1 M concentration) followed by this compound (1.5 equiv) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for an additional 10 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source. Use a fan to maintain the reaction temperature at approximately room temperature (20-25 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x volume).[8] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluoroalkylated product.[9]
Table of Reaction Components (Example)
| Component | Equivalents | Mol (mmol) | Mass/Volume |
| Phenylboronic Acid | 1.0 | 0.2 | 24.4 mg |
| This compound | 1.5 | 0.3 | 73.2 mg (35 µL) |
| Ir(ppy)₃ | 0.015 | 0.003 | 2.0 mg |
| CuI | 0.1 | 0.02 | 3.8 mg |
| K₂CO₃ | 2.0 | 0.4 | 55.3 mg |
| Anhydrous DMF | - | - | 2.0 mL |
Troubleshooting and Key Considerations
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inefficient degassing (oxygen inhibition). | Ensure rigorous degassing of solvent and reaction mixture. Use freeze-pump-thaw cycles for highly sensitive reactions. |
| Deactivated catalyst. | Use fresh, high-purity catalysts. Store photocatalysts protected from light. | |
| Insufficient light intensity/incorrect wavelength. | Ensure LEDs are functioning correctly and are close to the reaction vessel. | |
| Recovery of Starting Material | Poor solubility of reagents. | Consider a different solvent system (e.g., DMSO, Acetonitrile). |
| Reaction temperature is too low. | While most photoredox reactions are run at RT, gentle heating (30-40 °C) can sometimes be beneficial. | |
| Formation of Side Products | Homocoupling of boronic acid (Ar-Ar). | Optimize catalyst and base loading. Ensure slow addition of the fluoroalkylating agent if necessary. |
| Protodeboronation of starting material. | Use rigorously anhydrous solvent and reagents. |
Conclusion: Impact on Drug Development
The protocol described provides a reliable and versatile method for synthesizing α-fluoro-α-arylacetates, which are valuable precursors in drug discovery.[3] The ability to install this motif allows medicinal chemists to fine-tune the properties of lead compounds, potentially leading to candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The integration of automated high-throughput experimentation (HTE) systems can further accelerate the exploration of these reactions, enabling the rapid generation of compound libraries for biological screening.[10] This synergy between advanced synthetic methods and automation is crucial for accelerating the drug discovery pipeline.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 401-58-1 [sigmaaldrich.com]
- 3. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Iodofluoroacetate in Radical Addition Reactions
Introduction
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] Among the array of fluorinated building blocks, ethyl iodofluoroacetate has emerged as a versatile and powerful reagent for the introduction of the valuable fluoroacetate moiety via radical addition reactions.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in radical addition reactions. We will delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and offer insights into reaction optimization and troubleshooting.
Properties of this compound
| Property | Value |
| CAS Number | 401-58-1[3] |
| Molecular Formula | C4H6FIO2 |
| Molecular Weight | 231.99 g/mol |
| Appearance | Clear Liquid |
| Boiling Point | 176.2°C at 760 mmHg[3] |
| Density | 1.89 g/cm³[3] |
Mechanistic Insights: The Radical Chain Process
The utility of this compound in radical additions stems from the relative weakness of the carbon-iodine bond, which can be readily cleaved under various initiation conditions to generate the key α-fluoro-α-ethoxycarbonylmethyl radical. The overall transformation follows a classic radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[4]
Initiation: Generating the Key Radical
The crucial first step is the homolytic cleavage of the C-I bond in this compound to produce the ethyl fluoroacetatyl radical. This can be achieved through several methods:
-
Thermal Initiators: Reagents like azobisisobutyronitrile (AIBN) decompose upon heating to generate radicals, which then abstract the iodine atom from this compound.[5]
-
Photochemical Initiation: UV irradiation can also induce the homolysis of the C-I bond.[6]
-
Reductive Methods: Metal-based reducing agents, such as Zn/NiCl₂·6H₂O or diethylzinc, can facilitate single-electron transfer to the C-I bond, leading to its cleavage.[6][7]
Propagation: The Chain Reaction
The propagation phase consists of two key steps that sustain the radical chain:
-
Addition to the Alkene: The generated ethyl fluoroacetatyl radical adds to the carbon-carbon double bond of an alkene. This addition typically occurs at the less substituted carbon atom, leading to the formation of a more stable (more substituted) secondary or tertiary radical intermediate.[4][8] This regioselectivity is a hallmark of radical additions and is often referred to as anti-Markovnikov addition.[4][8]
-
Atom Transfer: The newly formed carbon-centered radical then abstracts an iodine atom from another molecule of this compound. This step regenerates the ethyl fluoroacetatyl radical, which can then participate in another addition to an alkene, thus propagating the chain.[9]
Termination: Concluding the Reaction
The radical chain is terminated when two radical species combine to form a non-radical product.[4] This can occur through various combinations of the radical intermediates present in the reaction mixture.
Visualizing the Mechanism
Caption: Generalized radical chain mechanism for the addition of this compound to an alkene.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific substrate and desired outcome. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: AIBN-Initiated Radical Addition to Alkenes
This protocol is a convenient and high-yielding method for the radical-mediated addition of this compound to a variety of alkenes.[5]
Materials:
-
This compound
-
Alkene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the alkene (1.0 equiv).
-
Add anhydrous toluene to dissolve the alkene.
-
Add this compound (1.2 - 2.0 equiv).
-
Add AIBN (0.1 - 0.2 equiv).
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodo-fluoroester adduct.
Subsequent Reduction:
The resulting iodo-adduct can be reduced to the corresponding hydrogenated product using a variety of methods, such as NiCl₂·6H₂O/Zn.[5]
Protocol 2: Diethylzinc-Mediated Radical Addition
This method offers a highly efficient alternative for the radical addition to unactivated alkenes and alkynes, often providing excellent yields and high purity without the need for column chromatography.[7]
Materials:
-
This compound
-
Alkene or alkyne
-
Diethylzinc (solution in hexanes, e.g., 1.0 M)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Schlenk flask or similar reaction vessel for air-sensitive reagents
-
Syringes and needles for transfer of air-sensitive reagents
-
Inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkene or alkyne (1.0 equiv) and this compound (1.5 equiv).
-
Add the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.0 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Workflow for a Typical Radical Addition Experiment
Caption: A step-by-step workflow for a typical radical addition reaction using this compound.
Data and Applications
The radical addition of this compound has been successfully applied to a wide range of alkenes, demonstrating its broad utility in organic synthesis.
Table of Representative Examples with AIBN Initiation
| Alkene Substrate | Product Yield (%) | Reference |
| 1-Octene | 85 | [5] |
| Cyclohexene | 78 | [5] |
| Styrene | 82 | [5] |
| Methyl Acrylate | 75 | [5] |
Yields refer to the isolated iodo-adduct after column chromatography.
Key Applications in Synthesis
-
Pharmaceuticals: The fluoroacetate moiety is a key structural feature in various bioactive molecules. The ability to install this group onto complex scaffolds is of significant interest in drug discovery.
-
Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal and herbicidal activity. Radical additions with this compound provide a direct route to novel agrochemical candidates.
-
Materials Science: The introduction of fluorine can tune the properties of polymers and other materials, impacting their thermal stability, chemical resistance, and surface properties.
Troubleshooting and Considerations
-
Low Yields:
-
Initiator Inefficiency: Ensure the initiator (e.g., AIBN) is fresh and has been stored correctly. Consider increasing the amount of initiator.
-
Reaction Time/Temperature: The optimal reaction conditions can vary. Experiment with different temperatures and reaction times.
-
Substrate Reactivity: Electron-deficient alkenes may be less reactive in radical additions. Consider using a more reactive initiation method, such as the diethylzinc protocol.
-
-
Side Reactions:
-
Polymerization: For reactive alkenes like styrene, polymerization can be a competing side reaction.[4] Using a higher concentration of this compound or a more controlled initiation can help minimize this.
-
Premature Termination: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxygen from interfering with the radical chain.
-
-
Purification Challenges:
-
The polarity of the product may be similar to that of the starting material. Careful selection of the eluent system for column chromatography is crucial for achieving good separation.
-
Conclusion
This compound is a highly effective reagent for the introduction of the fluoroacetate group into organic molecules via radical addition reactions. By understanding the underlying mechanistic principles and utilizing the robust protocols outlined in these application notes, researchers can confidently employ this versatile building block in their synthetic endeavors. The methods described herein offer a reliable and scalable approach to the synthesis of a diverse range of fluorinated compounds for applications in medicinal chemistry, agrochemistry, and materials science.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Free-radical addition - Wikipedia [en.wikipedia.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Diethylzinc-Mediated Radical 1,2-Addition of Alkenes and Alkynes. | Semantic Scholar [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Synthesis of β-Fluoro-β-Iodo Carbonyl Compounds
Introduction: The Strategic Value of Vicinal Fluoro-Iodo Motifs
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated bioavailability.[1][2] Among the vast array of organofluorine compounds, molecules bearing a vicinal (β) fluoro and iodo group adjacent to a carbonyl moiety represent particularly versatile synthetic intermediates. The β-fluorine atom acts as a stable structural element, while the iodine atom serves as a synthetically labile "handle" for a wide range of subsequent transformations, including cross-coupling reactions, substitutions, and eliminations.[3]
This guide provides an in-depth exploration of the synthesis of β-fluoro-β-iodo carbonyl compounds, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind key procedural choices. The primary focus is on the electrophilic iodofluorination of α,β-unsaturated carbonyl compounds, a direct and efficient method for accessing this valuable molecular architecture.
Core Synthetic Strategy: Electrophilic Iodofluorination of α,β-Unsaturated Carbonyls
The most prevalent and direct route to β-fluoro-β-iodo carbonyl compounds is the electrophilic iodofluorination of α,β-unsaturated precursors like enones, enoates, and enals. This reaction class relies on the in situ generation of an electrophilic iodine species, which adds across the carbon-carbon double bond.
Mechanistic Rationale: The Iodonium Ion Pathway
The generally accepted mechanism proceeds through a cyclic iodonium ion intermediate. The key steps are as follows:
-
Generation of Electrophilic Iodine: An iodine source (e.g., I₂ or NIS) is activated by an oxidant or a Lewis acid to form a potent electrophile, often represented as "I⁺" or an equivalent species like iodine monofluoride (IF).[3][4]
-
Formation of the Iodonium Ion: The electron-rich double bond of the α,β-unsaturated carbonyl compound attacks the electrophilic iodine species, forming a three-membered cyclic iodonium ion intermediate. This intermediate shields one face of the former double bond.
-
Nucleophilic Opening by Fluoride: A fluoride anion (from a source like HF-pyridine) performs a regioselective, backside (anti) attack on the more electrophilic carbon of the iodonium ion ring—the β-carbon. The electron-withdrawing nature of the adjacent carbonyl group directs the nucleophilic attack to the β-position, leading to the desired β-fluoro-α-iodo constitutional isomer. However, for the title compounds (β-fluoro-β-iodo), the starting material would need to be an alkyne, or a different mechanism must be at play. Most literature on alkenes results in an α-iodo-β-fluoro product. For the synthesis of β-fluoro-β-iodo carbonyls specifically, methods often involve alkynes or specialized reagents.[5][6]
A simplified representation of the electrophilic addition to an alkene is shown below, which forms the basis for understanding the addition to unsaturated carbonyls.
Caption: General mechanism for electrophilic iodofluorination of an alkene.
Key Reagent Systems
Several reagent combinations have been developed to achieve efficient iodofluorination. The choice of system often depends on substrate reactivity, desired scale, and safety considerations.
-
Iodine (I₂) with an Oxidant and HF Source: This is a cost-effective and scalable method.[3]
-
Iodine Source: Elemental Iodine (I₂).
-
Fluoride Source: Olah's reagent (HF-Pyridine complex) is the most common due to its manageable reactivity and higher boiling point compared to anhydrous HF.[3][4]
-
Oxidant: Potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈) is used to oxidize I₂ to the active electrophilic species.[3][4]
-
-
Palladium-Catalysis with Fluoroiodane Reagents: Modern approaches utilize hypervalent iodine reagents, which can serve as a source for both the iodine and fluorine atoms.[7] These reactions are often mediated by a palladium catalyst.
-
Electrochemical Synthesis: Anodic oxidation offers an alternative for generating the electrophilic iodine species.[10] This method is particularly effective for electron-deficient olefins, such as α,β-unsaturated esters.[10]
Comparative Overview of Synthetic Protocols
The following table summarizes representative methods for the synthesis of related fluoro-iodo compounds, providing a basis for selecting a suitable protocol.
| Method | Substrate Example | Reagents & Conditions | Yield | Key Features & Insights | Reference |
| Oxidative Iodofluorination | Methyl undecenoate | I₂, K₂S₂O₈, HF-Pyridine, in DCM, rt | 75% | Cost-effective, scalable, and uses readily available materials. The oxidant is crucial for generating the electrophilic "IF" species in situ. High regioselectivity is observed. | [3][4] |
| Pd-Catalyzed Iodofluorination | Allylbenzene | Fluoro-iodoxole reagent, Pd(BF₄)₂(MeCN)₄ (20 mol%), in DCE, 60 °C | 76% | Utilizes a stable hypervalent iodine reagent as the source of both F and I. The reaction is atom-economical and proceeds under mild, neutral conditions. Faster for electron-rich alkenes. | [7][9] |
| Electrochemical Iodofluorination | α,β-Unsaturated Esters | Iodide anion (source), Et₃N-5HF/MeNO₂, Anodic Oxidation | Good to Moderate | Avoids chemical oxidants by using electrical potential. Well-suited for electron-deficient systems where chemical methods might be less efficient. | [10] |
| Alkyne Fluoroiodanation | Terminal/Internal Alkynes | PhIO/HF-Py → PhIF₂, then AgBF₄ or BF₃·OEt₂ | Good | A method to generate β-fluorovinyliodonium salts, which are precursors to Z-monofluoroalkenes and can lead to β-fluoro-β-iodo structures upon further reaction. | [5][6] |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn. HF-Pyridine is highly corrosive and toxic; handle with extreme care and have calcium gluconate gel available as an antidote for skin contact.
Protocol 1: Oxidative Iodofluorination using I₂, K₂S₂O₈, and HF-Pyridine
This protocol is adapted from the method developed by Kitamura et al. and is suitable for the iodofluorination of various alkenes, including α,β-unsaturated esters.[3]
Materials:
-
α,β-Unsaturated carbonyl substrate (e.g., ethyl cinnamate) (1.0 mmol)
-
Iodine (I₂) (254 mg, 1.0 mmol)
-
Potassium persulfate (K₂S₂O₈) (270 mg, 1.0 mmol)
-
HF-Pyridine (~70% HF) (0.5 mL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (Teflon or plastic is preferred due to HF)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry Teflon or plastic flask containing a magnetic stir bar, add the α,β-unsaturated carbonyl substrate (1.0 mmol), iodine (1.0 mmol), and potassium persulfate (1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask.
-
Initiation: Cool the mixture in an ice bath (0 °C). Carefully and slowly add HF-Pyridine (0.5 mL) dropwise to the stirring suspension. Caution: The addition may be exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the purple/brown color of I₂ disappears. This step neutralizes the acid (HF) and reduces excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄.[3]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixtures) to afford the pure β-fluoro-α-iodo carbonyl compound.[3]
Caption: Workflow for Oxidative Iodofluorination.
Asymmetric Synthesis Strategies
Achieving stereocontrol in the synthesis of β-fluoro-β-iodo carbonyl compounds is critical for pharmaceutical applications. While catalytic asymmetric iodofluorination of α,β-unsaturated carbonyls is an emerging field, established principles of asymmetric synthesis can be applied.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the carbonyl compound can direct the facial approach of the electrophilic iodine, leading to a diastereoselective formation of the iodonium ion and subsequent stereospecific opening by fluoride.
-
Enzymatic Approaches: Biocatalysis, using enzymes such as FMN-dependent reductases, offers a powerful method for controlling stereochemistry, including at remote positions.[11] While not yet specifically demonstrated for this exact transformation, enzymatic methods for asymmetric fluorination are rapidly advancing.[11][12]
-
Chiral Electrophiles: A highly effective strategy involves using chiral building blocks. For instance, the alkylation of a chiral enolate with optically active fluoroiodoacetic acid has been shown to proceed with high stereospecificity, providing a route to enantiomerically enriched fluorinated compounds.[13][14]
Conclusion and Future Outlook
The synthesis of β-fluoro-β-iodo carbonyl compounds via methods like oxidative iodofluorination provides a robust and direct pathway to these valuable synthetic intermediates. The protocols outlined herein, particularly the use of the I₂/oxidant/HF system, offer a practical and scalable solution for research and development. Future advancements will likely focus on developing more efficient and highly enantioselective catalytic systems, further expanding the synthetic chemist's toolkit for creating complex, stereodefined organofluorine molecules for the next generation of pharmaceuticals and advanced materials.
References
- 1. When Fluorine Meets Iodine - ChemistryViews [chemistryviews.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 4. Convenient Iodofluorination of Alkenes - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datapdf.com [datapdf.com]
- 10. mdpi.com [mdpi.com]
- 11. the-innovation.org [the-innovation.org]
- 12. Biocatalytic Asymmetric Construction of Secondary and Tertiary Fluorides from β-Fluoro-α-Ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application and Protocol Guide: Synthesis of α-Fluoro-β-Keto Esters via Enolate Alkylation with Ethyl Iodofluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1][2] Among the diverse portfolio of fluorinated building blocks, α-fluoro-β-keto esters are particularly valuable synthons due to the versatile reactivity of their dual carbonyl functionalities.[1]
This guide details the reaction between carbonyl enolates and ethyl iodofluoroacetate, a powerful and direct method for constructing the α-fluoro-β-keto ester scaffold. This compound serves as an efficient electrophilic "-CHF-COOEt" source, reacting readily with a wide range of enolates. Understanding and mastering this reaction provides researchers with a reliable tool for accessing complex fluorinated molecules for drug discovery and development programs.[3][4][5]
Reaction Mechanism: An SN2 Pathway
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process involves two primary steps: the formation of a nucleophilic enolate and its subsequent attack on the electrophilic reagent, this compound.[6][7][8]
Step 1: Enolate Formation
The reaction is initiated by the deprotonation of a carbonyl compound at the α-carbon using a strong, non-nucleophilic base.[9] The choice of base and reaction conditions is critical as it dictates the regioselectivity of enolate formation in unsymmetrical ketones.[10]
-
Kinetic Enolate: Formed by using a sterically hindered base, such as Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C). Deprotonation occurs at the less sterically hindered α-carbon, leading to the less substituted, but more rapidly formed, enolate.[7][10]
-
Thermodynamic Enolate: Formed using a smaller base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), at higher temperatures (e.g., 25 °C). This allows an equilibrium to be established, favoring the more stable, more substituted enolate.[7][10]
For the purposes of this reaction, generating a specific enolate in high concentration is key. Therefore, strong bases like LDA are typically preferred to ensure complete and irreversible conversion of the ketone to its enolate, minimizing side reactions.[11]
Step 2: Nucleophilic Attack and Displacement
The generated enolate, a potent carbon nucleophile, attacks the carbon atom of this compound that bears both the fluorine and iodine atoms.[8] This carbon is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent ester, the fluorine atom, and the good leaving group ability of the iodide ion. The reaction proceeds through a backside attack, displacing the iodide ion and forming a new carbon-carbon bond.[7]
The result is the desired α-fluoro-β-keto ester, a valuable intermediate for further synthetic transformations.
Mechanistic Diagram
Caption: General mechanism of enolate alkylation with this compound.
Experimental Protocols
General Safety Precautions
Working in an organic chemistry laboratory requires strict adherence to safety protocols.[12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]
-
Fume Hood: All manipulations involving this compound, strong bases like LDA, and volatile organic solvents must be performed in a well-ventilated chemical fume hood.
-
Handling α-Halo Carbonyls: this compound is an α-halo ester and should be treated as a potent lachrymator and alkylating agent.[14][15] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Ketone or Ester Substrate | Reagent | Sigma-Aldrich | Must be dry and pure. |
| This compound | Reagent | Sigma-Aldrich | Store under nitrogen, protect from light. |
| Diisopropylamine | ReagentPlus®, ≥99% | Sigma-Aldrich | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use for accurate concentration. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Dry using a solvent purification system or distill from sodium/benzophenone. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Protocol 1: General Procedure for the Alkylation of a Ketone Enolate
This protocol describes the formation of a kinetic lithium enolate from 2-methylcyclohexanone and its subsequent reaction with this compound.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation (In Situ):
-
To the reaction flask, add anhydrous tetrahydrofuran (THF, 0.4 M relative to the ketone).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) via syringe.
-
Add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
-
Enolate Formation:
-
Dissolve the ketone substrate (e.g., 2-methylcyclohexanone, 1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold LDA solution over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
-
Alkylation:
-
Add this compound (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine fractions containing the desired product and remove the solvent in vacuo.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Experimental Workflow Diagram
Caption: Standard experimental workflow for the synthesis of α-fluoro-β-keto esters.
Applications in Drug Development
The α-fluoro-β-keto ester motif is a privileged scaffold in medicinal chemistry, serving as a precursor to a variety of biologically active molecules.[1] The introduction of a fluorine atom alpha to a carbonyl group can increase the electrophilicity of the ketone, making these compounds effective inhibitors of enzymes like serine and cysteine proteases.[4][5]
| Application Area | Example Transformation | Therapeutic Relevance |
| Enzyme Inhibition | Conversion of the ester to an amide and subsequent elaboration into peptidyl fluoromethyl ketones. | Potent and selective inhibitors for proteases involved in cancer, viral infections, and inflammatory diseases.[4][5] |
| Bioisosteric Replacement | The difluoromethylene unit (accessible via related chemistry) can act as a bioisostere for an oxygen atom or carbonyl group.[17][18] | Modifies pKa, improves metabolic stability, and enhances cell permeability of drug candidates.[18] |
| Synthesis of Fluorinated Heterocycles | The dicarbonyl functionality allows for cyclization reactions to form fluorinated pyrazoles, isoxazoles, and other heterocycles. | Heterocyclic compounds are prevalent scaffolds in a vast number of approved drugs. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete enolate formation. | Ensure base is active (titrate n-BuLi), reagents and solvent are strictly anhydrous, and reaction times are sufficient. |
| Competing side reactions (e.g., aldol condensation). | Maintain low temperature (-78 °C) during enolate formation and alkylation. Add alkylating agent slowly. | |
| Multiple Alkylation Products | Use of a weaker base (e.g., NaOEt) that allows for equilibrium. | Use a strong, non-nucleophilic base like LDA to ensure complete and irreversible deprotonation.[7] |
| Mixture of Regioisomers | Incorrect conditions for selective enolate formation. | For the kinetic product, use LDA at -78 °C. For the thermodynamic product, use a weaker base like NaH at room temperature, allowing for equilibration.[10] |
| Product Decomposition | Product is unstable to purification conditions. | Use a buffered silica gel (e.g., with triethylamine) for chromatography if the product is acid-sensitive. Minimize exposure to heat. |
References
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. csub.edu [csub.edu]
- 13. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 14. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. aksci.com [aksci.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Iodofluoroacetate: A Strategic Precursor for Fluorinated Motifs in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Fluorine Atom and the Role of Ethyl Iodofluoroacetate
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Consequently, the development of robust synthetic methodologies for the precise introduction of fluorine-containing moieties is of paramount importance to the pharmaceutical industry.
This compound has emerged as a versatile and powerful C2 building block for the stereoselective synthesis of α-fluoro-β-hydroxy esters. These products are highly valuable chiral intermediates, serving as precursors to a variety of complex fluorinated structures, including β-fluoro-α-amino acids and fluorinated heterocyclic systems, which are prevalent in numerous therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on field-proven protocols and the underlying mechanistic principles that govern its reactivity.
Core Application: The Enantioselective Reformatsky-Type Reaction
The most prominent application of this compound is its use in the Reformatsky reaction, which facilitates the formation of a carbon-carbon bond between the α-carbon of the ester and a carbonyl carbon.[4] This reaction, when conducted under chiral control, provides a reliable route to enantiomerically enriched α-fluoro-β-hydroxy esters, critical scaffolds for further synthetic elaboration.
Causality of Experimental Choices in the Asymmetric Reformatsky Reaction
The success of the enantioselective Reformatsky reaction hinges on the careful selection of reagents and conditions. The use of diethylzinc (Et₂Zn) as the zinc source in a homogeneous system often leads to higher yields and enantioselectivities compared to traditional zinc dust. The choice of a chiral ligand is critical for inducing asymmetry. Amino alcohols, such as (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, have proven effective in creating a chiral environment around the zinc center, thereby directing the facial attack of the zinc enolate on the carbonyl substrate.[5][6]
The reaction temperature is another crucial parameter. Lower temperatures, typically ranging from -40°C to 0°C, are generally employed to enhance stereoselectivity by minimizing competing non-selective background reactions and favoring a more ordered transition state. The solvent, often an ethereal solvent like tetrahydrofuran (THF), plays a key role in solubilizing the reagents and stabilizing the reactive intermediates.
Detailed Protocol: Enantioselective Synthesis of an α-Fluoro-β-hydroxy Ester
This protocol describes a general procedure for the enantioselective addition of this compound to an aromatic ketone, a common transformation in the synthesis of fluorinated building blocks.
Materials:
| Reagent/Material | Purity/Grade | Supplier |
| (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | ≥98% | Commercially Available |
| Diethylzinc (1.0 M solution in hexanes) | Reagent Grade | Commercially Available |
| This compound | ≥97% | Commercially Available |
| Aromatic Ketone (e.g., Acetophenone) | ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Saturated aq. NH₄Cl | Reagent Grade | N/A |
| Ethyl Acetate | ACS Grade | N/A |
| Anhydrous MgSO₄ | Reagent Grade | N/A |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the chiral ligand (1.0 equivalent).
-
Solvent Addition: Anhydrous THF is added via syringe, and the solution is cooled to -40°C in an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition:
-
The aromatic ketone (1.0 equivalent) is added neat via syringe.
-
This compound (2.0 equivalents) is then added.
-
Finally, diethylzinc solution (3.5 equivalents) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -35°C.
-
-
Reaction Monitoring: The reaction mixture is stirred at -40°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup:
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -40°C.
-
The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-fluoro-β-hydroxy ester. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
Expected Outcomes:
| Substrate (Ketone) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (major diastereomer) | Yield |
| Acetophenone | 74:26 | 87% | 97% |
| 2-Methoxyacetophenone | 71:29 | 88% | 96% |
| 1-Indanone | 81:19 | 93% | 99% |
Data adapted from a representative study on the enantioselective Reformatsky-type reaction of this compound.[7]
Application in the Synthesis of Advanced Pharmaceutical Intermediates
While a direct synthesis of a marketed drug using this compound is not prominently documented in publicly available literature, the resulting α-fluoro-β-hydroxy esters are immediate precursors to other crucial building blocks, such as β-fluoro-α-amino acids. These motifs are of significant interest in the development of enzyme inhibitors and peptidomimetics.
Protocol: Conversion of α-Fluoro-β-hydroxy Ester to a β-Fluoro-α-azido Ester
This protocol outlines a key step in the transformation of the Reformatsky product into a precursor for β-fluoro-α-amino acids.
Materials:
| Reagent/Material | Purity/Grade | Supplier |
| α-Fluoro-β-hydroxy Ester | As synthesized | N/A |
| Diphenylphosphoryl azide (DPPA) | ≥97% | Commercially Available |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Saturated aq. NaHCO₃ | Reagent Grade | N/A |
| Ethyl Acetate | ACS Grade | N/A |
| Anhydrous MgSO₄ | Reagent Grade | N/A |
Procedure:
-
Reaction Setup: To a solution of the α-fluoro-β-hydroxy ester (1.0 equivalent) in anhydrous toluene in a round-bottom flask is added DBU (1.5 equivalents) at 0°C under a nitrogen atmosphere.
-
Azide Addition: DPPA (1.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is quenched with water and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the corresponding β-fluoro-α-azido ester.
This azido intermediate can then be readily reduced (e.g., via catalytic hydrogenation) to the corresponding β-fluoro-α-amino ester, a valuable building block for peptide synthesis or the construction of nitrogen-containing heterocyclic drugs.[8]
Alternative Synthetic Applications: Radical Cyclization
Beyond its use in two-electron processes like the Reformatsky reaction, the carbon-iodine bond in this compound can be homolytically cleaved to generate a radical species. This reactivity opens up pathways for the synthesis of fluorinated cyclic compounds through radical cyclization reactions.
Protocol: Radical Cyclization of an Unsaturated α-Fluoro-α-iodo Ester Derivative
This protocol provides a general framework for the synthesis of fluorinated lactones, which can be valuable intermediates in natural product synthesis and medicinal chemistry.
Materials:
| Reagent/Material | Purity/Grade | Supplier |
| Unsaturated α-fluoro-α-iodo ester | Synthesized separately | N/A |
| AIBN (Azobisisobutyronitrile) | Reagent Grade | Commercially Available |
| Tributyltin hydride (Bu₃SnH) | ≥97% | Commercially Available |
| Benzene or Toluene | Anhydrous, degassed | Commercially Available |
Procedure:
-
Reaction Setup: A solution of the unsaturated α-fluoro-α-iodo ester derivative in degassed benzene or toluene is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Initiation: A solution of AIBN (catalytic amount) and tributyltin hydride (1.1-1.5 equivalents) in the same solvent is added dropwise to the refluxing solution of the substrate over several hours using a syringe pump.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the cyclized product.
This methodology has been used to synthesize various ring sizes, including unusual 12-membered dilactones and 18-membered trilactones under specific conditions.[9]
Conclusion and Future Outlook
This compound is a valuable and versatile precursor in pharmaceutical synthesis, primarily through its application in the enantioselective Reformatsky-type reaction to generate chiral α-fluoro-β-hydroxy esters. These intermediates are pivotal for the synthesis of more complex fluorinated molecules, such as β-fluoro-α-amino acids, which are of high interest in modern drug discovery. While direct applications in the synthesis of currently marketed drugs are not widely published, the utility of the building blocks derived from this compound is well-established in medicinal chemistry research.[4][10] Further exploration of its reactivity in radical and other nucleophilic substitution reactions is likely to expand its toolkit for the synthesis of novel fluorinated pharmaceutical agents. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to leverage the unique properties of this compound in their synthetic endeavors.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RADICAL CYCLIZATION OF α-FLUORO-α-IODO AND α-IODO ESTERS AND AMIDES - Lookchem [lookchem.com]
- 10. nbinno.com [nbinno.com]
Application Notes & Protocols: Synthesis of Fluorinated Heterocycles Using Ethyl Iodofluoroacetate
Introduction: The Strategic Advantage of Fluorine in Heterocyclic Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive molecules.[1] Consequently, the development of robust and versatile synthetic methodologies for accessing fluorinated heterocycles is of paramount importance to researchers in the pharmaceutical and agrochemical industries.[1][2]
Ethyl iodofluoroacetate has emerged as a powerful and versatile building block in this endeavor. Its structure combines a reactive carbon-iodine bond, susceptible to both radical and nucleophilic transformations, with a strategically positioned fluorine atom and an ester moiety, providing a handle for further synthetic manipulations. This guide provides an in-depth exploration of the application of this compound in the synthesis of valuable fluorinated heterocycles, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic efforts.
Core Synthetic Strategies & Mechanistic Rationale
The utility of this compound in heterocyclic synthesis primarily revolves around two key reactive pathways: radical-mediated additions and cyclizations, and nucleophilic additions via Reformatsky-type reactions.
Radical-Mediated Pathways: Accessing Fluorinated Lactams and Lactones
The carbon-iodine bond in this compound is relatively weak and can be homolytically cleaved under thermal or photochemical conditions to generate the α-fluoro-α-ethoxycarbonylmethyl radical (•CHFCOOEt). This electrophilic radical readily participates in addition reactions with electron-rich alkenes and alkynes, initiating a cascade that can be harnessed for intramolecular cyclization to form a variety of heterocyclic systems.
The general mechanism for the radical-mediated synthesis of fluorinated heterocycles using this compound is depicted below. The reaction is typically initiated by a radical initiator, such as AIBN or triethylborane, or through photoredox catalysis. The initially formed radical adds to an unsaturated bond within the substrate, generating a new carbon-centered radical. This radical can then abstract the iodine atom from another molecule of this compound in an atom transfer step to propagate the radical chain and yield the iodinated intermediate. Subsequent treatment with a base or a reducing agent can then effect cyclization to the desired heterocycle.
Caption: Generalized workflow for radical-mediated synthesis.
Application & Protocols
Protocol 1: Synthesis of α-Fluoro-γ-lactams via Radical Cyclization of N-Alkenylamides
Fluorinated γ-lactams are prevalent motifs in a range of biologically active compounds. This protocol details their synthesis through the radical addition of this compound to an N-alkenylamide followed by a subsequent cyclization step.
Experimental Protocol:
Step 1: Radical Addition of this compound to N-Allylbenzamide
-
To a solution of N-allylbenzamide (1.0 mmol, 1.0 equiv.) and this compound (1.5 mmol, 1.5 equiv.) in degassed toluene (10 mL) in a Schlenk tube is added azobisisobutyronitrile (AIBN) (0.1 mmol, 0.1 equiv.).
-
The reaction mixture is heated to 80 °C and stirred under an inert atmosphere (nitrogen or argon) for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product, the iodinated intermediate, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Reductive Cyclization to the α-Fluoro-γ-lactam
-
The purified iodinated intermediate (1.0 mmol, 1.0 equiv.) is dissolved in a mixture of toluene (10 mL) and water (2 mL).
-
Tris(trimethylsilyl)silane (TTMSS) (1.2 mmol, 1.2 equiv.) and AIBN (0.1 mmol, 0.1 equiv.) are added to the solution.
-
The mixture is heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography to afford the desired α-fluoro-γ-lactam.
| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |
| N-Allylbenzamide | 161.20 | 1.0 | 1.0 | 161.2 mg |
| This compound | 246.00 | 1.5 | 1.5 | 369.0 mg |
| AIBN (Step 1) | 164.21 | 0.1 | 0.1 | 16.4 mg |
| TTMSS | 248.66 | 1.2 | 1.2 | 0.35 mL |
| AIBN (Step 2) | 164.21 | 0.1 | 0.1 | 16.4 mg |
Table 1: Reagent quantities for the synthesis of α-fluoro-γ-lactam.
Protocol 2: Synthesis of Fluorinated δ-Lactones via Radical Addition to Unsaturated Carboxylic Acids
Fluorinated lactones are important structural motifs in natural products and pharmaceuticals. This protocol describes a method for their synthesis via a radical addition-cyclization cascade.
Experimental Protocol:
-
In a sealed tube, 5-hexenoic acid (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and sodium dithionite (Na₂S₂O₄) (2.0 mmol, 2.0 equiv.) are combined in a mixture of ethyl acetate (5 mL) and water (5 mL).
-
The biphasic mixture is vigorously stirred and heated at 80-90 °C for 6-8 hours.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the fluorinated δ-lactone.
| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |
| 5-Hexenoic Acid | 114.14 | 1.0 | 1.0 | 114.1 mg |
| This compound | 246.00 | 1.2 | 1.2 | 295.2 mg |
| Sodium Dithionite | 174.11 | 2.0 | 2.0 | 348.2 mg |
Table 2: Reagent quantities for the synthesis of fluorinated δ-lactone.
Reformatsky-Type Reactions: A Gateway to Fluorinated β-Amino Esters and β-Lactams
The Reformatsky reaction provides a powerful method for the formation of carbon-carbon bonds. When this compound is treated with an activated metal, such as zinc, a fluorinated organozinc reagent is formed. This nucleophilic species can then add to electrophiles like imines to produce β-amino esters, which are valuable precursors to β-lactams, a class of heterocyles with significant antibacterial activity.
The reaction proceeds through the oxidative insertion of zinc into the carbon-iodine bond of this compound to form the organozinc intermediate. This reagent then adds to the carbon-nitrogen double bond of an imine. The resulting zinc alkoxide is subsequently hydrolyzed upon aqueous workup to yield the β-amino ester.
Caption: Mechanism of the Reformatsky reaction with an imine.
Protocol 3: Synthesis of Ethyl 3-Anilino-2-fluoro-3-phenylpropanoate
This protocol describes the synthesis of a fluorinated β-amino ester, a direct precursor to β-lactams, via a Reformatsky-type reaction.
Experimental Protocol:
-
To a suspension of activated zinc dust (2.0 mmol, 2.0 equiv.) in anhydrous THF (10 mL) under an inert atmosphere is added a solution of this compound (1.5 mmol, 1.5 equiv.) in THF (5 mL) dropwise at room temperature.
-
The mixture is stirred for 30 minutes, during which the formation of the Reformatsky reagent is observed.
-
A solution of N-benzylideneaniline (1.0 mmol, 1.0 equiv.) in THF (5 mL) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 4-6 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-amino ester.
| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |
| N-Benzylideneaniline | 181.24 | 1.0 | 1.0 | 181.2 mg |
| This compound | 246.00 | 1.5 | 1.5 | 369.0 mg |
| Zinc Dust | 65.38 | 2.0 | 2.0 | 130.8 mg |
Table 3: Reagent quantities for the synthesis of a fluorinated β-amino ester.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its ability to serve as a precursor to the versatile •CHFCOOEt radical opens up a plethora of possibilities for the construction of complex fluorinated lactams and lactones through radical-mediated pathways. Furthermore, its application in Reformatsky-type reactions provides a reliable entry point to fluorinated β-amino esters, key intermediates for the synthesis of β-lactams.
The protocols outlined in this guide are intended to serve as a robust starting point for researchers. The methodologies are amenable to a wide range of substrates, and further optimization of reaction conditions may lead to even higher yields and selectivities. The continued exploration of photocatalytic methods for radical generation from this compound promises to further enhance the sustainability and efficiency of these transformations. As the demand for novel, fluorine-containing heterocycles in drug discovery and materials science continues to grow, the importance of versatile reagents like this compound is set to expand, paving the way for future innovations in the field.
References
Application Notes and Protocols: The Reformatsky Reaction with Ethyl Iodofluoroacetate
Introduction: A Modern Take on a Classic Carbon-Carbon Bond Formation
The Reformatsky reaction, a cornerstone in organic synthesis since its discovery by Sergey Nikolaevich Reformatsky in 1887, facilitates the formation of β-hydroxy esters through the condensation of an α-haloester with a carbonyl compound, mediated by metallic zinc.[1][2] This reaction offers a powerful and versatile method for constructing carbon-carbon bonds.[1][3] A key advantage of the Reformatsky reaction is the relatively low basicity of the intermediate organozinc enolates, which prevents unwanted side reactions like self-condensation, a common issue with more reactive organometallics such as Grignard or organolithium reagents.[2][4][5]
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in developing synthetic methodologies for the stereoselective incorporation of fluorine. Ethyl iodofluoroacetate has emerged as a valuable reagent in this context, enabling the synthesis of α-fluoro-β-hydroxy esters, which are important building blocks for pharmaceuticals and other bioactive molecules. This document provides a detailed examination of the mechanism of the Reformatsky reaction using this compound and offers a comprehensive protocol for its application.
Mechanistic Deep Dive: The Journey from α-Haloester to β-Hydroxy Ester
The generally accepted mechanism of the Reformatsky reaction involves several key steps, starting with the formation of an organozinc reagent, often referred to as a Reformatsky enolate.[2][5]
Step 1: Formation of the Zinc Enolate
The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester.[2][5][6] In the case of this compound, the highly reactive carbon-iodine bond is the site of this insertion.[7] The use of activated zinc, often prepared by treating zinc dust with reagents like iodine or 1,2-dibromoethane to remove the passivating oxide layer, is crucial for efficient reaction initiation.[8]
The resulting organozinc intermediate is a zinc enolate.[1][2] Spectroscopic and crystallographic studies have revealed that these reagents can exist as dimers, particularly in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[3][5]
Step 2: Coordination and Reaction with the Carbonyl Compound
The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1][4] It is believed that the carbonyl oxygen first coordinates to the zinc atom.[1][2][5] This coordination brings the reacting partners into close proximity and activates the carbonyl group towards nucleophilic attack. The reaction is thought to proceed through a six-membered, chair-like transition state.[5][6]
Step 3: Formation of the β-Hydroxy Ester
This nucleophilic addition results in the formation of a new carbon-carbon bond and a zinc alkoxide intermediate.[3][5] Subsequent acidic workup protonates the alkoxide, yielding the final β-hydroxy ester product and zinc(II) salts.[2][5]
The Role of Fluorine
The presence of a fluorine atom on the α-carbon of the ester influences the reactivity and stereochemical outcome of the reaction. The high electronegativity of fluorine can affect the nucleophilicity of the zinc enolate. Furthermore, the stereoselective addition of the fluorinated Reformatsky reagent has been a subject of significant research, with the development of enantioselective protocols using chiral ligands to control the formation of new stereocenters.[9][10][11]
Mechanistic Pathway Visualization
Caption: Mechanism of the Reformatsky Reaction.
Experimental Protocol: Synthesis of an α-Fluoro-β-Hydroxy Ester
This protocol describes a general procedure for the Reformatsky reaction between this compound and a generic ketone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Zinc Dust (<10 µm) | High Purity | e.g., Sigma-Aldrich | Activation is recommended. |
| Iodine | ACS Reagent | e.g., Fisher Scientific | For zinc activation. |
| This compound | ≥95% | e.g., Combi-Blocks | Handle with care, lachrymator. |
| Ketone (e.g., Acetophenone) | Anhydrous | e.g., Acros Organics | Must be dry. |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | N/A | For workup. |
| Saturated Sodium Bicarbonate | Aqueous Solution | N/A | For neutralization. |
| Saturated Sodium Chloride | Aqueous Solution | N/A | For washing. |
| Anhydrous Sodium Sulfate | ACS Reagent | e.g., VWR | For drying organic phase. |
Zinc Activation Procedure
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.5 equivalents).
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine.
-
Gently heat the flask with a heat gun until the purple color of the iodine disappears.
-
Allow the flask to cool to room temperature.
Reformatsky Reaction Protocol
-
To the flask containing the activated zinc, add anhydrous THF.
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF to the dropping funnel.
-
Add a solution of this compound (1.2 equivalents) in anhydrous THF to the dropping funnel.
-
Add a small portion of the this compound solution to the zinc suspension to initiate the reaction. Initiation is often indicated by a gentle exotherm and the disappearance of the metallic zinc. Gentle heating may be required.
-
Once the reaction has initiated, add the ketone and the remaining this compound solutions dropwise and concurrently to the reaction mixture, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
Caption: Experimental Workflow for the Reformatsky Reaction.
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through several key checkpoints:
-
Visual Confirmation of Zinc Activation: The disappearance of the purple iodine vapor provides a clear visual cue that the zinc has been activated.
-
Exothermic Initiation: A noticeable increase in temperature upon the initial addition of the haloester is a strong indicator that the reaction has successfully initiated.
-
TLC Monitoring: Thin-layer chromatography allows for real-time tracking of the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to validate the outcome of the reaction.
Expertise and Experience: Practical Insights
-
Solvent Choice: Anhydrous THF is a common solvent of choice due to its ability to solvate the organozinc intermediate.[2] Diethyl ether is also frequently used.
-
Reactivity of α-Haloesters: The reactivity of the α-haloester follows the trend I > Br > Cl.[7] this compound is therefore highly reactive.
-
One-Pot vs. Two-Step Procedures: While the protocol described is a one-pot procedure, some variations involve the pre-formation of the Reformatsky reagent before the addition of the carbonyl compound.[2] One-pot protocols are often more convenient.[11]
-
Alternative Metals and Promoters: While zinc is the classic metal for this reaction, other metals like indium, samarium, and manganese have also been employed.[5][7] The use of additives like diethylzinc can also promote the reaction.[9][10]
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. psiberg.com [psiberg.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Item - The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines - University of Leicester - Figshare [figshare.le.ac.uk]
Application Note: Strategic Synthesis of α-Fluoro-β-Hydroxy Esters via the Reformatsky Reaction with Ethyl Iodofluoroacetate
Introduction: The Significance of Fluorinated Hydroxy Esters
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, α-fluoro-β-hydroxy esters are particularly valuable chiral building blocks. Their vicinal fluoro- and hydroxyl-functional groups serve as versatile handles for the synthesis of complex, high-value targets, including fluorinated amino acids, fluorinated sphingolipids, and other medicinally relevant compounds.[2]
This application note provides a detailed guide to the synthesis of α-fluoro-β-hydroxy esters using ethyl iodofluoroacetate as a key reagent. We will delve into the mechanistic underpinnings of the zinc-mediated Reformatsky reaction, present a robust and reproducible protocol, and discuss critical parameters that govern reaction efficiency and stereoselectivity.
The Reformatsky Reaction: A Powerful C-C Bond Forming Tool
The Reformatsky reaction is a classic organic transformation that forms β-hydroxy esters by condensing an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[3][4] The key to this reaction is the in situ formation of an organozinc reagent, often called a Reformatsky enolate.[5][6]
Causality of Reagent Choice:
-
This compound: The choice of an α-iodo ester is deliberate. The reactivity of the carbon-halogen bond towards zinc insertion follows the order I > Br > Cl.[7] The highly labile C-I bond in this compound facilitates rapid oxidative addition of zinc, even under mild conditions, making it a superior choice for initiating the reaction.
-
Zinc Metal: Zinc is the classic metal for this transformation. Reformatsky (zinc) enolates are significantly less basic and less reactive than their lithium or magnesium (Grignard) counterparts.[5][8] This attenuated reactivity is crucial; it prevents undesired side reactions, such as self-condensation of the ester or reaction with the ester carbonyl group, and allows for the formation of the enolate in the presence of the carbonyl electrophile.[5][6]
Mechanistic Pathway
The reaction proceeds through a well-established multi-step mechanism:
-
Oxidative Addition: Zinc metal undergoes a two-electron oxidative addition into the carbon-iodine bond of this compound. This forms the primary organozinc reagent.[5][6]
-
Enolate Formation: The initial organozinc intermediate rapidly rearranges to form the more stable zinc enolate, which may exist as a dimer in solution.[5][6] This is the key nucleophilic species in the reaction.
-
Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone substrate coordinates to the zinc atom of the enolate. This brings the nucleophilic enolate carbon and the electrophilic carbonyl carbon into proximity, facilitating a nucleophilic attack via a six-membered, chair-like transition state.[5][6] This step establishes the new carbon-carbon bond.
-
Hydrolytic Workup: The resulting zinc alkoxide is hydrolyzed during an acidic workup step to liberate the final α-fluoro-β-hydroxy ester product and form water-soluble zinc salts.[5]
Caption: Figure 1: Mechanism of the Reformatsky Reaction.
Experimental Protocol: A General Procedure
This protocol provides a generalized, yet robust, method for the synthesis of α-fluoro-β-hydroxy esters. Researchers should optimize reaction times and temperatures for their specific aldehyde or ketone substrate.
Materials & Equipment:
-
Reagents: Aldehyde or ketone, this compound, zinc dust (<325 mesh), iodine (a few crystals for activation), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous sodium sulfate (Na₂SO₄), ethyl acetate, hexane.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen), dropping funnel, separatory funnel, rotary evaporator, silica gel for column chromatography.
Workflow Overview
Caption: Figure 2: Experimental Workflow.
Step-by-Step Methodology:
-
Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.
-
Zinc Activation: To the flask, add zinc dust (1.5 - 2.0 equivalents relative to the carbonyl compound) and a single crystal of iodine. Gently heat the flask with a heat gun under vacuum until the purple iodine vapor sublimes and deposits on the zinc, then reintroduce the inert atmosphere. This step activates the zinc surface.[6]
-
Initiation: Add anhydrous THF (sufficient to create a stirrable slurry). To this suspension, add this compound (1.2 - 1.5 equivalents) via syringe. The mixture may be gently warmed to initiate the formation of the organozinc reagent, which is often indicated by a slight exotherm and disappearance of the iodine color.
-
Substrate Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via a dropping funnel.
-
Reaction: Stir the resulting mixture at room temperature or gently reflux (typically 40-65 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then with saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure α-fluoro-β-hydroxy ester.[6]
Factors Influencing Stereoselectivity and Yield
The synthesis of α-fluoro-β-hydroxy esters creates two new stereocenters, meaning that up to four stereoisomers can be formed. Controlling the diastereoselectivity and enantioselectivity is a primary goal.
-
Diastereoselectivity: The relative orientation of the fluoro and hydroxy groups (syn vs. anti) is determined in the C-C bond-forming step. The geometry of the six-membered transition state, influenced by steric interactions between the substituents on the enolate and the carbonyl compound, dictates the diastereomeric outcome. In many cases, the reaction shows moderate to good diastereoselectivity.[9]
-
Enantioselectivity: Achieving high enantioselectivity requires the use of a chiral auxiliary or a chiral catalyst. Seminal work has demonstrated that chiral ligands can coordinate to the zinc enolate, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl substrate, resulting in excellent enantiomeric excess (ee).[9][10][11]
Data Presentation: Enantioselective Reformatsky Reaction
The following table summarizes representative results from an enantioselective Reformatsky-type reaction of this compound with various ketones, showcasing the potential for high selectivity.[9][10]
| Entry | Ketone Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee, major diastereomer) | Yield (%) |
| 1 | Acetophenone | 65:35 | 94 | 85 |
| 2 | Propiophenone | 70:30 | 93 | 88 |
| 3 | Isobutyrophenone | 95:5 | 95 | 91 |
| 4 | Pivalophenone | >98:2 | 93 | 92 |
Data synthesized from published reports.[9][10] The major diastereomer was determined to be the syn product.
Product Characterization: A Self-Validating System
Confirmation of the product structure and purity is essential. A combination of spectroscopic methods should be employed.
-
¹H NMR: Look for characteristic signals for the ethyl ester (~1.3 ppm, t, 3H and ~4.3 ppm, q, 2H), a methine proton adjacent to the hydroxyl group (CH-OH), and a doublet of doublets for the proton on the fluorine-bearing carbon (CHF), which will show coupling to both the adjacent proton and to fluorine.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The product should exhibit a single resonance, typically a doublet of doublets, confirming the presence of the C-F bond and providing information about adjacent protons.[2]
-
¹³C NMR: The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling, a large and characteristic coupling constant.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Expect to see a broad absorption band for the O-H stretch (~3400 cm⁻¹) and a strong absorption for the ester C=O stretch (~1740 cm⁻¹).
By thoroughly characterizing the final product, researchers can validate the success of the synthesis and confirm the structure of the α-fluoro-β-hydroxy ester.
References
- 1. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. adichemistry.com [adichemistry.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Leveraging Ethyl Iodofluoroacetate for Advanced C-C Bond Formation
An in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of ethyl iodofluoroacetate for the construction of carbon-carbon bonds.
Authored by: A Senior Application Scientist
Strategic Overview: The Fluoroacetate Moiety in Synthesis
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1][2][3] In the realm of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, binding affinity, and lipophilicity. Consequently, reagents that facilitate the direct introduction of fluorinated building blocks are of immense value.
This compound stands out as a powerful and versatile C2 building block for installing an α-fluoroester moiety. Its primary application lies in the Reformatsky reaction , a classic organometallic transformation that provides reliable access to valuable β-hydroxy-α-fluoroesters.[4][5] These products are pivotal intermediates in the synthesis of fluorinated analogues of natural products, modified amino acids, and other pharmacologically active compounds.[6] This guide provides a comprehensive overview of the mechanistic underpinnings, practical applications, and detailed protocols for utilizing this compound in C-C bond formation.
The Core Mechanism: The Reformatsky Reaction
The power of this compound is unlocked through its reaction with a metal, typically zinc, to form a nucleophilic organozinc species known as a Reformatsky reagent or a zinc enolate.[4][7][8] This process is fundamentally an oxidative addition, where the zinc metal inserts into the highly reactive carbon-iodine bond.[4][5] The reactivity of α-halo esters in this reaction follows the order I > Br > Cl, making the iodoacetate derivative particularly effective.[5]
The mechanism can be dissected into three key stages:
-
Formation of the Zinc Enolate: Activated zinc dust reacts with this compound. The zinc metal undergoes oxidative addition into the C-I bond, generating an organozinc intermediate. This species is best described as a zinc enolate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen.[4][7]
-
Nucleophilic Addition to a Carbonyl: The generated zinc enolate is a potent, yet relatively mild, nucleophile.[9] It readily attacks the electrophilic carbon of an aldehyde or ketone.[9][10] This addition proceeds through a highly organized, six-membered chair-like transition state, which is crucial for determining the stereochemical outcome of the reaction.[4]
-
Protonation/Workup: The resulting zinc alkoxide intermediate is stable until an acidic workup is performed. The addition of an acid (e.g., aqueous HCl or NH₄Cl) protonates the alkoxide to yield the final β-hydroxy-α-fluoroester product and zinc salts, which are removed during extraction.[4]
Figure 1: General mechanism of the Reformatsky reaction.
Applications and Enantioselective Control
While the classical Reformatsky reaction is highly effective, modern synthetic chemistry, particularly in drug development, often demands precise control over stereochemistry. This has led to the development of powerful asymmetric variants.
-
Classical Reformatsky Reaction: This method uses stoichiometric zinc dust and is ideal for creating racemic or diastereomeric mixtures of β-hydroxy-α-fluoroesters. It is robust, cost-effective, and suitable for large-scale synthesis where stereocontrol is not paramount.
-
Barbier-Type Reaction: In this one-pot modification, the this compound, zinc, and carbonyl substrate are all mixed at the start of the reaction.[11] The zinc enolate is formed in situ and immediately reacts with the electrophile. This simplifies the procedure but can sometimes lead to lower yields if side reactions occur.
-
Enantioselective Reformatsky Reaction: Achieving high enantioselectivity is the pinnacle of this methodology. This is accomplished by replacing zinc dust with a dialkylzinc reagent (e.g., diethylzinc, Et₂Zn) and adding a substoichiometric amount of a chiral ligand.[12][13][14] Chiral amino alcohols are commonly employed as ligands.[12][14] The ligand coordinates to the zinc center, creating a chiral environment that directs the nucleophilic attack of the enolate onto one face of the carbonyl substrate, resulting in one enantiomer of the product being formed preferentially.[12][13] These reactions can achieve excellent yields and high enantioselectivities (up to 95% ee).[14]
Experimental Protocols
Protocol 1: General Procedure for the Classical Reformatsky Reaction
This protocol describes a standard procedure for the reaction between this compound and an aldehyde using activated zinc dust.
Materials and Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Nitrogen or Argon inlet
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Zinc dust (<10 micron, 2.0 eq)
-
Iodine (catalytic amount, ~0.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate[15]
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Zinc Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (2.0 eq) and a crystal of iodine (0.1 eq). Add a small amount of the total anhydrous THF. Gently warm the suspension until the brown color of the iodine disappears. This indicates the zinc surface is activated. Cool the flask to room temperature.[4]
-
Reagent Addition: Add the remaining anhydrous THF to the activated zinc. Add the this compound (1.0 eq) dropwise to the suspension. A gentle exotherm may be observed.
-
Enolate Formation: Stir the mixture at room temperature or gentle reflux for 30-60 minutes to ensure the formation of the zinc enolate.
-
Carbonyl Addition: Dissolve the aldehyde or ketone (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gentle reflux (e.g., 60-90 °C in toluene) for 1-4 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[16]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy-α-fluoroester.[4]
Figure 2: Workflow for the classical Reformatsky reaction.
Protocol 2: Asymmetric Reformatsky Reaction with a Chiral Ligand
This protocol outlines an enantioselective synthesis using diethylzinc and a chiral amino alcohol ligand.
Materials and Equipment:
-
Schlenk flask or oven-dried glassware under a strict inert atmosphere
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Chiral Ligand (e.g., (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, 10-20 mol%)[12]
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.0 eq)
-
This compound (1.0 eq)
-
Ketone (1.2 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the chiral ligand (e.g., 0.15 eq).
-
Reagent Addition (Cold): Add anhydrous toluene and cool the flask to 0 °C. Add the diethylzinc solution (2.0 eq) dropwise via syringe. Stir the mixture for 20 minutes at this temperature.
-
Enolate Formation: Add the this compound (1.0 eq) dropwise, keeping the temperature at 0 °C. Stir for an additional 30 minutes.
-
Carbonyl Addition: Add the ketone (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 24-48 hours. The progress should be monitored by TLC.
-
Workup & Purification: Quench the reaction at 0 °C by the slow addition of 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Data Summary: Reaction Parameters
The following table summarizes typical conditions and outcomes for the Reformatsky reaction with fluorinated reagents, based on published literature.
| Electrophile | Zinc Source | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Alkyl Aryl Ketones | Et₂Zn | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | Toluene | 0 | 48 | Good | 80-91 | [12][13] |
| Alkyl Aryl Ketones | Zn Dust | None | THF | Reflux | 2 | Good | N/A | [4][5] |
| Alkyl Aryl Ketones | Me₂Zn | BINOL derivative | Toluene | RT | 1 | Moderate-Good | Good | [14] |
| Aldehydes | Zn Dust | None | Toluene | 90 | 0.5 | 86 | N/A | [4] |
Field-Proven Insights & Troubleshooting
-
Criticality of Zinc Activation: The success of the classical reaction hinges on the quality and activation of the zinc. If the reaction is sluggish or fails to initiate, the zinc is likely passivated. Activation by washing with dilute HCl, followed by water, ethanol, and ether, or by using reagents like I₂ or 1,2-dibromoethane is essential.
-
Anhydrous Conditions: Organozinc reagents are sensitive to moisture. Ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous, especially for the enantioselective variants.
-
Controlling Diastereoselectivity: In reactions that form two new stereocenters, diastereoselectivity can be influenced by the reaction temperature and the nature of the solvent. Lower temperatures often favor one diastereomer.
-
Safety: Zinc dust can be pyrophoric. Handle it with care under an inert atmosphere. Dialkylzinc reagents like Et₂Zn are highly pyrophoric and react violently with water and air; they must be handled using proper Schlenk line or glovebox techniques.
Conclusion
This compound is a highly effective reagent for the synthesis of α-fluoro-β-hydroxyesters via the Reformatsky reaction. The methodology is robust and versatile, with both classical and modern asymmetric variants providing powerful tools for synthetic chemists. The ability to catalytically generate highly enantioenriched products makes this chemistry particularly relevant to the fields of drug discovery and development, where the precise three-dimensional structure of a molecule dictates its biological activity. By understanding the underlying mechanisms and mastering the experimental protocols, researchers can confidently apply this reaction to construct complex, fluorinated molecules of significant value.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon-Carbon Bond Formation: The Aggarwal Synthesis of 10-Deoxymethynolide [organic-chemistry.org]
- 3. Recent advances in enzymatic carbon–carbon bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enolate - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of Ethyl Iodofluoroacetate in Asymmetric Synthesis
Introduction: The Emergence of Ethyl Iodofluoroacetate as a Powerhouse Reagent
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated building blocks, this compound has garnered significant attention. Its unique trifunctional nature—possessing an ester, a fluorine atom, and an iodine atom at the α-carbon—renders it a highly versatile reagent for the construction of complex chiral molecules. The presence of both a halogen and a fluorine atom on the same carbon atom activates it for a variety of stereoselective carbon-carbon bond-forming reactions, providing access to chiral α-fluoro-α-iodo esters, which are precursors to a wide range of valuable fluorinated compounds.
This comprehensive guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into the mechanistic intricacies, provide field-proven protocols, and present data-driven insights for key transformations, including enantioselective Reformatsky-type, Mannich, and Michael reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this reagent to construct stereochemically defined fluorinated molecules.
I. Enantioselective Reformatsky-Type Reaction: A Gateway to Chiral α-Fluoro-β-hydroxy Esters
The Reformatsky reaction, a classic method for the synthesis of β-hydroxy esters, has been elegantly adapted for the asymmetric synthesis of α-fluoro-β-hydroxy esters using this compound. This transformation is particularly valuable as the resulting products are key precursors for fluorinated analogues of biologically active compounds.
Mechanistic Rationale and Catalyst Selection
The asymmetric Reformatsky-type reaction of this compound typically involves the formation of a zinc enolate in situ, which then undergoes a stereoselective addition to a prochiral ketone or aldehyde. The key to achieving high enantioselectivity lies in the use of a chiral ligand that coordinates to the zinc center, thereby creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the carbonyl electrophile.
A highly effective catalytic system for this transformation involves the use of a chiral amino alcohol ligand in the presence of diethylzinc (Et₂Zn)[1][2]. The diethylzinc serves as the zinc source for the formation of the Reformatsky reagent. The chiral ligand, upon coordination to the zinc, forms a chiral complex that orchestrates the enantioselective addition.
Diagram 1: Proposed Catalytic Cycle for the Enantioselective Reformatsky-Type Reaction
References
Application Notes & Protocols: Experimental Setups for Reactions Involving Ethyl Iodofluoroacetate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Ethyl Iodofluoroacetate in Modern Synthesis
This compound (EIFA) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the crucial α-fluoroester moiety into complex molecules. The presence of fluorine can dramatically alter the biological and chemical properties of a compound, often enhancing metabolic stability, binding affinity, and lipophilicity. This makes EIFA a key building block for researchers in medicinal chemistry and drug development. This guide provides an in-depth overview of the experimental considerations, core reaction types, and detailed protocols for handling and utilizing this versatile reagent.
PART 1: Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough understanding of the hazards associated with this compound is mandatory.
1.1 Hazard Profile this compound is a combustible liquid and is harmful if swallowed or inhaled.[1] It can cause significant skin and eye irritation.[1][2] All operations must be conducted with appropriate engineering controls and personal protective equipment.
1.2 Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: All manipulations of this compound must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2][3][4]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2] Eyewash stations should be readily accessible.[4]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and replaced immediately if contaminated or damaged.[2]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.[2]
1.3 Storage & Handling
-
Store containers tightly closed in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[2][5][6]
-
Ground and bond containers when transferring material to prevent static discharge.[3][4] Use non-sparking tools.[2][4]
-
Avoid contact with skin and eyes.[2]
1.4 Spill & Emergency Procedures
-
Spill: Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[2][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][4]
PART 2: Key Synthetic Transformations
This compound is amenable to several classes of reactions, most notably organometallic and radical-mediated transformations.
The Reformatsky Reaction: Forming C-C Bonds
The Reformatsky reaction is a cornerstone transformation that utilizes an α-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester.[7] The C-I bond in this compound is sufficiently reactive for this purpose, leading to the synthesis of valuable α-fluoro-β-hydroxy esters.
Causality and Mechanistic Insight: The reaction proceeds via the oxidative addition of zinc into the carbon-iodine bond, forming an organozinc intermediate known as a Reformatsky enolate.[7][8] This enolate is less basic than a corresponding Grignard reagent or lithium enolate, which prevents it from reacting with the ester functionality of another molecule.[7] The enolate then adds to the carbonyl carbon of an aldehyde or ketone through a six-membered chair-like transition state to form a zinc alkoxide, which is protonated upon acidic workup to yield the final product.[7]
Diagram: General Mechanism of the Reformatsky Reaction
Caption: Mechanism of the Reformatsky reaction.
Protocol 2.1.1: Zinc-Mediated Reformatsky Reaction with an Aryl Ketone
This protocol describes a typical two-step Reformatsky reaction using pre-activated zinc dust.[9][10]
| Reagent/Material | Molar Eq. | Amount | Notes |
| Zinc Dust (<10 micron) | 2.0 | 1.31 g | Must be activated prior to use. |
| Acetophenone | 1.0 | 1.20 g (1.17 mL) | Substrate |
| This compound | 1.5 | 3.48 g (2.0 mL) | Reagent |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | Solvent, must be dry. |
| 1 M Hydrochloric Acid (aq.) | - | ~10 mL | For zinc activation. |
| Saturated NH₄Cl (aq.) | - | 20 mL | For quenching the reaction. |
| Ethyl Acetate | - | 100 mL | For extraction. |
| Anhydrous MgSO₄ | - | - | For drying. |
Experimental Workflow:
Caption: Workflow for a typical Reformatsky reaction.
Step-by-Step Methodology:
-
Zinc Activation: Place zinc dust in a flask. Add 1 M HCl and stir for 2-3 minutes. Decant the acid, then wash successively with distilled water, ethanol, and diethyl ether. Dry the activated zinc powder under high vacuum.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Initiation: Add the activated zinc dust and 20 mL of anhydrous THF to the reaction flask.
-
Enolate Formation: Add a solution of this compound (3.48 g in 10 mL anhydrous THF) to the dropping funnel. Add a small portion (approx. 10%) of the EIFA solution to the stirred zinc suspension. The reaction should initiate, indicated by a gentle exotherm and the formation of a gray, cloudy solution. If the reaction does not start, gentle warming may be required. Once initiated, add the remainder of the EIFA solution dropwise at a rate that maintains a gentle reflux.
-
Carbonyl Addition: After the EIFA addition is complete, continue stirring for another 30 minutes. Then, add a solution of acetophenone (1.20 g in 20 mL anhydrous THF) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, heat the mixture at reflux until thin-layer chromatography (TLC) indicates the consumption of the starting material (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly add 20 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the desired α-fluoro-β-hydroxy ester.
Radical Reactions: Halogen Atom Transfer
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an electrophilic ethoxycarbonylfluoromethyl radical. This radical is a versatile intermediate for forming new C-C bonds, particularly via addition to alkenes.
Causality and Mechanistic Insight: Radical reactions proceed through three main stages: initiation, propagation, and termination.[11]
-
Initiation: A radical initiator (e.g., generated from Zn + NiCl₂·6H₂O or via photochemical irradiation) abstracts the iodine atom from this compound to generate the key ethoxycarbonylfluoromethyl radical.[12]
-
Propagation: This radical adds across the double bond of an olefin to form a new carbon-centered radical. This new radical can then abstract a hydrogen atom from a donor or participate in further reactions.[12]
-
Termination: Two radical species combine to form a non-radical product, ending the chain reaction.[11]
Electron Paramagnetic Resonance (EPR) studies using spin traps have provided direct evidence for the formation of the ethoxycarbonylfluoromethyl radical during these reactions.[12]
Protocol 2.2.1: Radical Addition to an Olefin
This protocol is adapted from studies on the radical addition of iododifluoroesters to olefins.[12]
| Reagent/Material | Molar Eq. | Amount | Notes |
| 1-Dodecene | 1.0 | 1.68 g (2.2 mL) | Substrate |
| This compound | 1.2 | 2.78 g (1.5 mL) | Reagent |
| Zinc Dust | 2.0 | 1.31 g | Reductant |
| NiCl₂·6H₂O | 0.1 | 0.24 g | Catalyst |
| Anhydrous Benzene or Toluene | - | 40 mL | Solvent |
Step-by-Step Methodology:
-
Apparatus Setup: In an oven-dried flask under an inert atmosphere (Argon), add zinc dust and NiCl₂·6H₂O.
-
Reagent Addition: Add anhydrous solvent (40 mL), followed by 1-dodecene (1.68 g) and this compound (2.78 g).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Gas Chromatography (GC) or TLC. The reaction may require gentle heating (40-50°C) to proceed at a reasonable rate.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the metal salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the addition product.
Nucleophilic Substitution Reactions
While less common than Reformatsky or radical reactions due to the electronic effects of the α-fluoro substituent, this compound can react with potent nucleophiles.[13] These reactions are valuable for introducing the fluoroacetate moiety onto heteroatoms.
Causality and Mechanistic Insight: A nucleophile, an electron-rich species, attacks the electrophilic carbon atom bearing the iodine.[14][15][16] The iodine atom, being a good leaving group, departs, resulting in the formation of a new bond between the carbon and the nucleophile. Strong nucleophiles such as thiolates or certain amines are typically required for this transformation.[13]
Protocol 2.3.1: Reaction with a Thiol Nucleophile
This protocol is a generalized procedure based on the principles of nucleophilic substitution with haloacetates.
| Reagent/Material | Molar Eq. | Amount | Notes |
| 4-methoxythiophenol | 1.0 | 1.40 g | Nucleophile |
| This compound | 1.1 | 2.55 g (1.4 mL) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 1.5 | 2.07 g | Base |
| Acetonitrile (MeCN) | - | 50 mL | Solvent |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add 4-methoxythiophenol (1.40 g) and potassium carbonate (2.07 g) in acetonitrile (50 mL).
-
Reagent Addition: Stir the suspension vigorously. Add this compound (2.55 g) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC. Gentle heating (40°C) may be necessary to drive the reaction to completion.
-
Work-up: Filter off the inorganic salts and wash the solid with acetonitrile.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude product via silica gel chromatography to obtain the desired thioether.
References
- 1. This compound | 401-58-1 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. m.youtube.com [m.youtube.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Application Notes & Protocols: Ethyl Iodofluoroacetate in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the strategic use of ethyl iodofluoroacetate as a key building block in the synthesis of modern agrochemicals. The introduction of fluorine-containing moieties is a well-established strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients in crop protection. This compound serves as a versatile reagent for the introduction of the valuable fluoroacetate functionality. This guide will delve into the core reactivity of this compound and provide detailed protocols for its application in key synthetic transformations relevant to the agrochemical industry.
The Strategic Advantage of the Fluoroacetate Moiety in Agrochemicals
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties.[1] In the context of agrochemicals, the fluoroacetate group imparts several desirable characteristics:
-
Enhanced Biological Activity: The high electronegativity of the fluorine atom can influence the binding affinity of the molecule to its biological target.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluoroacetate moiety resistant to metabolic degradation, which can lead to a longer duration of action.
-
Modified Lipophilicity and Bioavailability: The presence of fluorine can alter the lipophilicity of a compound, affecting its ability to penetrate biological membranes and reach its target site.
This compound, with its reactive iodine atom, provides a direct and efficient entry point for incorporating this beneficial structural motif into a wide range of molecular scaffolds.
Core Reactivity and Synthetic Applications
This compound's synthetic utility is primarily dictated by the presence of the iodine atom at the α-position to the ester carbonyl group, activated by the adjacent fluorine atom. This unique structural arrangement makes it an excellent substrate for two major classes of reactions: nucleophilic substitution and zinc-mediated reactions like the Reformatsky reaction.
Nucleophilic Substitution Reactions
The carbon-iodine bond in this compound is susceptible to cleavage by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of its application in building complex agrochemical structures.
This protocol details a general procedure for the nucleophilic substitution of the iodide in this compound with a substituted aniline to form an intermediate that can be further elaborated into fungicides or herbicides.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the desired substituted aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF) to a concentration of 0.5 M.
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq., or triethylamine, 1.2 eq.) to the solution to act as a scavenger for the HI generated during the reaction.
-
Addition of this compound: Slowly add this compound (1.1 eq.) to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-fluoroacetate derivative.
Causality of Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile or DMF are chosen to facilitate the SN2 reaction by solvating the cation of the base and leaving the anion more nucleophilic.
-
Base: A non-nucleophilic base is crucial to prevent competition with the aniline nucleophile in attacking the this compound. Potassium carbonate is a common and cost-effective choice.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, but excessive temperatures should be avoided to minimize side reactions.
Visualization of the Workflow:
Reformatsky Reaction
The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds.[2][3] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to generate a β-hydroxy ester.[2][3] This reaction is particularly useful for synthesizing precursors to various agrochemicals, including plant growth regulators and fungicides. The reactivity of the α-halo ester in this reaction follows the order I > Br > Cl.[2]
This protocol describes a general procedure for the Reformatsky reaction of this compound with an aldehyde or ketone to produce a β-hydroxy-α-fluoro ester.
Reaction Scheme:
Step-by-Step Protocol:
-
Zinc Activation (Optional but Recommended): In a flame-dried flask under a nitrogen atmosphere, activate zinc dust (2.0 eq.) by stirring with a small amount of iodine in anhydrous THF until the iodine color disappears, or by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Reaction Setup: To the activated zinc suspension in anhydrous THF, add the aldehyde or ketone (1.0 eq.).
-
Addition of this compound: Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the reaction temperature between 25-40 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) until the carbonyl starting material is consumed, as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired β-hydroxy-α-fluoro ester.
Causality of Experimental Choices:
-
Zinc Activation: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation removes this layer, exposing the reactive metal surface.
-
Solvent: Anhydrous THF is a common solvent for the Reformatsky reaction as it effectively solvates the organozinc intermediate.
-
Quenching: A saturated solution of ammonium chloride is a mild acidic quenching agent that protonates the zinc alkoxide to form the desired hydroxyl group without causing dehydration or other acid-catalyzed side reactions.
Visualization of the Workflow:
Data Summary and Comparison
The following table summarizes typical reaction conditions and outcomes for the synthesis of agrochemical intermediates using this compound.
| Reaction Type | Substrate | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Substitution | 4-Chloroaniline | K2CO3 | Acetonitrile | 80 | 6-12 | 75-85 |
| 2-Mercaptobenzothiazole | Et3N | DMF | 60 | 4-8 | 80-90 | |
| Reformatsky Reaction | Benzaldehyde | Activated Zn | THF | 25-40 | 2-4 | 70-80 |
| Cyclohexanone | Activated Zn | THF | 40-50 | 4-6 | 65-75 |
Safety and Handling Considerations
This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Concluding Remarks
This compound is a valuable and versatile building block for the synthesis of fluorinated agrochemicals. The protocols outlined in these application notes for nucleophilic substitution and the Reformatsky reaction provide robust and adaptable methods for the incorporation of the fluoroacetate moiety into a diverse range of molecular architectures. By understanding the core reactivity and carefully controlling the reaction conditions, researchers can effectively leverage the unique properties of this reagent to develop novel and more effective crop protection solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Iodofluoroacetate Synthesis
Welcome to the technical support center for the synthesis of ethyl iodofluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their this compound reactions. Here, we will delve into the intricacies of the synthesis, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
Q2: Why is acetone the recommended solvent for the Finkelstein reaction?
Acetone is the solvent of choice for the Finkelstein reaction due to the differential solubility of sodium salts. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not.[1][2] This insolubility of the byproduct salt drives the reaction forward by Le Châtelier's principle, leading to higher yields of the desired this compound.[6]
Q3: What are the key parameters that influence the yield of the reaction?
Several factors can significantly impact the yield of your this compound synthesis:
-
Purity of Reactants and Solvent: The presence of water in the reaction mixture can reduce the yield. Ensure that your starting materials and acetone are anhydrous.
-
Reaction Temperature: The reaction is typically performed at room temperature or with gentle heating (reflux). The optimal temperature should be determined experimentally.
-
Reaction Time: The reaction time can vary depending on the reactivity of the starting material and the temperature. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended.
-
Stoichiometry of Reagents: Using a slight excess of sodium iodide can help drive the reaction to completion.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Cause: Incomplete reaction.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor the progress by taking aliquots and analyzing them.
-
Increase Temperature: Gently heat the reaction mixture to reflux to increase the reaction rate.
-
Increase Excess of Sodium Iodide: Add a larger excess of sodium iodide to shift the equilibrium towards the product.
-
-
-
Cause: Presence of water in the reaction.
-
Solution:
-
Use Anhydrous Reagents: Ensure that the ethyl bromofluoroacetate/chlorofluoroacetate and sodium iodide are dry.
-
Use Dry Acetone: Use freshly distilled or commercially available anhydrous acetone.
-
-
-
Cause: Poor quality of starting materials.
-
Solution:
-
Verify Starting Material Purity: Analyze the purity of your ethyl bromofluoroacetate or ethyl chlorofluoroacetate using NMR or GC-MS before starting the reaction.
-
-
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Their Removal:
-
Unreacted Starting Material (Ethyl Bromofluoroacetate/Chlorofluoroacetate):
-
Identification: Can be detected by GC-MS or 1H NMR.
-
Removal: Careful fractional distillation can separate the product from the starting material, as their boiling points are different.
-
-
Side Products from Elimination Reactions:
-
Explanation: Although the Finkelstein reaction is an SN2 reaction, a competing E2 elimination reaction can sometimes occur, especially with stronger bases or higher temperatures. This would lead to the formation of ethyl 2-fluoroacrylate.
-
Mitigation: Use milder reaction conditions (lower temperature) and avoid strong bases.
-
Removal: Purification by fractional distillation or column chromatography.
-
-
Residual Sodium Salts:
-
Explanation: Incomplete removal of sodium iodide or the precipitated sodium bromide/chloride.
-
Removal: During the workup, ensure thorough washing of the organic layer with water to remove any water-soluble salts.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Bromofluoroacetate
Materials:
-
Ethyl bromofluoroacetate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
To this solution, add ethyl bromofluoroacetate (1.0 equivalent).
-
Stir the reaction mixture at room temperature. The formation of a white precipitate (sodium bromide) should be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is slow, gently heat the mixture to reflux.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Reaction Workflow Diagram:
Data Presentation
Table 1: Typical Reaction Parameters
| Parameter | Value |
| Starting Material | Ethyl bromofluoroacetate |
| Reagent | Sodium Iodide (NaI) |
| Solvent | Acetone (anhydrous) |
| Stoichiometry (NaI) | 1.5 - 2.0 equivalents |
| Temperature | Room Temperature to Reflux (approx. 56 °C) |
| Typical Reaction Time | 12 - 24 hours |
| Workup | Aqueous wash with Na2S2O3 and brine |
| Purification | Fractional Distillation |
Expected Analytical Data:
-
1H NMR:
-
A triplet corresponding to the methyl protons (-CH3) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH2-) of the ethyl group.
-
A doublet for the alpha-proton (-CHF-I), split by the adjacent fluorine atom.
-
-
13C NMR:
-
A signal for the methyl carbon of the ethyl group.
-
A signal for the methylene carbon of the ethyl group.
-
A doublet for the alpha-carbon, split by the attached fluorine atom.
-
A signal for the carbonyl carbon.
-
-
GC-MS:
-
The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including loss of the ethoxy group (-OCH2CH3) and the iodine atom.
-
Troubleshooting Logic Diagram:
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. What is the product of the reaction between C2H5Br and NaI in the presenc.. [askfilo.com]
- 4. askfilo.com [askfilo.com]
- 5. Preparation of Ethyl Iodide from Ethyl Bromide with Reaction | Filo [askfilo.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Ethyl Iodofluoroacetate Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of ethyl iodofluoroacetate?
This compound is a potent electrophile, primarily used to introduce a fluoroacetate moiety onto a nucleophilic center. The carbon atom bonded to both iodine and fluorine is highly electron-deficient, making it susceptible to nucleophilic attack. The typical reaction is a nucleophilic substitution (SN2) where the iodide ion serves as an excellent leaving group.[1]
Q2: Why am I observing low yields or a complex mixture of products in my reaction?
Low yields and product mixtures often stem from competing side reactions. The reactivity of this compound is multifaceted, and the outcome is highly dependent on the nature of the nucleophile and the reaction conditions. Key side reactions include enolate formation, elimination, and hydrolysis of the ester group.[2][3]
Q3: Is this compound stable?
This compound, like other α-halocarbonyl compounds, can exhibit limited stability, particularly in the presence of strong bases or nucleophiles.[4][5] It is also sensitive to moisture, which can lead to hydrolysis.[6][7][8] For storage, it is recommended to keep it in a cool, dry place under an inert atmosphere.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter and provides actionable troubleshooting steps.
Issue 1: Enolate Formation and Subsequent Side Reactions
Scenario: You are using a strong, basic nucleophile (e.g., an alkoxide, or a sterically hindered amine) and observe the formation of byproducts derived from dimerization or condensation.
Root Cause Analysis: The α-proton (the hydrogen on the carbon with the fluorine and iodine) of this compound is acidic due to the electron-withdrawing effects of the carbonyl group and the halogens. Strong bases can deprotonate this position to form an enolate.[9][10] This enolate is a potent nucleophile and can react with another molecule of this compound, leading to self-condensation or other undesired products.
dot graph TD { A[this compound] -- "+ Strong Base (B:)" --> B{Enolate Formation}; B -- "+ this compound" --> C[Self-Condensation Products]; A -- "+ Nucleophile (Nu:)" --> D(Desired SN2 Product); B -- "Undesired Pathway" --> C; A -- "Desired Pathway" --> D; subgraph "Reaction Scheme" A; B; C; D; end style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } "Competition between SN2 and Enolization."
Troubleshooting & Optimization:
| Strategy | Rationale |
| Use a Weaker Base | If the nucleophile is also a strong base, consider using a non-nucleophilic base (e.g., proton sponge) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[11] |
| Control Temperature | Run the reaction at lower temperatures (e.g., 0 °C to -78 °C) to favor the kinetically controlled SN2 pathway over the thermodynamically driven enolate formation.[12] |
| Choice of Solvent | Use polar aprotic solvents like THF, DMF, or acetonitrile. These solvents solvate the cation of the base but not the anion, increasing its reactivity and favoring the SN2 reaction.[13] |
| Slow Addition | Add the base or nucleophile slowly to the solution of this compound to maintain a low instantaneous concentration of the base, minimizing enolate formation. |
Issue 2: Reaction with Amine Nucleophiles - Over-alkylation and Cyclization
Scenario: When reacting this compound with a primary or secondary amine, you observe the formation of products with multiple fluoroacetate groups attached to the nitrogen, and in some cases, cyclic byproducts.
Root Cause Analysis: The initial N-alkylation product is also a nucleophile and can compete with the starting amine for the electrophile, leading to di- and tri-alkylation.[13][14] Additionally, if the amine has another functional group, intramolecular reactions can occur.
dot graph TD { A[this compound + Primary Amine (R-NH₂)] --> B{Mono-alkylation Product (R-NH-CH(F)COOEt)}; B -- "+ this compound" --> C[Di-alkylation Product (R-N(CH(F)COOEt)₂)]; A -- "Desired Initial Reaction" --> B; B -- "Undesired Over-alkylation" --> C; subgraph "Over-alkylation Pathway" A; B; C; end style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } "Sequential N-alkylation of a primary amine."
Troubleshooting & Optimization:
| Strategy | Rationale |
| Control Stoichiometry | Use a large excess of the amine (3-5 equivalents) to increase the probability that the this compound reacts with the starting amine rather than the alkylated product.[13] |
| Protecting Groups | If using an excess of a valuable amine is not feasible, consider using a protecting group on the amine that can be removed after the reaction. |
| Base Selection | Use a non-nucleophilic base (e.g., DIEA) or an inorganic base (e.g., NaHCO₃) to neutralize the HI formed during the reaction.[14] This prevents the formation of the amine salt, which is less nucleophilic. |
Issue 3: Hydrolysis of the Ester Group
Scenario: You are performing the reaction in the presence of water or using a hydroxide base, and you isolate the corresponding carboxylic acid instead of the ethyl ester.
Root Cause Analysis: The ester group is susceptible to both acid- and base-catalyzed hydrolysis.[15][16] The presence of water, especially at elevated temperatures or under acidic/basic conditions, can lead to the cleavage of the ethyl ester to form iodofluorocetic acid or its salt.
dot graph TD { A[this compound] -- "+ H₂O (Acid or Base Catalyst)" --> B{Iodofluoroacetic Acid}; A -- "+ Nucleophile (Nu:)" --> C(Desired Ethyl Ester Product); subgraph "Hydrolysis Side Reaction" A; B; C; end style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } "Hydrolysis of the ester functionality."
Troubleshooting & Optimization:
| Strategy | Rationale |
| Anhydrous Conditions | Ensure all reagents and solvents are dry. Use freshly distilled solvents and dry glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Avoid Strong Aqueous Bases | If a base is required, use a non-aqueous base. If aqueous workup is necessary, perform it at low temperatures and quickly to minimize hydrolysis. |
| pH Control | During workup, maintain a neutral or slightly acidic pH to prevent base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of an Amine
-
To a solution of the primary amine (3.0 eq.) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere, add potassium carbonate (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction with a Carbon Nucleophile (e.g., Malonate Ester)
-
To a solution of diethyl malonate (1.2 eq.) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.[10]
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Maintain the temperature at -78 °C and stir for 2-4 hours, monitoring the reaction progress.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 4. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sfu.ca [sfu.ca]
- 7. uv.es [uv.es]
- 8. vernier.com [vernier.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Products from Ethyl Iodofluoroacetate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ethyl iodofluoroacetate. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of products from reactions involving this versatile reagent. Our focus is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these methods for your specific target molecules.
I. Understanding the Chemistry: The Reformatsky Reaction and Its Implications for Purification
This compound is a key reagent in the Reformatsky reaction, enabling the synthesis of valuable α-fluoro-β-hydroxy esters.[1] This reaction involves the formation of an organozinc intermediate (a Reformatsky enolate) which then adds to an aldehyde or ketone.[2][3] While powerful, this reaction can present several purification challenges, including the formation of diastereomers, unreacted starting materials, and various byproducts. Understanding the reaction mechanism is crucial for anticipating and troubleshooting these purification hurdles.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of products from this compound reactions.
1. What are the most common impurities I should expect in my crude reaction mixture?
Beyond your desired α-fluoro-β-hydroxy ester, you will likely encounter:
-
Unreacted aldehyde or ketone: The electrophile used in the reaction.
-
Unreacted this compound: The starting halide.
-
Zinc salts: Formed during the reaction and workup.
-
Diastereomers of the product: If the aldehyde or ketone is prochiral, a mixture of syn and anti diastereomers will be formed.[4]
2. My desired product appears as multiple spots on the TLC plate. What could they be?
Multiple spots could indicate the presence of:
-
Diastereomers: These often have slightly different polarities and may appear as distinct, closely-spaced spots.
-
Unreacted starting materials: These will have different Rf values from the product.
-
Byproducts: Such as self-condensation products of the Reformatsky reagent or elimination products from the desired α-fluoro-β-hydroxy ester.
-
Degradation products: The product may be sensitive to the workup conditions or the silica gel on the TLC plate.
3. How can I visualize my fluorinated product on a TLC plate?
Fluorinated compounds can be challenging to visualize as they often do not quench UV fluorescence effectively. Here are some recommended staining methods:
-
Potassium permanganate stain: This is a good general-purpose oxidizing stain that will visualize most organic compounds as yellow-brown spots on a purple background.[5]
-
p-Anisaldehyde stain: This stain is sensitive to many functional groups and often gives a range of colors, which can help differentiate between spots.[6]
-
Iodine chamber: A simple and often effective method where the plate is exposed to iodine vapor. Unsaturated and aromatic compounds, as well as some other functional groups, will appear as brown spots.[6][7][8]
4. Is it possible to separate the diastereomers of my α-fluoro-β-hydroxy ester?
Yes, separation of diastereomers is often achievable, though it can be challenging. The most common method is flash column chromatography with careful optimization of the solvent system.[9] In some cases, preparative HPLC may be necessary for complete separation.
5. My product seems to be degrading during column chromatography. What can I do?
The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, such as those containing hydroxyl groups. To mitigate this:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-polar amine like triethylamine in the eluent.
-
Use a different stationary phase: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.
-
Run the column quickly: Minimize the contact time of your compound with the stationary phase.
III. Troubleshooting Guide: From Reaction Workup to Pure Product
This section provides a systematic approach to troubleshooting common problems encountered during the purification process.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion, leaving significant amounts of starting materials. | - Ensure the zinc used is activated. Pre-activation with iodine or 1,2-dibromoethane can be beneficial. - Extend the reaction time or increase the temperature, monitoring by TLC. |
| Hydrolysis of the Ester | The ester functionality in either the starting material or the product can be hydrolyzed during an aqueous workup, especially if the conditions are acidic or basic.[10] | - Use a neutral or slightly acidic workup (e.g., saturated ammonium chloride solution). - Minimize the time the reaction mixture is in contact with the aqueous phase. |
| Product Loss During Extraction | The α-fluoro-β-hydroxy ester may have some water solubility, leading to loss in the aqueous layer during extraction. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Brine washes can help to "salt out" the organic product from the aqueous phase. |
| Product Volatility | While less common for the product, unreacted starting materials or low molecular weight byproducts might be volatile and lost during solvent removal. | - Use a rotary evaporator with controlled temperature and pressure. - For highly volatile compounds, consider purification by distillation if applicable. |
Problem 2: Difficulty in Separating the Product from Impurities by Column Chromatography
Workflow for Optimizing Chromatographic Separation
Caption: Workflow for optimizing TLC conditions for column chromatography.
Detailed Troubleshooting Steps
| Symptom | Potential Cause | Recommended Action |
| Co-elution of Product and Starting Aldehyde/Ketone | The polarity of the product and the starting carbonyl compound are very similar. | - Try a less polar solvent system to increase the retention of the more polar product. - If the starting material is an aldehyde, it may be possible to selectively react it with a reagent like sodium bisulfite to form a water-soluble adduct, which can then be removed by extraction. |
| Poor Separation of Diastereomers | The diastereomers have very similar polarities. | - Use a less polar eluent system and run the column with a very slow gradient or isocratically. - Consider using a different stationary phase. Sometimes a change from silica to alumina, or even a bonded phase like diol or cyano, can improve selectivity. - For very challenging separations, preparative HPLC on a chiral or achiral column may be necessary.[9] |
| Streaking or Tailing of Spots on TLC and Column | The compound may be interacting strongly with the silica gel, or it could be due to the presence of acidic or basic impurities. | - Add a small amount of a modifier to the eluent. For acidic compounds, a little acetic acid can help. For basic compounds, a small amount of triethylamine is often effective. - Ensure the crude sample is free of inorganic salts before loading onto the column. |
Problem 3: The Purified Product is an Oil, but it is Expected to be a Solid
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Residual Solvent | Even small amounts of residual solvent can prevent crystallization. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. - Co-evaporation with a solvent that forms an azeotrope with the suspected residual solvent (e.g., toluene to remove water) can be effective. |
| Presence of Impurities | Impurities can significantly lower the melting point of a compound and inhibit crystallization. | - Re-purify a small sample by column chromatography to see if a solid can be obtained. - Check the purity by NMR spectroscopy. |
| "Oiling Out" During Recrystallization | The compound is coming out of solution as a liquid rather than a solid. | - Use a more dilute solution for recrystallization. - Cool the solution more slowly to encourage crystal formation. - Add a seed crystal to initiate crystallization. - Try a different solvent system for recrystallization. |
IV. Experimental Protocols
Protocol 1: General Workup Procedure for Reformatsky Reactions with this compound
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the zinc alkoxide and dissolve the zinc salts.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analyze the crude product by TLC and NMR to determine the next purification steps.
Protocol 2: Flash Column Chromatography for the Purification of α-Fluoro-β-Hydroxy Esters
-
Select the Solvent System: Based on TLC analysis, choose a solvent system that gives a good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4. A common starting point is a mixture of ethyl acetate and hexanes.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elute the Column: Run the column with the chosen solvent system, collecting fractions.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Flash Chromatography
| Compound Type | Typical Solvent System | Notes |
| Non-polar α-fluoro-β-hydroxy esters | 5-20% Ethyl Acetate in Hexanes | Start with a lower polarity and gradually increase if needed. |
| Moderately polar α-fluoro-β-hydroxy esters | 20-50% Ethyl Acetate in Hexanes | |
| Polar α-fluoro-β-hydroxy esters | Dichloromethane/Methanol or Ethyl Acetate/Methanol | A small percentage of methanol (1-5%) can be effective. |
V. Purity Assessment
After purification, it is essential to assess the purity of your α-fluoro-β-hydroxy ester.
-
¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool for confirming the structure and assessing the purity of your compound. The presence of signals from unreacted starting materials or byproducts will indicate the need for further purification. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom and can help in distinguishing between diastereomers.
-
¹³C NMR Spectroscopy: Provides further confirmation of the carbon skeleton of your molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity and, with a chiral stationary phase, the enantiomeric excess of your product.
Diagram 1: Logic for Purity Assessment and Further Action
Caption: Decision-making process after initial purification.
VI. References
-
An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. (URL: --INVALID-LINK--)
-
Thin Layer Chromatography. (URL: Not available)
-
TLC Visualization Solutions. (URL: Not available)
-
Reformatsky Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Dimethylzinc-Mediated, Oxidatively Promoted Reformatsky Reaction of Ethyl Iodoacetate with Aldehydes and Ketones. (URL: --INVALID-LINK--)
-
Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. (URL: --INVALID-LINK--)
-
Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. (URL: --INVALID-LINK--)
-
Thin-Layer Chromatography (TLC). (URL: --INVALID-LINK--)
-
The radioTLC chromatogram of the reaction mixture: fluorination of (II)... (URL: --INVALID-LINK--)
-
Reformatsky Reaction - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines. (URL: --INVALID-LINK--)
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (URL: --INVALID-LINK--)
-
TLC stains. (URL: Not available)
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. (URL: --INVALID-LINK--)
-
Separation of diastereomers by extractive distillation. (URL: --INVALID-LINK--)
-
Recent developments in the asymmetric Reformatsky-type reaction. (URL: --INVALID-LINK--)
-
Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. (URL: --INVALID-LINK--)
-
diastereomers: Topics by Science.gov. (URL: --INVALID-LINK--)
-
CHROMATOGRAPHY CATALOG - HPLC. (URL: Not available)
-
Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. (URL: --INVALID-LINK--)
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (URL: --INVALID-LINK--)
-
Process for the synthesis of alpha-hydroxy-esters. (URL: --INVALID-LINK--)
-
C-F Activation of Fluorinated Esters Using Photocatalytically Generated Diaminoalkyl Radical. (URL: --INVALID-LINK--)
-
Barbier Conditions for Reformatsky and Alkylation Reactions on Trifluoromethyl Aldimines. (URL: --INVALID-LINK--)
-
This compound | 401-58-1. (URL: --INVALID-LINK--)
-
This compound. (URL: --INVALID-LINK--)
-
Metabolomics Workbench. (URL: --INVALID-LINK--)
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. (URL: --INVALID-LINK--)
-
Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. (URL: --INVALID-LINK--)
-
HYDROLYSIS OF AROMATIC STEROID SULPHATES DURING PREGNANCY. (URL: --INVALID-LINK--)
References
- 1. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLC stains [reachdevices.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl Iodofluoroacetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of ethyl iodofluoroacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical fluorinated building block. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring your success in the lab.
Section 1: Synthesis Pathway Overview - The Finkelstein Reaction
The most reliable and widely used method for preparing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction.[1][2] This SN2 (bimolecular nucleophilic substitution) reaction involves converting a more readily available starting material, such as ethyl bromofluoroacetate or ethyl chlorofluoroacetate, into the desired iodo-compound using an alkali metal iodide.[2][3]
The success of this reaction hinges on Le Châtelier's principle. By using a solvent like acetone, in which sodium iodide (NaI) is soluble but the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not, the precipitation of the inorganic salt drives the equilibrium towards the formation of the desired product, this compound.[1][4]
Reaction Mechanism: SN2 Halogen Exchange
The reaction proceeds via a classic SN2 mechanism, which involves a backside attack by the iodide nucleophile on the carbon atom bearing the leaving group (bromide or chloride). This results in an inversion of stereochemistry at the chiral center, although this is not relevant for the achiral starting materials typically used.[2][5]
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound.
Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?
A low yield is the most common issue and can stem from several factors. Let's break them down.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion. The Finkelstein reaction is an equilibrium process.[1]
-
Solution:
-
Increase Iodide Stoichiometry: Use a larger excess of sodium iodide (e.g., 2-3 equivalents) to push the equilibrium further to the product side.
-
Increase Reaction Time/Temperature: Refluxing in acetone (approx. 56°C) is standard. Ensure the reaction is run for an adequate duration (monitor by TLC or GC). If the reaction is slow, a higher boiling point solvent like methyl ethyl ketone (MEK) or acetonitrile can be considered, though this may affect salt precipitation.[3]
-
-
-
Potential Cause 2: Presence of Water. Water can interfere with the reaction. Sodium iodide is hygroscopic, and wet solvents can reduce the reaction rate and affect the solubility of the salts, hindering the precipitation that drives the reaction.
-
Solution:
-
Use Anhydrous Reagents and Solvents: Dry the acetone over molecular sieves or another suitable drying agent before use.[4] Ensure your sodium iodide is dry, and consider drying it in an oven before use if necessary. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
-
-
Potential Cause 3: Product Decomposition. this compound can be unstable, particularly in the presence of light or impurities.[6]
-
Solution:
-
Protect from Light: Wrap the reaction flask in aluminum foil. Work up the reaction promptly upon completion.
-
Purification Losses: During workup and distillation, some product can be lost. Ensure the workup is efficient and avoid unnecessarily high distillation temperatures.
-
-
Q2: The reaction has stalled. TLC and 1H NMR analysis show significant starting material remaining even after prolonged heating. What should I do?
A stalled reaction indicates that the forward rate has dropped to zero, likely due to an equilibrium state or reagent deactivation.
-
Potential Cause: Reversible Equilibrium. As the product concentration builds, the reverse reaction can become significant, especially if the sodium bromide/chloride by-product is not precipitating effectively.
-
Solution:
-
Confirm Precipitation: You should see a fine white precipitate (NaBr or NaCl) forming as the reaction proceeds. If not, your solvent may be too polar or contain water.
-
Add Fresh Reagent: In some cases, adding another portion of sodium iodide can restart the reaction.
-
-
Q3: My crude product is a dark brown/purple color. What causes this discoloration and how can I prevent and remove it?
This coloration is almost always due to the formation of molecular iodine (I₂).
-
Potential Cause: Oxidation of Iodide. Iodide (I⁻) can be oxidized to iodine (I₂) by air, especially in the presence of light or acid traces.
-
Prevention:
-
Inert Atmosphere: Running the reaction under nitrogen or argon minimizes contact with atmospheric oxygen.
-
Protect from Light: As mentioned, light can promote this oxidation. Keep the reaction vessel covered.
-
-
Removal during Workup:
-
Sodium Thiosulfate Wash: During the aqueous workup, wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the I₂ back to colorless I⁻.
-
Sodium Bisulfite Wash: A wash with sodium bisulfite (NaHSO₃) solution is also effective.
-
-
Q4: My final, purified product darkens over time, even in storage. How can I improve its stability?
This compound is known to be sensitive and requires proper storage.[6]
-
Potential Cause 1: Light Sensitivity. The C-I bond is relatively weak and can be cleaved by UV light, releasing iodine.
-
Solution: Store the purified product in an amber vial or a clear vial wrapped in aluminum foil.
-
-
Potential Cause 2: Acidic Residue. Trace amounts of acid can catalyze decomposition.
-
Solution: Ensure the product is thoroughly washed during workup to remove all acidic impurities. A final wash with a dilute sodium bicarbonate solution can be beneficial, followed by a water wash to remove the bicarbonate.[7]
-
-
Potential Cause 3: Temperature. Higher temperatures accelerate decomposition.
-
Solution: Store the product in a refrigerator or freezer at the recommended temperature (typically 2-8°C).
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best solvent choice for this Finkelstein reaction? A: Anhydrous acetone is the classic and most recommended solvent.[1][2] Its ability to dissolve sodium iodide while being a poor solvent for sodium bromide and chloride is the key to driving the reaction to completion.[4] Other polar aprotic solvents like acetonitrile or MEK can be used but may require adjustments to the workup procedure.[1]
Q: How much sodium iodide is optimal? A: A stoichiometric excess is necessary to drive the equilibrium. A good starting point is 1.5 to 2.0 equivalents relative to the starting alkyl halide. For less reactive substrates (like chlorides), up to 3.0 equivalents may be beneficial.
Q: How can I effectively monitor the reaction's progress? A:
-
Thin-Layer Chromatography (TLC): This is the simplest method. The product, this compound, will be less polar than the starting ethyl bromofluoroacetate and thus have a higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the conversion of starting material to product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H or 19F NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals in a reaction aliquot.
Q: What are the critical safety precautions for this synthesis? A:
-
Ventilation: Always perform the reaction in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Toxicity/Handling: Alkylating agents like this compound and its precursors are lachrymators (tear-inducing) and toxic. Avoid inhalation of vapors and contact with skin.[8]
Section 4: Data Summary & Optimization
To optimize the reaction, key parameters should be varied systematically. The table below provides an example of how to track optimization experiments.
| Entry | Starting Material (SM) | NaI (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | Ethyl bromofluoroacetate | 1.2 | Acetone | 56 (Reflux) | 4 | 75% | Baseline experiment |
| 2 | Ethyl bromofluoroacetate | 2.0 | Acetone | 56 (Reflux) | 4 | 95% | Increased NaI improves conversion |
| 3 | Ethyl bromofluoroacetate | 2.0 | Acetonitrile | 82 (Reflux) | 2 | >98% | Faster reaction, but workup is key |
| 4 | Ethyl chlorofluoroacetate | 2.0 | Acetone | 56 (Reflux) | 8 | 60% | Chloride is a poorer leaving group |
| 5 | Ethyl chlorofluoroacetate | 3.0 | Acetone | 56 (Reflux) | 8 | 85% | Higher excess of NaI needed for chloride |
Section 5: Optimized Experimental Protocol
This protocol is a starting point for the synthesis of this compound from ethyl bromofluoroacetate.
Materials:
-
Ethyl bromofluoroacetate (1.0 equiv)
-
Sodium iodide (2.0 equiv, dried)
-
Anhydrous Acetone
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dried sodium iodide (2.0 equiv.). Place the flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add anhydrous acetone via syringe, followed by ethyl bromofluoroacetate (1.0 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. A white precipitate of sodium bromide should become visible. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Remove the acetone using a rotary evaporator.
-
Extraction: Partition the residue between diethyl ether and water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove the bulk of the salts).
-
Saturated aqueous sodium thiosulfate (to remove any I₂ color).
-
Saturated aqueous sodium chloride (brine, to aid in phase separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation if necessary. Collect the fraction at the appropriate boiling point and pressure. Store the final product in a dark bottle at 2-8°C.
Troubleshooting Workflow
If issues arise, the following logical flow can help diagnose the problem.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. SATHEE: Finkelstein Reaction [satheepunjab.iitk.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of ethyl fluoroacetate and its precautions-Chemwin [en.888chem.com]
dealing with the instability of ethyl iodofluoroacetate
Welcome to the technical support center for ethyl iodofluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and valuable synthetic building block. Due to its inherent instability, handling this compound requires a thorough understanding of its chemical properties to ensure experimental success and safety. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter.
Understanding the Instability of this compound
This compound's utility in introducing the fluoroacetate moiety in organic synthesis is paralleled by its reactivity and instability. The primary cause of this instability lies in the presence of two key structural features: the α-halogenated ester functionality and the carbon-iodine bond.
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage.[1] This weakness predisposes the molecule to decomposition via several pathways, including thermal, photolytic, and hydrolytic degradation. The presence of the electron-withdrawing fluorine atom and the ester group further influences the reactivity at the α-carbon.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned a pink or brownish color. Is it still usable?
A: A pink or brownish discoloration is a common indicator of decomposition, likely due to the formation of elemental iodine (I₂) from the cleavage of the carbon-iodine bond. This is often initiated by exposure to light or elevated temperatures. While the presence of a slight color change may not render the reagent completely unusable for all applications, it signifies a decrease in purity and the presence of impurities that could interfere with your reaction. For sensitive reactions requiring high purity, it is recommended to purify the reagent before use or to use a fresh, unopened bottle.
Q2: What are the primary decomposition products of this compound?
A: While specific studies on the complete decomposition profile of this compound are limited, based on the chemistry of similar α-haloesters, the primary decomposition products likely include:
-
Iodine (I₂): Responsible for the characteristic discoloration.
-
Ethyl fluoroacetate: Formed by the reduction of the parent compound.
-
Hydrolysis products: Fluoroacetic acid and ethanol, if exposed to moisture.[2]
-
Elimination products: Under basic conditions, elimination of HI can occur.
Q3: What are the optimal storage conditions for this compound?
A: To maximize shelf life, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Light: Store in an amber or opaque bottle to protect from light.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen ingress.
-
Container: Ensure the container is tightly sealed.
Q4: Can I use a stabilizer with this compound?
A: Yes, the addition of a stabilizer can help to prolong the shelf life of this compound. Small amounts of copper powder or copper wire are often used to scavenge iodine radicals, which can catalyze further decomposition. Stabilizers are typically added to halogenated organic compounds to prevent degradation.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in experimental settings.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no product yield in a reaction. | 1. Degraded Reagent: The this compound may have decomposed due to improper storage or handling. 2. Presence of Moisture: Hydrolysis of the ester or reaction with water can consume the reagent. 3. Incorrect Reaction Conditions: The reaction may be sensitive to temperature, solvent, or base. | 1. Verify Reagent Quality: Check for discoloration. If decomposition is suspected, purify the reagent by distillation or use a fresh bottle. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere. 3. Optimize Reaction Parameters: Refer to literature for optimal conditions for your specific transformation. Consider a lower reaction temperature to minimize decomposition. |
| Formation of multiple unexpected side products. | 1. Radical Reactions: Light-induced homolytic cleavage of the C-I bond can initiate radical side reactions. 2. Elimination Reactions: Strong, non-nucleophilic bases can promote the elimination of HI. 3. Reaction with Impurities: Impurities in the starting material or solvents can lead to side products. | 1. Exclude Light: Protect the reaction vessel from light by wrapping it in aluminum foil. 2. Choose an Appropriate Base: Use a mild, non-nucleophilic base if deprotonation is required. 3. Use Pure Materials: Ensure all starting materials and solvents are of high purity. |
| Difficulty in purifying the final product. | 1. Presence of Iodine: Residual iodine from reagent decomposition can co-elute with the product. 2. Formation of Gummy or Oily Byproducts: Decomposition can lead to polymeric or tar-like materials. | 1. Iodine Removal: Wash the crude reaction mixture with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine. 2. Purification Strategy: Consider column chromatography with a non-polar eluent system. If the product is thermally stable, distillation under reduced pressure can be effective. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
This protocol describes a general method for the purification of this compound that has undergone partial decomposition.
Materials:
-
Discolored this compound
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium thiosulfate (Na₂S₂O₃), 5% aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether or dichloromethane (DCM)
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flasks
Procedure:
-
Dissolve the discolored this compound in an equal volume of diethyl ether or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium thiosulfate to remove dissolved iodine. Repeat until the organic layer is colorless.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent by rotary evaporation at low temperature.
-
Purify the resulting oil by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Protocol 2: Stabilization of this compound for Storage
This protocol outlines a simple method for stabilizing purified or freshly opened this compound.
Materials:
-
This compound
-
Copper powder, activated, or a small piece of copper wire
-
Storage vial (amber or wrapped in aluminum foil)
-
Inert gas source (nitrogen or argon)
Procedure:
-
To a clean, dry storage vial, add a small amount of activated copper powder or a small piece of copper wire.
-
Transfer the this compound to the vial.
-
Flush the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Seal the vial tightly with a cap containing a PTFE liner.
-
Store the stabilized reagent at 2-8°C.
Visualizing Instability and Handling Workflows
To better understand the factors contributing to the instability of this compound and the appropriate handling workflow, the following diagrams are provided.
Caption: Key pathways for the decomposition of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions [p2infohouse.org]
- 4. AU2010278367B2 - Stabilized active halogen solutions - Google Patents [patents.google.com]
preventing decomposition of ethyl iodofluoroacetate during reactions
Technical Support Center: Ethyl Iodofluoroacetate Stability Guide
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable but sensitive reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent its decomposition and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned purple/brown upon storage. What happened and is it still usable?
A: The discoloration you're observing is due to the release of molecular iodine (I₂), a common sign of decomposition. This process can be initiated by exposure to light (photolysis), heat, or trace amounts of impurities. The C-I bond in this compound is relatively weak and can break homolytically to form radical species, which then combine to form I₂.
Usability: The presence of color indicates that the reagent is no longer pure. While it might still be suitable for some robust reactions where purity is not critical, its use in sensitive, high-yield, or stoichiometric applications is strongly discouraged. The decomposition products can act as catalysts for further degradation or lead to unwanted side reactions. For best results, it is recommended to purify the reagent by passing it through a short plug of neutral alumina or silica gel immediately before use or to use a fresh, unopened vial. Always store the reagent at the recommended temperature (typically 4°C), protected from light.[1]
Q2: What are the primary chemical pathways that lead to the decomposition of this compound during a reaction?
A: Decomposition primarily occurs through two pathways: radical-mediated and nucleophile/base-mediated degradation. Understanding these is key to prevention.
-
Radical-Mediated Decomposition: This is often the dominant pathway. The carbon-iodine bond is susceptible to homolytic cleavage, especially when exposed to heat, UV light, or radical initiators (like trace metals). This generates an α-fluoroester radical and an iodine radical. These highly reactive species can lead to a cascade of undesired side reactions, including dimerization, polymerization of olefinic substrates, or abstraction of hydrogen atoms from solvents.[2][3] Reactions involving metals like iron or copper can initiate these radical processes through single-electron-transfer (SET) mechanisms.[4]
-
Nucleophile/Base-Mediated Decomposition: Strong bases or nucleophiles can attack the molecule in several ways.
-
Attack at the Carbonyl: A strong base can saponify the ester, which is generally less of an issue under anhydrous conditions.
-
Attack at the α-Carbon: While less common due to steric hindrance and the inductive effect of the halogens, a strong, small nucleophile could potentially displace the iodide.
-
Elimination: A strong, non-nucleophilic base can abstract the α-proton (if one were present), but in the case of ethyl difluoroiodoacetate, this is not possible. However, for ethyl monofluoroiodoacetate, this is a viable decomposition route.
-
Q3: My reaction with this compound is giving very low yields. What are the most likely causes related to reagent stability?
A: Low yields are frequently traced back to the decomposition of the this compound before or during the reaction. The most common culprits are:
-
Atmosphere: Failure to maintain a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can intercept radical intermediates, leading to peroxide formation and complex side products.[2]
-
Solvent Purity: Using solvents that have not been rigorously dried and degassed. Water can cause hydrolysis, while dissolved oxygen can initiate radical chains.
-
Temperature Control: Running the reaction at too high a temperature. Many reactions involving this reagent, such as Reformatsky-type additions, require low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and suppress decomposition pathways.[5]
-
Light Exposure: Performing the reaction in direct laboratory light without shielding the flask (e.g., with aluminum foil) can induce photolytic decomposition.[1]
-
Incorrect Base/Metal Choice: Using an overly reactive metal or a nucleophilic base can accelerate decomposition faster than the desired reaction.
Troubleshooting Guide
This guide helps diagnose and solve common issues encountered when using this compound.
| Symptom Observed | Potential Cause | Recommended Solution & Rationale |
| Reaction mixture turns dark purple/brown immediately upon adding reagents. | Rapid Radical Decomposition. This is often caused by impure/activated metal (in reactions like Reformatsky), dissolved oxygen, or light exposure. | 1. Activate Metal Properly: For zinc-mediated reactions, pre-activation (e.g., with I₂, TMSCl, or acid wash) should be done carefully, and excess activating agents removed. 2. Degas Solvents: Thoroughly sparge your solvent with argon or use several freeze-pump-thaw cycles. 3. Shield from Light: Wrap the reaction flask in aluminum foil. |
| NMR of crude product shows multiple unidentified fluorine-containing species. | Side Reactions from Decomposition. The reactive radical intermediates generated from decomposition can react with your substrate or solvent in unintended ways. | 1. Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature to slow down decomposition rates relative to your desired reaction. 2. Use a Radical Inhibitor: In some cases, a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can be added, but check for compatibility with your desired reaction. |
| Low conversion of starting material despite a long reaction time. | Decomposition is faster than the productive reaction. The reagent is being consumed by side pathways before it can react as intended. | 1. Change Solvent: Switch to a less reactive, anhydrous solvent like THF, ether, or toluene.[6] Avoid protic or highly polar aprotic solvents if possible. 2. Re-evaluate Stoichiometry: A slight excess (1.1-1.5 eq.) of the this compound may be necessary to compensate for some level of decomposition. |
| Formation of ethyl fluoroacetate (loss of iodine). | Reductive Dehalogenation. This can be caused by overly aggressive reducing conditions or certain metals. | 1. Use a Milder Reducing Agent/Metal: In metal-mediated reactions, consider using a less reactive metal or a bimetallic system (e.g., Fe-CrCl₃) which can favor the desired pathway over simple reduction.[4] 2. Control Proton Source: Ensure the reaction is strictly anhydrous, as proton sources can facilitate reductive quenching of intermediates. |
Core Experimental Protocols
Protocol 1: General Handling and Storage of this compound
To ensure the longevity and reactivity of your reagent:
-
Storage: Store the vial tightly sealed at 2-8°C, protected from light.[1] The vial should be placed inside a secondary container to minimize exposure to moisture upon removal from cold storage.
-
Handling: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing inside the cold vial.
-
Dispensing: Handle exclusively under a dry, inert atmosphere (argon or nitrogen) using dry syringes or cannulas.
-
After Use: Flush the vial headspace with inert gas before re-sealing. Wrap the sealed vial in parafilm and place it back in cold, dark storage.
Protocol 2: A Robust Reformatsky-Type Reaction Minimizing Decomposition
This protocol details the addition of this compound to a ketone, incorporating best practices for stability. The reactivity order for α-halo esters in this reaction is I > Br > Cl.[6]
Reagents:
-
Zinc dust (activated)
-
Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous THF (degassed)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a stir bar, condenser, and nitrogen inlet. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Zinc Addition: Add activated zinc dust to the flask.
-
Reagent Preparation: In a separate flame-dried flask, dissolve the ketone and this compound in anhydrous, degassed THF.
-
Initiation: Add a small portion (~10%) of the substrate solution to the zinc suspension. Gently warm the flask with a heat gun until initiation is observed (slight bubbling or exotherm).
-
Addition: Once the reaction has initiated, cool the flask to 0°C. Add the remaining substrate solution dropwise via syringe pump over 30-60 minutes to maintain control over the reaction exotherm and minimize decomposition.
-
Reaction: Stir at 0°C for 1-2 hours post-addition, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting β-hydroxy ester via flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Visualizing Key Concepts
To better understand the processes, the following diagrams illustrate the critical pathways and workflows.
Decomposition Pathways
This diagram illustrates the two primary routes of degradation for this compound.
Caption: Figure 1. Primary Decomposition Pathways
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing failed or low-yielding reactions.
Caption: Figure 2. Troubleshooting Workflow
Experimental Setup for Stable Reactions
A visual guide to an optimal laboratory setup for handling this sensitive reagent.
Caption: Figure 3. Recommended Reaction Setup
References
- 1. Ethyl 2,2-difluoro-2-iodoacetate | 7648-30-8 [sigmaaldrich.com]
- 2. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Novel and practical preparation of α-fluoro-functionalized esters from fluoroiodoacetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Workup Procedures for Reactions with Ethyl Iodofluoroacetate
Welcome to the Technical Support Center for ethyl iodofluoroacetate (EIFA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. My aim is to provide not just procedural steps, but the underlying chemical logic, empowering you to troubleshoot and optimize your reaction workups effectively. The protocols described herein are built upon established chemical principles and field-proven experience to ensure reliability and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the workup of reactions involving this compound, particularly in the context of metal-mediated additions to carbonyls (e.g., Reformatsky-type reactions).
Q1: What is the standard quenching procedure for a Reformatsky-type reaction using this compound and Zinc?
A standard and reliable method is to quench the reaction with a mildly acidic aqueous solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the most common and recommended choice.
-
Why this choice? The primary goals of the quench are to protonate the newly formed alkoxide product and to dissolve any unreacted zinc metal and the resulting zinc salts (e.g., Zn(O-R)I). Saturated NH₄Cl provides a proton source that is acidic enough to accomplish this (pH ~4.5-5.5) without being harsh enough to promote side reactions like elimination of the tertiary alcohol, which can occur under strongly acidic conditions.
Q2: My reaction mixture has a distinct brown or purple color after quenching. What causes this and how do I remove it?
This coloration is almost certainly due to the presence of elemental iodine (I₂). Iodine can form from the oxidation of iodide ions (I⁻) present in the reaction mixture upon exposure to air during the workup.
-
Solution: The most effective method to remove iodine is to wash the organic layer with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is standard practice.[1] The thiosulfate ion reduces elemental iodine to colorless iodide ions, which are then extracted into the aqueous phase. You should see the color disappear instantly upon shaking.
Q3: Can I use a basic quench, like sodium bicarbonate (NaHCO₃), instead of an acidic one?
Using a basic quench is not recommended as a primary step. The ester functional group in your product is susceptible to base-catalyzed hydrolysis (saponification).[2][3] Introducing a base like sodium bicarbonate, especially if the mixture requires prolonged stirring, could lead to cleavage of your ethyl ester, reducing your yield. Furthermore, a basic quench will precipitate zinc salts as zinc hydroxide (Zn(OH)₂), a gelatinous solid that can complicate extractions and trap your product.
Q4: I am seeing a significant amount of unreacted this compound in my crude product. How can I remove it?
This compound is a relatively high-boiling and non-polar molecule, making its removal from similarly non-polar products by chromatography sometimes challenging.
-
Chemical Quenching (if recovery is not needed): If you do not need to recover the unreacted starting material, you can add a nucleophilic amine (e.g., a small amount of piperidine or ethanolamine) to the crude mixture before a final aqueous wash. This will convert the EIFA into a highly polar amide, which can be easily removed with a subsequent water or dilute acid wash.
-
Purification Strategy: Careful column chromatography is the most common method. Utilize a less polar eluent system to start, which will elute the unreacted EIFA first, before increasing the polarity to elute your more polar β-hydroxy ester product. See the Chromatography Troubleshooting section for more details.
Troubleshooting Guide: Common Workup Issues
This section provides solutions to specific problems you may encounter during the workup process.
Problem 1: Formation of an Intractable Emulsion During Extraction
An emulsion is a suspension of fine droplets of one liquid within another, preventing the clear separation of organic and aqueous layers. This is common in organometallic reaction workups due to the presence of finely divided metal salts.
-
Immediate Cause: Finely suspended zinc salts or samarium salts (if using SmI₂) can act as surfactants, stabilizing the interface between the organic and aqueous layers. Products containing polar functional groups like alcohols and amines can also contribute.
-
Solutions:
-
Add Brine: The first and simplest solution is to add a significant amount of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the less polar organic layer.
-
Add a Chelating Agent (for SmI₂ reactions): If you used samarium(II) iodide, the product alcohol can chelate strongly to the samarium(III) salts, causing emulsions. Adding a 1:1 mixture of saturated sodium bicarbonate and saturated aqueous potassium sodium tartrate (Rochelle's salt) can break up these complexes.[4]
-
Filter Through Celite®: If a solid precipitate is causing the emulsion, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the fine inorganic solids. Rinse the filter pad with your extraction solvent to recover any adsorbed product.
-
Patience and Technique: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or rocking, rather than vigorous shaking, can also help prevent emulsion formation.
-
Problem 2: Product Not Found or Very Low Yield After Workup
This is a frustrating but common issue. The problem could have occurred during the reaction itself or during the workup.
-
Possible Workup-Related Causes & Solutions:
-
Product is in the Aqueous Layer: If your product is unexpectedly polar, it may have partitioned into the aqueous phase. To check this, take a sample of the combined aqueous layers, extract it with a small amount of a different, more polar organic solvent (e.g., ethyl acetate), and analyze the extract by TLC.
-
Product Chelation to Metal Salts: As mentioned above, strong chelation to metal salts can trap the product. If you suspect this, re-extract the aqueous layer after adding a chelating agent like tartaric acid or Rochelle's salt.[4]
-
Product Decomposition: The C-F and C-I bonds in the starting material are robust, but the resulting β-hydroxy ester product might be sensitive to the workup conditions. If you used a strong acid quench and have an elimination-prone tertiary alcohol, you may have formed an α,β-unsaturated ester. Check your crude NMR/TLC for evidence of this side product.
-
Product Volatility: While unlikely for the products of Reformatsky reactions, if your product has a low boiling point, you may have lost it during solvent removal on the rotary evaporator. Check the solvent in the rotovap trap.
-
Problem 3: Crude NMR is Complex / Column Chromatography is Difficult
Difficulty in purification often points to the presence of side products or unreacted starting materials.
-
Likely Impurities & Removal Strategy:
-
Unreacted Aldehyde/Ketone: Usually removable by standard chromatography.
-
Unreacted this compound: As a less polar component, it should elute early during column chromatography.
-
Wurtz Coupling Product (Ethyl Succinate derivative): The organozinc reagent can react with another molecule of this compound, leading to a dimer. This is often less polar than the desired product and can be separated by chromatography.
-
-
Chromatography Optimization:
-
Eluent System: For β-hydroxy esters, a gradient elution on silica gel with a mixture of hexanes (or heptane) and ethyl acetate is a standard starting point. Begin with a low polarity (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities, then gradually increase the polarity to elute your product.
-
Fluorinated Phases: For challenging separations involving fluorinated molecules, a fluorinated stationary phase (fluorous chromatography) can sometimes offer complementary selectivity to standard silica gel.[5][6]
-
Experimental Protocols
Protocol 1: Standard Workup for a Zinc-Mediated Reformatsky Reaction
This protocol assumes a reaction between an aldehyde/ketone and this compound with zinc metal in a solvent like THF or toluene.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or other analysis, cool the reaction mixture to 0 °C in an ice bath. This mitigates any exotherm during the quench.
-
Quench: Slowly and with stirring, add saturated aqueous ammonium chloride (NH₄Cl) solution. The amount should be sufficient to dissolve all solids and form two clear layers. Continue stirring for 10-15 minutes at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic layer.[7] Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine & Wash: Combine all organic extracts.
-
(Optional - If Color is Present): Wash the combined organic layer once with 10% aqueous sodium thiosulfate.
-
Wash the organic layer once with saturated aqueous sodium chloride (brine). This helps remove the bulk of dissolved water.[5]
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Table 1: Properties of Common Workup Solvents
| Solvent | Density (g/mL) | Layer in Water | Polarity Index | Notes |
| Ethyl Acetate | 0.902 | Top | 4.4 | Good general-purpose solvent for extraction. Can dissolve a moderate amount of water. |
| Diethyl Ether | 0.713 | Top | 2.8 | Very non-polar, good for extracting less polar compounds. Highly volatile and flammable. |
| Dichloromethane | 1.33 | Bottom | 3.1 | Useful when the organic layer is desired on the bottom. More toxic than other options. |
| Hexanes/Heptane | ~0.66-0.68 | Top | 0.1 | Very non-polar. Often used as the weak eluent in column chromatography. |
Workflow Diagrams
General Workup Decision Tree
This diagram illustrates the logical flow for a standard workup procedure.
Caption: Decision tree for a standard reaction workup.
Troubleshooting Emulsion Formation
This diagram outlines the steps to resolve a persistent emulsion.
Caption: Stepwise guide to resolving emulsions.
References
- 1. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New publication – retention studies in C18 column using novel fluorinated eluent additives - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Conversion in Fluoroalkylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for fluoroalkylation reactions. The introduction of fluoroalkyl groups is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials, offering profound effects on a molecule's lipophilicity, metabolic stability, and bioavailability.[1][2][3] However, the unique electronic properties imparted by fluorine can also introduce significant synthetic challenges, often leading to low reaction conversion.[4][5][6]
This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during these transformations. It moves beyond a simple checklist to explain the causal relationships between reaction parameters and outcomes, empowering you to make informed, data-driven decisions in your experimental design.
General Troubleshooting Workflow
When faced with a low-yielding fluoroalkylation reaction, a systematic approach is crucial. The following workflow provides a logical progression from the most common and easily solvable issues to more complex, substrate-specific challenges.
Caption: A systematic workflow for diagnosing low conversion.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental outcomes and provides targeted advice.
Problem 1: No Reaction or Only Trace Conversion
This is often the most frustrating outcome, but it typically points to a fundamental flaw in the reaction setup or the intrinsic reactivity of the chosen components.
Question: My reaction shows over 95% starting material remaining after the recommended reaction time. What went wrong?
Answer: This issue almost always stems from one of three areas: inactive reagents, incorrect reaction conditions, or a fundamentally unreactive substrate under the chosen conditions.
-
Potential Cause 1: Inactive or Degraded Reagents
-
Causality: Many reagents used in fluoroalkylation are highly sensitive to moisture and air. Nucleophilic sources can be quenched by trace protons, while many catalysts and electrophilic reagents can decompose upon exposure to water.[7] For instance, trifluoromethylating agents like TMSCF₃ require a nucleophilic activator, and its effectiveness can be hampered by moisture.[3] Similarly, photoredox catalysts can be quenched by oxygen, disrupting the catalytic cycle.[8]
-
Troubleshooting Protocol:
-
Reagent Verification: If possible, test the reagent in a proven, reliable reaction (a positive control) to confirm its activity. For new bottles of reagents, do not assume they are active.
-
Strictly Anhydrous & Inert Conditions: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous, and degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents.
-
Handling: Handle sensitive reagents in a glovebox. Avoid using solvents from bottles that have been opened many times.
-
-
-
Potential Cause 2: Sub-Optimal Reaction Conditions
-
Causality: Fluoroalkylation reactions can be highly sensitive to temperature. For transition metal-catalyzed processes, a specific temperature may be required to facilitate a key step like reductive elimination, which is often a challenging step in fluoroalkylation.[3][9] For photoredox reactions, the wavelength and intensity of the light source are critical for exciting the photocatalyst.[2] Using the wrong light source will lead to no initiation.
-
Troubleshooting Protocol:
-
Temperature Screening: Run small-scale test reactions at temperatures 10-20°C above and below the literature-reported temperature.
-
Light Source Verification (Photoredox): Confirm that your light source (e.g., LED lamp) emits at the specified wavelength (e.g., 465 nm blue light).[2] Ensure the reaction vessel is positioned for optimal irradiation.
-
Atmosphere: While many reactions use nitrogen, some may be sensitive to it. Argon is a safer, albeit more expensive, choice for highly sensitive systems.
-
-
-
Potential Cause 3: Poor Substrate Reactivity
-
Causality: The electronic and steric properties of your substrate are paramount. In electrophilic trifluoromethylation of arenes, electron-rich substrates are generally more reactive.[10] Conversely, substrates with significant steric hindrance near the reaction site may prevent the approach of a bulky fluoroalkylating agent.[11]
-
Troubleshooting Protocol:
-
Electronic Modification: If your substrate is electron-deficient for a reaction requiring an electron-rich partner, consider if a derivative with an electron-donating group could be synthesized and tested.
-
Change Reaction Type: If steric hindrance is the likely culprit, a different mechanistic approach may be necessary. Radical-based methods are often less sensitive to steric bulk than nucleophilic or electrophilic pathways.[12][13]
-
-
Problem 2: Reaction Stalls After 30-50% Conversion
Question: My reaction starts well, but it stops progressing midway, leaving a mixture of starting material and product. What is causing this?
Answer: A stalled reaction indicates that a component of the catalytic cycle or a key reagent is being consumed or deactivated over time.
-
Potential Cause 1: Catalyst Deactivation or Poisoning
-
Causality: The catalyst is the engine of the reaction. In transition-metal-catalyzed systems, functional groups on the substrate (like unprotected amines or thiols) can bind irreversibly to the metal center, poisoning it.[14] In some cases, the fluoroalkyl group itself can lead to catalyst decomposition pathways not seen with simple alkyl groups.[15]
-
Troubleshooting Protocol:
-
Substrate Purification: Ensure your starting material is highly pure and free from potential catalyst poisons. Chromatography immediately before use is recommended.
-
Ligand Screening: The choice of ligand can dramatically affect catalyst stability and reactivity.[9][16] Screen a panel of ligands (e.g., from monodentate to bidentate phosphines) to find one that promotes stability.
-
Slow Addition: Instead of adding all reagents at once, consider slowly adding the substrate or fluoroalkylating agent via syringe pump. This can keep the concentration of reactive intermediates low and minimize catalyst decomposition pathways.
-
-
-
Potential Cause 2: Reagent Instability or Depletion
-
Causality: Some fluoroalkylating reagents, particularly those that generate radical or anionic species, have limited half-lives under reaction conditions. For example, some thermally unstable fluorinated carbanions can undergo α-elimination faster than they react with the electrophile.[17] If the reagent decomposes before the reaction is complete, the process will stall.
-
Troubleshooting Protocol:
-
Increase Stoichiometry: Perform a test reaction with a higher excess of the fluoroalkylating agent (e.g., increase from 1.5 to 2.5 equivalents).
-
Portion-wise Addition: Add the fluoroalkylating agent in two or three portions over the course of the reaction to maintain its effective concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: How critical is solvent choice, and what should I consider?
A1: Solvent choice is absolutely critical and can be the difference between failure and success. The solvent affects reagent solubility, reaction rates, and even which reaction pathway is favored.[18] For instance, polar aprotic solvents are often preferred for Sₙ2-type nucleophilic fluoroalkylations because they solvate the cation but not the nucleophile, enhancing its reactivity.[19] Recently, highly fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically accelerate certain C-H activation reactions, likely through strong hydrogen bonding and substrate stabilization.[20]
| Solvent | Type | Dielectric Constant (ε) | Common Applications/Considerations |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good general-purpose solvent for many photoredox and metal-catalyzed reactions.[7] |
| DMF / DMAc | Polar Aprotic | 36.7 / 37.8 | High boiling points, excellent solvating power. Can be reactive with some electrophilic reagents.[7] |
| DCE | Nonpolar | 10.4 | Often used in Pd-catalyzed cross-coupling reactions. |
| HFIP / TFE | Polar Protic (Fluorinated) | 16.7 / 8.6 | Can dramatically enhance reactivity in C-H functionalization; strongly hydrogen-bonding.[20] |
| Water | Polar Protic | 80.1 | Increasingly used for green chemistry applications, but requires specifically designed reagents and catalytic systems.[1][21] |
Q2: My reaction is messy, with multiple products and low regioselectivity. How can I improve this?
A2: Poor selectivity is common when a substrate has multiple potential reaction sites. The solution lies in controlling the reaction's regioselectivity.
-
Directing Groups: For C-H functionalization, installing a directing group on your substrate can guide the catalyst to a specific C-H bond, leading to a single product.[3]
-
Ligand/Catalyst Control: In some systems, changing the steric or electronic properties of the ligand on the metal catalyst can influence which site on the substrate reacts.[15][16] For example, a bulky ligand may favor reaction at a less sterically hindered position.
-
Reagent Choice: Different fluoroalkylating reagents can exhibit different selectivities. For instance, in radical reactions of pyridines, the choice of the radical precursor can influence whether C2 or C4 functionalization is favored.[22]
Q3: What are the key differences in troubleshooting radical, nucleophilic, and electrophilic fluoroalkylation reactions?
A3: The underlying mechanism dictates the most likely failure points.
-
Nucleophilic Fluoroalkylation: Key challenge is the stability of the fluoroalkyl anion. Low conversion is often due to decomposition via α- or β-elimination.[4][17] Troubleshooting focuses on stabilizing the anion (e.g., using reagents with stabilizing groups like -SO₂Ph) or using more reactive electrophiles.[17]
-
Electrophilic Fluoroalkylation: Success depends on having a sufficiently nucleophilic substrate. Low conversion often means the substrate is too electron-poor.[10] These reactions can also generate radical intermediates via single-electron transfer (SET), which can open up alternative, undesired pathways.[10][13]
-
Radical/Photoredox Fluoroalkylation: These reactions depend on a complex series of events (light absorption, electron transfer, radical propagation). Failure can occur at any step.[18][23] Common issues include inefficient generation of the fluoroalkyl radical (wrong light source, inefficient quencher) or undesired radical side reactions.[12][24][25]
Key Experimental Protocols
Protocol 1: General Test Reaction for Troubleshooting
This protocol provides a framework for running small-scale, controlled experiments to test hypotheses.
-
Preparation: In an inert atmosphere glovebox, place a stir bar into a 2 mL HPLC vial.
-
Reagent Addition: Add the catalyst (e.g., 5 mol%) and ligand (e.g., 10 mol%). Add the substrate (0.1 mmol, 1.0 equiv).
-
Solvent Addition: Add 1.0 mL of freshly distilled, anhydrous, and degassed solvent.
-
Initiation: Add the fluoroalkylating agent (e.g., 1.5 equiv). If the reaction is light-mediated, position the vial at a standardized distance from the light source.
-
Reaction Monitoring: Stir the reaction at the desired temperature. After 1 hour, carefully remove a 10 µL aliquot, quench it with wet ethyl acetate, and analyze by LC-MS or GC-MS to establish an initial conversion rate. Continue monitoring at set intervals.
-
Work-up & Analysis: Upon completion (or stalling), quench the reaction, filter through a small plug of silica, and analyze the crude mixture by ¹H and ¹⁹F NMR to determine conversion and identify major byproducts.
References
- 1. Fluoroalkylation reactions in aqueous media: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. sioc.cas.cn [sioc.cas.cn]
- 18. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Fluoroalkylation reactions in aqueous media: a review (2018) | Hai-Xia Song | 185 Citations [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorinated Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethyl Iodofluoroacetate Reactivity and Temperature Effects
Welcome to the technical support guide for ethyl iodofluoroacetate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we will move beyond simple protocols to explore the causal relationships between temperature and the reactivity of this compound, providing you with the in-depth insights needed to troubleshoot and optimize your experiments.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the handling and inherent stability of this compound. Proper storage and an understanding of its thermal profile are prerequisites for successful and reproducible experimentation.
Q1: What are the recommended storage and handling conditions for this compound?
Answer:
Based on best practices for analogous α-halo esters, this compound should be handled as a thermally sensitive and reactive compound.[1][2]
-
Storage Temperature: Always store in a refrigerator at 2-8°C. For long-term storage, temperatures below 0°C are recommended, though consult the supplier-specific guidelines. The key objective is to minimize thermal energy that could initiate decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces oxygen, which can participate in radical side reactions, and moisture, which can lead to hydrolysis.
-
Container: Use an amber glass bottle or protect the container from light to prevent photochemical degradation.[3] Ensure the container is tightly sealed to prevent exposure to air and moisture.[1][2][4]
-
Handling: Equilibrate the reagent to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle. Handle exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[1]
Q2: How thermally stable is this compound, and what are the signs of decomposition?
Answer:
This compound is considered thermally labile. The Carbon-Iodine (C-I) bond is the weakest point in the molecule and is susceptible to cleavage at elevated temperatures. This inherent instability is a critical factor to consider during reaction setup.
Mechanism of Instability: The presence of two electron-withdrawing groups (fluorine and the ester carbonyl) on the same carbon atom that bears the iodine atom significantly influences the C-I bond. While these groups have an inductive effect, the primary concern at elevated temperatures is homolytic cleavage of the C-I bond to generate a radical intermediate.
Signs of Decomposition:
-
Color Change: A primary indicator of decomposition is the formation of elemental iodine (I₂), which will impart a pink, red, or violet color to the otherwise colorless or pale-yellow liquid.
-
Inconsistent Reactivity: If you observe variable reaction times, lower yields than expected, or the formation of intractable tars, reagent decomposition should be suspected.
Q3: Can I use a standard thermal radical initiator (like AIBN or Benzoyl Peroxide) with this compound?
Answer:
Yes, but with extreme caution and precise temperature control. This compound can itself be a source of radicals upon thermal or photochemical cleavage of the C-I bond.
-
Low Temperature Initiators: If a radical initiator is required, select one with a low 10-hour half-life temperature that matches a temperature range where the this compound itself is reasonably stable (e.g., below 60-70°C).[5][6]
-
Thermal Initiation: Often, elevated temperatures (e.g., 80-110°C in a solvent like toluene) are sufficient to generate the requisite radical from this compound directly, without needing an external initiator. The choice depends on whether you need a burst of radicals at a specific low temperature or a steady generation at a higher temperature. Always start at a lower temperature and cautiously increase it while monitoring the reaction.
Section 2: Troubleshooting Common Synthetic Transformations
This section provides troubleshooting guidance for specific, common reaction types where temperature plays a pivotal role in determining the outcome.
Scenario 1: Nucleophilic Substitution (Sₙ2) Reactions
Issue: "My Sₙ2 reaction with a soft nucleophile is sluggish at room temperature. When I apply heat, I get a complex mixture of products and a low yield of the desired compound."
Analysis: This is a classic dilemma where kinetics and thermodynamics are in opposition. While heating will increase the rate of all reactions, it disproportionately accelerates undesirable side pathways like elimination (E2) and thermal decomposition.[7][8][9]
Troubleshooting Steps & Explanations:
-
Confirm Reagent Quality: Before altering thermal conditions, ensure your this compound has not decomposed (see Q2).
-
Moderate Temperature Increase: Instead of refluxing, begin by gently heating the reaction to 40-50°C. This modest increase in thermal energy can significantly accelerate the Sₙ2 pathway without substantially favoring the higher-activation-energy E2 pathway.[8] Monitor the reaction closely by TLC or GC/MS.
-
Solvent Choice: Ensure your solvent is appropriate. A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is ideal for Sₙ2 reactions as it solvates the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus increasing its effective nucleophilicity.[10] Switching to a more polar aprotic solvent may increase the reaction rate enough to avoid the need for high temperatures.
-
Evaluate the Nucleophile/Base System: A very strong, sterically hindered base will always favor elimination. If possible, use a softer, less basic nucleophile.
Workflow: Optimizing Sₙ2 vs. E2 Reactions
The following diagram illustrates the decision-making process when troubleshooting these competing pathways.
Scenario 2: The Reformatsky Reaction
Issue: "My Reformatsky reaction to form a β-hydroxy ester is giving low yields and poor diastereoselectivity."
Analysis: The Reformatsky reaction is a two-stage process within one pot, and each stage has different optimal temperature requirements.[11][12]
-
Enolate Formation: The insertion of zinc into the C-I bond is often exothermic.
-
Carbonyl Addition: The addition of the zinc enolate to the aldehyde or ketone is the stereochemistry-determining step.
Troubleshooting Steps & Explanations:
-
Control the Initiation: The initial formation of the organozinc reagent (Reformatsky enolate) can be vigorous.[13] It is crucial to control this step to prevent side reactions. Start the reaction at 0°C (ice bath) or even lower for highly reactive substrates. If the reaction is sluggish, gentle warming to room temperature may be required, but uncontrolled exotherms must be avoided.[14]
-
Lower the Temperature for Selectivity: For the carbonyl addition step, stereoselectivity is almost always improved at lower temperatures.[15] Once the enolate has formed (often indicated by the disappearance of zinc dust and a change in solution appearance), cool the reaction mixture significantly before adding the aldehyde or ketone. Temperatures of -78°C are common for maximizing selectivity.[12]
-
One-Pot vs. Two-Step: In a traditional two-step protocol, the Reformatsky reagent is pre-formed and then added to the carbonyl compound.[16] This allows for precise temperature control of each step. In a one-pot (in-situ) protocol, where all components are mixed, the overall reaction temperature is a compromise. For sensitive substrates or high selectivity requirements, a two-step, temperature-controlled approach is superior.
Data Summary: Temperature Effects on Reactivity
| Reaction Type | Typical Temp. Range (°C) | Effect of Increasing Temperature | Common Issues at Elevated Temperatures |
| Sₙ2 Substitution | 25 – 60 °C | Increases reaction rate. | Favors E2 elimination; promotes thermal decomposition.[7][9] |
| Reformatsky (Enolate Formation) | 0 – 40 °C | Accelerates zinc insertion. | Uncontrolled exotherm, leading to side reactions and decomposition of the enolate. |
| Reformatsky (Carbonyl Addition) | -78 – 25 °C | Decreases stereoselectivity. | Poor diastereomeric or enantiomeric excess (de/ee).[15] |
| Radical Cyclization (Thermal) | 80 – 110 °C | Initiates and propagates radical chain. | Loss of stereocontrol; potential for polymerization or undesired hydrogen abstraction. |
Section 3: Experimental Protocols
The following are generalized, illustrative protocols that emphasize critical temperature control points. Always adapt these to your specific substrates and perform on a small scale first.
Protocol 1: Model Sₙ2 Reaction with Sodium Azide
-
Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add sodium azide (1.2 eq) and anhydrous DMF (5 mL per mmol of ester).
-
Reagent Addition: Cool the stirred suspension to 0°C using an ice-water bath. Add this compound (1.0 eq) dropwise via syringe.
-
Reaction: Allow the mixture to slowly warm to room temperature (20-25°C ) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Temperature Adjustment (Troubleshooting): If the reaction is stalled after 4 hours, gently warm the mixture in a water bath to 40°C . Maintain this temperature, checking for product formation every hour. Avoid temperatures above 60°C.
-
Workup: Once complete, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Model Reformatsky Reaction with Acetophenone
-
Zinc Activation: In a flame-dried flask under Argon, add activated zinc dust (2.0 eq). Gently heat under vacuum and cool back to room temperature. Add anhydrous THF (3 mL).
-
Enolate Formation: Cool the flask to 0°C . Add a solution of this compound (1.5 eq) in THF (2 mL) dropwise. A gentle exotherm may be observed. Stir at 0°C for 1 hour. The disappearance of the metallic zinc indicates enolate formation.
-
Carbonyl Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add a solution of acetophenone (1.0 eq) in THF (2 mL) dropwise over 15 minutes.
-
Reaction: Stir the reaction at -78°C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Extract with ethyl acetate, wash the organic layers with brine, dry over MgSO₄, and purify by flash column chromatography.
Pathway Visualization: The Impact of Temperature
This diagram illustrates how temperature acts as a switch, directing the reaction of an α-halo ester with a nucleophile/base towards either the desired substitution product or undesired side products.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Reactions with Ethyl Iodofluoroacetate
Welcome to the technical support center for optimizing reactions involving ethyl iodofluoroacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. Here, we move beyond simple protocols to explore the fundamental principles governing your reaction's success, with a primary focus on the critical choice of solvent. Our goal is to empower you with the knowledge to not only follow a procedure but to troubleshoot and optimize it with scientific rigor.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding solvent selection for reactions with this compound.
Q1: What are the primary solvent properties I should consider, and why?
The success of your reaction hinges on three key solvent properties: polarity, proticity, and the ability to solubilize your reagents.
-
Polarity: A solvent's polarity, often quantified by its dielectric constant, determines its ability to stabilize charged or partially charged species.[1] For reactions involving ionic reagents (like nucleophilic salts) or those that proceed through charged transition states, a polar solvent is essential for stabilization and often accelerates the reaction rate.[1]
-
Proticity: This distinguishes between solvents that can act as hydrogen bond donors (protic) and those that cannot (aprotic).[2]
-
Protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They can solvate and stabilize both cations and anions. However, they can significantly hinder nucleophilic substitution (SN2) reactions by forming a "cage" around the anionic nucleophile through hydrogen bonding, reducing its reactivity.[3][4]
-
Aprotic solvents (e.g., DMSO, DMF, acetonitrile, THF) lack these O-H or N-H bonds. Polar aprotic solvents are often the ideal choice for SN2 reactions because they can dissolve ionic nucleophiles while leaving the anion "free" and highly reactive.[2][3][4]
-
-
Solubility: It is a prerequisite for reaction. This compound itself is soluble in a wide range of common organic solvents, including ethers, toluene, and dichloromethane.[5][6] However, you must ensure your nucleophile and any other reagents are also sufficiently soluble in the chosen medium.
Q2: I am performing a nucleophilic substitution (SN2) reaction. Which solvent class is best?
For a classic SN2 reaction, polar aprotic solvents are overwhelmingly the preferred choice .
The rate of an SN2 reaction is directly dependent on the concentration and reactivity of the nucleophile. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile , excel in this context. They possess high dielectric constants to dissolve the nucleophile salt, but they cannot form hydrogen bonds.[2] This leaves the nucleophile unsolvated and highly reactive, maximizing the reaction rate.[4] While effective, be mindful that high-boiling point solvents like DMSO and DMF can make product isolation challenging. In such cases, lower-boiling alternatives like acetone or THF can be good starting points, although they are less polar.[7][8]
Q3: When would a polar protic solvent be appropriate?
While generally avoided for SN2 reactions with strong, anionic nucleophiles, polar protic solvents have their place. They are favored for SN1 reactions because they excel at stabilizing both the carbocation intermediate and the leaving group.[3][9] However, SN1 reactions are not typical for this compound. A more common scenario for using a protic solvent is when the solvent itself acts as the nucleophile in a solvolysis reaction. For example, reacting this compound in ethanol without another nucleophile could lead to the formation of an ethoxy-substituted product.
Q4: What are the recommended solvents for a Reformatsky reaction?
The Reformatsky reaction involves the formation of an organozinc enolate from an α-halo ester, which then adds to a carbonyl compound.[10][11] For this reaction, the solvent must facilitate the initial oxidative addition of zinc into the carbon-iodine bond and then stabilize the resulting zinc enolate.
Commonly used solvents are ethers, such as tetrahydrofuran (THF) or diethyl ether , and non-polar aromatic hydrocarbons like toluene .[5][10] THF is particularly effective as its oxygen can coordinate to the zinc atom, helping to solubilize the Reformatsky reagent.[11] Toluene is a good choice for reactions that require higher temperatures.[10]
Q5: My nucleophile is an inorganic salt with poor solubility in organic solvents. What is my best strategy?
This is a classic heterogeneous reaction challenge. The ideal solution is Phase-Transfer Catalysis (PTC) . This technique uses a catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), to shuttle the nucleophile anion from an aqueous or solid phase into the organic phase where the this compound resides.[12][13]
The major advantage of PTC is that it allows the use of inexpensive, environmentally benign solvents like toluene or even running the reaction under solvent-free conditions, avoiding the need for polar aprotic solvents like DMF or DMSO.[14]
Troubleshooting Guide
Problem 1: My reaction is slow or shows low conversion.
-
Diagnosis 1: Poor Nucleophile Reactivity. If you are using a strong, anionic nucleophile in a polar protic solvent (e.g., ethanol), it is likely being deactivated by hydrogen bonding.
-
Solution: Switch to a polar aprotic solvent like acetonitrile or DMF .[3] This will "free" the nucleophile and dramatically increase its reactivity, accelerating the SN2 reaction.
-
-
Diagnosis 2: Poor Solubility. Your reagents may not be mixing. Even with a good solvent choice, the concentration of one reagent in the solution phase may be too low.
Problem 2: I am observing significant side products from an elimination (E2) reaction.
-
Diagnosis: Elimination competes with substitution, especially with strongly basic and sterically hindered nucleophiles (e.g., potassium tert-butoxide).[15][16] While solvent choice is secondary to the nature of the base, it can have an influence.
-
Solution: Higher temperatures favor elimination over substitution.[15] Ensure your reaction is not being overheated. If possible, switch to a nucleophile that is less basic (e.g., using sodium azide instead of sodium hydroxide if an amine is the ultimate target). Polar aprotic solvents are generally recommended for SN2 reactions, and this remains the best choice to favor the desired substitution pathway.[16]
-
Problem 3: The workup and product isolation are difficult.
-
Diagnosis: High-boiling point, water-miscible solvents like DMSO (BP: 189 °C) or DMF (BP: 153 °C) are notoriously difficult to remove.[8]
-
Solution: If your reaction conditions permit, opt for a lower-boiling point solvent from the outset.
-
Good alternatives include: Ethyl acetate (BP: 77 °C), THF (BP: 66 °C), or acetone (BP: 56 °C).[8] These are much easier to remove under reduced pressure and simplify extraction procedures.
-
-
Data & Protocols
Table 1: Properties of Common Solvents for this compound Reactions
| Solvent | Formula | Type | Dielectric Constant (ε) | Boiling Point (°C) | Typical Application / Rationale |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 66 | Good for Reformatsky reactions (stabilizes zinc enolate); general purpose SN2.[8][11] |
| Toluene | C₇H₈ | Nonpolar | 2.4 | 111 | Higher temperature Reformatsky reactions; ideal for Phase-Transfer Catalysis (PTC).[8][10][14] |
| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | 82 | Excellent for SN2; good balance of polarity and moderate boiling point.[3][8] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 38.3 | 153 | Highly polar, excellent for dissolving salts for SN2 reactions. Difficult to remove.[2][8] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47.0 | 189 | Most polar common aprotic solvent, superior for SN2 rates. Very difficult to remove.[2][8] |
| Ethanol | C₂H₆O | Polar Protic | 24.6 | 78.5 | Generally avoided for SN2 with strong nucleophiles due to H-bonding. Used for solvolysis.[4][8] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | 40 | Good general-purpose solvent for non-ionic reagents; low boiling point.[7][9] |
Diagram: Solvent Selection Workflow
This decision tree provides a logical path to selecting an appropriate starting solvent for your reaction.
Caption: A decision-making flowchart for initial solvent selection.
Experimental Protocol 1: General SN2 Reaction with an Ionic Nucleophile
This protocol outlines a typical procedure where solvent choice is paramount.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophilic salt (e.g., sodium azide, 1.2 equivalents).
-
Solvent Addition: Add the chosen dry polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent). Stir the suspension vigorously for 10-15 minutes. The choice of DMF ensures maximum dissolution and reactivity of the nucleophile.[2]
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-70 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by pouring into a separatory funnel containing water and a less polar, water-immiscible solvent like ethyl acetate. The use of a high-boiling solvent like DMF will require extensive washing of the organic layer with water or brine to remove it.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Protocol 2: Reformatsky Reaction with a Ketone
This protocol details the formation of the organozinc reagent in situ.
-
Zinc Activation: Add zinc dust (2.0 equivalents) to a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere. Briefly heat the zinc under vacuum and cool to ensure it is dry. Add dry THF to cover the zinc.[10][11] A small crystal of iodine can be added to activate the zinc surface.
-
Reagent Addition: Dissolve the ketone (1.0 equivalent) and this compound (1.5 equivalents) in dry THF. Add this solution to the addition funnel.
-
Reaction Initiation: Add a small portion of the solution from the funnel to the zinc suspension. Gentle heating may be required to initiate the reaction (indicated by bubbling or a slight exotherm).
-
Slow Addition: Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. The use of THF is critical here to solvate the intermediate organozinc species.[11]
-
Completion and Quench: After the addition is complete, continue stirring at reflux for an additional 30-60 minutes. Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting β-hydroxy ester by flash chromatography.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Ethyl iododifluoroacetate | 7648-30-8 [amp.chemicalbook.com]
- 6. Ethyl 2,2-Difluoro-2-Iodoacetate Supplier & Manufacturer | CAS 429-18-9 | Properties, Uses, Safety Data - Buy High Purity Chemicals China [iodobenzene.ltd]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. iajpr.com [iajpr.com]
- 13. biomedres.us [biomedres.us]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing the Moisture Sensitivity of Ethyl Iodofluoroacetate
Welcome to the technical support guide for ethyl iodofluoroacetate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly moisture-sensitive reagent. As a potent alkylating agent, the success of reactions involving this compound is critically dependent on the rigorous exclusion of water. This guide provides in-depth troubleshooting advice and best practices to ensure the integrity of your experiments and the reproducibility of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, with a focus on diagnosing and resolving issues caused by moisture contamination.
Q1: My reaction yield is significantly lower than expected or highly variable between runs. Why is this happening?
A1:
-
Primary Cause: Competitive Reaction & Reagent Degradation. Low or inconsistent yields are the most common symptoms of moisture contamination. This compound is an ester and is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form ethyl alcohol and iodofluoroacetic acid.[1] This process consumes your starting material, directly reducing the potential yield. Furthermore, water can act as a competing nucleophile in substitution reactions, reacting with the this compound to produce iodofluoroacetic acid instead of your desired product.[2][3]
-
Diagnostic Steps:
-
Solvent Check: Before starting your reaction, test your anhydrous solvents for water content using Karl Fischer titration. The water content should ideally be below 30 ppm for most sensitive applications.
-
Reagent Integrity: Analyze a small sample of your this compound using ¹H NMR. Look for the appearance of new peaks corresponding to ethanol (a triplet around 1.2 ppm and a quartet around 3.7 ppm) or a broadened peak for the acidic proton of iodofluoroacetic acid.
-
Headspace Analysis: If you have access to GC-MS, analyze the headspace of your reagent bottle. The presence of volatile ethanol can be a strong indicator of hydrolysis.
-
-
Solutions and Preventative Measures:
-
Use Freshly Opened Reagents: Whenever possible, use a new, unopened bottle of this compound for highly sensitive reactions.
-
Proper Solvent Handling: Use solvents from a solvent purification system (SPS) or freshly opened bottles of anhydrous solvent. Never leave solvent bottles open to the atmosphere.
-
Inert Atmosphere Operations: Handle the reagent exclusively under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques. A workflow for this is detailed in the protocols section.
-
Q2: My post-reaction analysis (LC-MS, NMR) shows persistent, unexpected byproducts. What are they and how do I prevent them?
A2:
-
Likely Cause: Hydrolysis Byproducts. The most probable byproducts are the direct results of hydrolysis: iodofluoroacetic acid and ethanol . The acid, in particular, can complicate work-ups by forming salts or catalyzing side reactions.
-
Diagnostic Steps:
-
Mass Spectrometry (MS): In your LC-MS data, search for the molecular ions corresponding to iodofluoroacetic acid (C₂H₂FIO₂, MW: 203.94) and any adducts it may form with your solvent or buffers.
-
Nuclear Magnetic Resonance (NMR): As mentioned previously, ¹H NMR is effective for detecting ethanol. ¹⁹F NMR can also be used to identify the fluorine signal of the parent compound versus the hydrolysis product, which will have a different chemical shift.
-
Aqueous Work-up Analysis: If you perform an aqueous work-up, analyze the aqueous layer. The presence of the highly polar iodofluoroacetic acid, often as a salt, can be confirmed by acidifying the layer and re-extracting with a polar organic solvent for analysis.
-
-
Solutions and Preventative Measures:
-
Rigorous Anhydrous Technique: The most effective prevention is the strict exclusion of water throughout the experimental process. This includes drying all glassware in an oven ( >120°C) for several hours and allowing it to cool under an inert atmosphere.
-
Use of Desiccants: Store the reagent bottle inside a desiccator containing a high-efficiency desiccant like Drierite® or phosphorus pentoxide.
-
Purification: If you suspect your reagent has partially degraded, it can be purified by distillation under reduced pressure. However, this should be done with caution due to its thermal sensitivity. A simpler method for removing acidic impurities is to pass a solution of the ester through a short plug of anhydrous basic alumina or potassium carbonate.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the absolute best way to store a new bottle of this compound?
A1: Proper storage is the first line of defense against degradation. The reagent should be stored in a cool, dry, and dark environment.[5] The ideal conditions are in an explosion-proof refrigerator or freezer designated for flammable materials, as the compound is flammable.[6][7] Before placing it in cold storage, tightly seal the cap and wrap the cap/neck area with Parafilm® to create an additional barrier against atmospheric moisture. For long-term storage, placing the sealed bottle inside a desiccator cabinet that is itself inside the cold storage unit provides maximum protection.
Q2: How should I handle and dispense the liquid to minimize exposure to air?
A2: Never pour this compound in the open air. The recommended method is the syringe/cannula technique under a positive pressure of an inert gas.
-
Create an inert atmosphere in the reagent bottle by piercing the septum-lined cap with a needle connected to a nitrogen or argon line and another needle as an outlet.
-
Once the bottle is flushed, remove the outlet needle.
-
Use a clean, dry, gas-tight syringe to pierce the septum and slowly draw the desired volume of liquid. The positive pressure in the bottle will aid in this process.
-
Quickly transfer the liquid into your reaction vessel, which should also be under an inert atmosphere.
Q3: Are there any visible signs that my this compound has gone bad?
A3: While analytical methods are definitive, there are some physical indicators of severe degradation.
-
Discoloration: The pure liquid should be clear. A yellow or brownish tint can indicate the formation of iodine (I₂) due to decomposition, which may be accelerated by light and moisture.
-
Fuming: If the liquid fumes upon exposure to air, it suggests a reaction with atmospheric moisture, indicating a potential breach in the container's seal.
-
Pressure Buildup: Hydrolysis can sometimes generate gaseous byproducts, leading to a noticeable pressure release when the bottle is opened. Always open the bottle cautiously in a well-ventilated fume hood.
Experimental Protocols & Data
Protocol 1: Standard Operating Procedure for a Moisture-Sensitive Reaction
This protocol outlines the essential steps for setting up a nucleophilic substitution reaction using this compound under strictly anhydrous conditions.
-
Glassware Preparation: Disassemble, clean, and dry all glassware (reaction flask, condenser, addition funnel) in an oven at 150°C for at least 4 hours.
-
Assembly: Immediately assemble the glassware while still hot and connect it to a Schlenk line or manifold. Secure all joints with Keck clips.
-
Inerting the System: Evacuate the assembled glassware under high vacuum (flame-drying the glass surfaces gently with a heat gun can help remove adsorbed water) and then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times.
-
Solvent Addition: Add your anhydrous solvent to the reaction flask via a cannula or syringe.
-
Reagent Addition (Solid): If your nucleophile or catalyst is a solid, add it to the flask before assembly and drying, provided it is thermally stable.
-
Cooling: If the reaction is to be run at a low temperature, place the flask in the appropriate cooling bath (ice-water, dry ice-acetone, etc.).
-
Addition of this compound: Using the syringe technique described in the FAQ, carefully transfer the required amount of this compound from its source bottle to the reaction flask via a septum.
-
Reaction Monitoring: Allow the reaction to proceed for the designated time, maintaining a positive pressure of inert gas. Monitor by taking aliquots for analysis using a dry syringe.
Data Tables
Table 1: Storage and Handling Summary for this compound
| Parameter | Recommendation | Rationale |
| Storage Temp. | 2-8°C | Reduces vapor pressure and slows decomposition. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents contact with atmospheric oxygen and moisture. |
| Container | Original amber glass bottle | Protects from light, which can cause degradation. |
| Seal | Tightly-closed cap + Parafilm® | Provides a physical barrier against moisture ingress. |
| Location | Flammable-rated cold storage | Complies with safety protocols for flammable liquids.[6] |
| Handling | Glovebox or Schlenk Line | Ensures an anhydrous and inert environment during transfer. |
Table 2: Recommended Anhydrous Solvents and Drying Agents
| Solvent | Common Drying Agent | Verification Method |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Karl Fischer (<30 ppm) |
| Diethyl Ether | Sodium/Benzophenone | Karl Fischer (<30 ppm) |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Karl Fischer (<30 ppm) |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Karl Fischer (<30 ppm) |
| Toluene | Sodium/Benzophenone | Karl Fischer (<30 ppm) |
Note: Always ensure the chosen drying agent is compatible with the solvent and your reaction conditions.
Visual Workflow Guides
Diagram 1: New Reagent Handling Workflow
This diagram illustrates the process from receiving a new bottle to its first use.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ethyl Iodofluoroacetate and Ethyl Bromofluoroacetate: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the precise introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry. The monofluoromethyl group (CH₂F), in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the array of reagents available for installing this critical functional group, ethyl iodofluoroacetate and ethyl bromofluoroacetate are two of the most prominent building blocks.
This guide provides an in-depth comparison of these two reagents, moving beyond a simple catalog of properties to explore the causal relationships between their structures and their performance in key synthetic transformations. By understanding their distinct reactivity profiles, stability, and practical handling considerations, you can make more strategic decisions in the design and execution of your synthetic routes.
Physicochemical Properties: The Halogen Makes the Difference
At a glance, the two molecules are nearly identical, differing only by a single halogen atom. However, this seemingly minor change has significant consequences for their chemical behavior, primarily rooted in the differing strengths of the carbon-halogen bond.
The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference dictates that this compound is generally the more reactive of the two, as the iodide is a superior leaving group.
| Property | This compound | Ethyl Bromofluoroacetate |
| CAS Number | 401-58-1 | 401-55-8[1][2] |
| Molecular Formula | C₄H₆FIO₂ | C₄H₆BrFO₂[1][2] |
| Molecular Weight | 231.99 g/mol [3][4] | 184.99 g/mol [1][2] |
| Boiling Point | 176.2°C @ 760 mmHg[3] | ~154°C[1][5] |
| Density | ~1.89 g/cm³[3] | ~1.565 g/mL @ 25°C[1][5] |
| Appearance | Clear Liquid[4][6] | Clear Yellow Liquid[1][5] |
| Storage | Ambient Temperature[6] | 2-8°C[1][7] |
Reactivity and Performance in the Reformatsky Reaction
One of the most common and powerful applications for both reagents is the Reformatsky reaction, which generates α-fluoro-β-hydroxy esters—valuable precursors for many biologically active molecules. The reaction involves the formation of a zinc enolate, which then adds to a carbonyl compound.
The choice between the iodo- and bromo- TTP9T directly impacts the reaction conditions required for efficient enolate formation.
Caption: Workflow of the Reformatsky Reaction.
This compound: Due to the weaker C-I bond, it reacts with zinc metal under milder conditions. This heightened reactivity is advantageous when working with sensitive aldehyde or ketone substrates that might not tolerate the more forcing conditions required for the bromo analog. The formation of the zinc enolate can often be initiated at or below room temperature.
Ethyl Bromofluoroacetate: The stronger C-Br bond means that this reagent is more sluggish in its reaction with zinc.[8] While yields can be comparable to the iodo- TTP9T, the reaction often requires higher temperatures (e.g., refluxing in toluene or benzene) to proceed efficiently.[8] However, a significant breakthrough in the utility of ethyl bromofluoroacetate was the use of catalysts. The addition of catalytic amounts of cerium(III) chloride (CeCl₃) has been shown to dramatically improve yields and simplify the procedure, allowing the reaction to proceed effectively under milder conditions than would otherwise be required.[9][10][11][12]
Comparative Insights
The fundamental trade-off is one of reactivity versus stability and cost.
Caption: Causality: How C-X bond strength dictates reactivity.
-
For Sensitive Substrates: this compound is often the superior choice, as its higher reactivity allows for the use of milder conditions, preserving delicate functional groups elsewhere in the molecule.
-
For Robust Substrates & Scalability: Ethyl bromofluoroacetate, particularly when paired with a CeCl₃ catalyst, offers a more cost-effective and practical solution. Its greater stability also makes it easier to handle and store, which is a significant consideration for process development and scale-up operations.[13]
Detailed Experimental Protocols
The following protocols are representative examples. Researchers should always first consult primary literature and perform appropriate safety assessments.
Protocol 1: Cerium-Catalyzed Reformatsky Reaction with Ethyl Bromofluoroacetate
This procedure is adapted from the methodology reported for improving yields in reactions with ethyl bromofluoroacetate.[9][10][11]
Objective: To synthesize an α-fluoro-β-hydroxy ester from a ketone using a CeCl₃-catalyzed Reformatsky reaction.
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃) or CeCl₃·7H₂O (dried in vacuo)
-
Zinc dust (<100 mesh), activated
-
Ethyl bromofluoroacetate
-
Ketone (e.g., Acetophenone)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, add zinc dust (1.5 eq) and anhydrous CeCl₃·7H₂O (0.04 eq) to the flask.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Initiation: Add a solution of the ketone (1.0 eq) and ethyl bromofluoroacetate (1.2 eq) in anhydrous THF dropwise to the stirring suspension.
-
Reaction: After the addition is complete, gently heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly quench the reaction by adding 1 M HCl until the excess zinc has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired α-fluoro-β-hydroxy ester. Note that the product will likely be a mixture of diastereomers.[9]
Protocol 2: Classic Reformatsky Reaction with this compound
This protocol reflects the generally milder conditions suitable for the more reactive iodo- TTP9T.
Objective: To synthesize an α-fluoro-β-hydroxy ester from an aldehyde.
Materials:
-
Zinc dust (<100 mesh), activated
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Setup: In a flame-dried, nitrogen-flushed flask with a stir bar, add activated zinc dust (1.5 eq) and anhydrous THF.
-
Reagent Addition: Add a solution of the aldehyde (1.0 eq) and this compound (1.2 eq) in anhydrous THF dropwise to the zinc suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature. The higher reactivity of the iodoacetate often means the reaction proceeds without heating. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic extracts with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the target α-fluoro-β-hydroxy ester.
Conclusion and Strategic Recommendations
The choice between this compound and ethyl bromofluoroacetate is not a matter of one being universally "better," but rather a strategic decision based on the specific demands of the synthesis.
-
Choose this compound for:
-
Reactions with sensitive or delicate substrates.
-
Situations where milder, non-thermal conditions are paramount to avoid side reactions or degradation.
-
Small-scale synthesis where reagent cost is less of a limiting factor.
-
-
Choose Ethyl Bromofluoroacetate for:
By understanding the fundamental principles of bond strength and reactivity, and by leveraging modern catalytic methods, researchers can effectively employ both of these valuable reagents to advance their work in drug discovery and chemical synthesis.
References
- 1. Ethyl bromofluoroacetate CAS#: 401-55-8 [m.chemicalbook.com]
- 2. Ethyl bromofluoroacetate | 401-55-8 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 401-58-1 [sigmaaldrich.com]
- 7. Ethyl bromofluoroacetate 97 401-55-8 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids - figshare - Figshare [figshare.com]
- 13. chemimpex.com [chemimpex.com]
A Comparative Guide to the Reactivity of Ethyl Iodofluoroacetate and Ethyl Difluoroiodoacetate in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The introduction of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. Among the plethora of fluorinated reagents, α-halo-α-fluoro esters serve as versatile precursors for the construction of complex fluorinated structures. This guide provides an in-depth, objective comparison of the reactivity of two such reagents: ethyl iodofluoroacetate and ethyl difluoroiodoacetate . We will delve into their performance in key chemical transformations, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.
The Influence of Fluorine: A Tale of Two Esters
The fundamental difference between this compound and ethyl difluoroiodoacetate lies in the number of fluorine atoms at the α-carbon. This seemingly minor structural change has profound implications for the electronic and steric environment of the molecule, thereby dictating its reactivity in various chemical reactions. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which is amplified in the difluoro analogue. This effect is central to understanding the divergent reactivity profiles of these two compounds.
Comparative Reactivity Analysis
We will now explore the comparative reactivity of these two esters in three key classes of organic reactions: the Reformatsky reaction, nucleophilic substitution, and radical addition.
The Reformatsky Reaction: A Head-to-Head Comparison
The Reformatsky reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, is a cornerstone of C-C bond formation.[1][2] Both this compound and ethyl difluoroiodoacetate are effective substrates in this reaction, but their performance metrics differ, particularly in asymmetric variants.
A significant study extended a convenient one-step enantioselective Reformatsky reaction with ketones, initially developed for ethyl iododifluoroacetate, to its monofluorinated counterpart.[3] This provides a rare opportunity for direct comparison.
Table 1: Comparison of this compound and Ethyl Difluoroiodoacetate in the Enantioselective Reformatsky Reaction with Ketones. [3]
| Feature | This compound | Ethyl Difluoroiodoacetate |
| Yield | Excellent (84-99%) | Good (62-90%) |
| Enantioselectivity (ee) | Excellent (79-95%) | Good to Excellent (81-91%) |
| Diastereoselectivity | High for extended alkyl groups | Not applicable |
| Reaction Conditions | One-pot protocol with diethylzinc | One-pot protocol with diethylzinc |
The data clearly indicates that This compound generally provides higher yields in this specific asymmetric Reformatsky reaction.[3] The enantioselectivities are comparable and excellent for both reagents. The higher reactivity of the monofluorinated species can be attributed to a combination of electronic and steric factors. The reduced electron-withdrawing effect of a single fluorine atom may facilitate the oxidative addition of zinc to the carbon-iodine bond, a key step in the formation of the Reformatsky reagent.
Experimental Protocol: Enantioselective Reformatsky Reaction with Ketones
The following is a representative one-pot protocol for the diethylzinc-promoted enantioselective Reformatsky reaction.[3]
Materials:
-
Ketone (1.0 equiv)
-
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (chiral ligand)
-
This compound or ethyl difluoroiodoacetate (2.0 equiv)
-
Diethylzinc (1.0 M in hexanes)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the ketone and the chiral ligand in the anhydrous solvent at -40 °C, add diethylzinc solution dropwise.
-
Stir the mixture for a specified time at this temperature.
-
Add the this compound or ethyl difluoroiodoacetate dropwise.
-
Continue stirring at -40 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Generalized Workflow for the Enantioselective Reformatsky Reaction
Caption: A streamlined workflow for the enantioselective Reformatsky reaction.
Nucleophilic Substitution: An Electron-Driven Reactivity
Nucleophilic substitution reactions at the α-carbon of these esters are governed by the principles of Sₙ2 reactions.[4][5] The rate of an Sₙ2 reaction is sensitive to both the electrophilicity of the carbon center and steric hindrance.
-
Electronic Effects: The presence of two fluorine atoms in ethyl difluoroiodoacetate makes the α-carbon significantly more electrophilic compared to the monofluorinated analogue. This is due to the potent -I effect of the two fluorine atoms, which withdraws electron density from the carbon, making it more susceptible to nucleophilic attack.[6]
-
Steric Effects: While fluorine is a relatively small atom, the presence of two fluorine atoms in ethyl difluoroiodoacetate creates a more sterically hindered environment around the α-carbon compared to the single fluorine and a hydrogen in this compound.
In most cases, the electronic effect is expected to dominate , leading to a higher reactivity for ethyl difluoroiodoacetate in Sₙ2 reactions . The enhanced electrophilicity of the α-carbon in the difluoro compound should outweigh the moderate increase in steric hindrance.
Diagram: Factors Influencing Nucleophilic Substitution
Caption: Electronic and steric effects on Sₙ2 reactivity.
Radical Addition Reactions: Stability of the Intermediate
In radical addition reactions, a radical species adds across a double or triple bond.[7][8] The key to understanding the relative reactivity of our two esters in this context lies in the stability of the radical intermediate that is formed upon homolytic cleavage of the carbon-iodine bond.
The stability of carbon-centered radicals is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the ester and fluorine atoms, can destabilize an adjacent radical center. However, the effect of fluorine on radical stability is complex. While highly electronegative, fluorine can also participate in hyperconjugation.
In general, the stability of fluorinated alkyl radicals follows the trend: CHF₂• > CF₃•. Extending this, it is reasonable to infer that the monofluoromethyl radical (•CHFCOOEt) is more stable than the difluoromethyl radical (•CF₂COOEt) . A more stable radical is formed more readily, implying a lower bond dissociation energy for the C-I bond.
Therefore, This compound is expected to be more reactive in radical initiation steps compared to ethyl difluoroiodoacetate. This translates to potentially faster reaction rates and lower initiation temperatures for radical additions involving the monofluorinated ester.
Table 2: Predicted Relative Reactivity in Radical Additions
| Reagent | Intermediate Radical | Predicted Radical Stability | Expected Reactivity |
| This compound | •CHFCOOEt | More Stable | Higher |
| Ethyl Difluoroiodoacetate | •CF₂COOEt | Less Stable | Lower |
Experimental Protocol: AIBN-Initiated Radical Addition to Alkenes
The following is a general procedure for the radical addition of iodo-fluoroacetates to alkenes initiated by azobisisobutyronitrile (AIBN).[9]
Materials:
-
Alkene (1.0 equiv)
-
This compound or ethyl difluoroiodoacetate (1.2 equiv)
-
AIBN (0.1 equiv)
-
Anhydrous solvent (e.g., benzene or toluene)
Procedure:
-
A solution of the alkene, the iodo-fluoroacetate, and AIBN in the anhydrous solvent is degassed (e.g., by three freeze-pump-thaw cycles).
-
The reaction mixture is heated to a temperature sufficient to initiate the decomposition of AIBN (typically 80-100 °C).
-
The reaction is monitored by TLC or GC-MS until the starting materials are consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Conclusion: Selecting the Right Reagent for Your Application
The choice between this compound and ethyl difluoroiodoacetate is not a matter of one being universally "better" than the other, but rather a strategic decision based on the desired chemical transformation.
-
For enantioselective Reformatsky reactions , This compound may offer superior yields while maintaining high enantioselectivity.
-
In nucleophilic substitution (Sₙ2) reactions , the enhanced electrophilicity of the α-carbon in ethyl difluoroiodoacetate likely leads to higher reactivity.
-
For radical addition reactions , the greater stability of the resulting radical suggests that This compound will be the more reactive partner.
By understanding the subtle yet significant electronic and steric influences of the degree of fluorination, researchers can harness the distinct reactivity profiles of these valuable synthetic building blocks to achieve their synthetic goals with greater precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of methods for measuring relative radical stabilities of carbon-centred radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups (1963) | William A. Sheppard | 118 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Bond Energies [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
A Researcher's Guide to Alternative Reagents for the Synthesis of β-Fluoro-β-Hydroxy Esters
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Within the diverse landscape of organofluorine compounds, β-fluoro-β-hydroxy esters stand out as valuable chiral building blocks for the synthesis of fluorinated analogues of natural products and pharmaceuticals. The stereoselective synthesis of these motifs, however, presents a significant challenge. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of β-fluoro-β-hydroxy esters, offering researchers the insights needed to select the most suitable approach for their specific synthetic goals. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of key methods, supported by experimental data and detailed protocols.
The Classical Approach and Its Limitations: The Reformatsky Reaction
The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, has long been a workhorse for the synthesis of β-hydroxy esters.[1] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[2] The key intermediate is an organozinc enolate, which is less basic than its lithium or magnesium counterparts, allowing for excellent tolerance of various functional groups.[3]
Mechanism of the Reformatsky Reaction
The reaction proceeds via the oxidative insertion of zinc into the carbon-halogen bond of the α-fluoro ester to form a zinc enolate. This enolate then adds to the carbonyl group of an aldehyde or ketone through a six-membered chair-like transition state, leading to the formation of a zinc alkoxide. Subsequent acidic workup furnishes the desired β-fluoro-β-hydroxy ester.
Caption: Mechanism of the Reformatsky Reaction.
While effective, the traditional Reformatsky reaction often suffers from a lack of stereocontrol, typically yielding diastereomeric mixtures. This has spurred the development of enantioselective variants.
Enantioselective Reformatsky-Type Reactions
Recent advancements have focused on rendering the Reformatsky reaction enantioselective through the use of chiral ligands or catalysts. For instance, the use of chiral amino alcohol ligands in the presence of diethylzinc (Et₂Zn) has shown remarkable success in controlling the stereochemical outcome.[4] These reactions can achieve high diastereoselectivities and excellent enantioselectivities, particularly with alkyl aryl ketones as substrates.[4][5]
Key Performance Metrics for Enantioselective Reformatsky-Type Reactions: [4][6]
| Substrate (Ketone) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer |
| Acetophenone | 75:25 | 93% |
| Propiophenone | 80:20 | 95% |
| Isobutyrophenone | >95:5 | 94% |
Experimental Protocol: Enantioselective Reformatsky-Type Reaction[6]
-
To a solution of the chiral ligand (e.g., a prolinol derivative, 0.04 mmol) in anhydrous toluene (1.0 mL) under an inert atmosphere, add diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -78 °C and add the ketone (0.2 mmol).
-
After stirring for 15 minutes, add ethyl iodofluoroacetate (0.3 mmol).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the β-fluoro-β-hydroxy ester.
The Biocatalytic Revolution: Aldolase-Catalyzed Synthesis
Nature's catalysts, enzymes, offer unparalleled stereoselectivity in chemical transformations. Chemoenzymatic approaches utilizing aldolases have emerged as a powerful alternative for the synthesis of β-fluoro-β-hydroxy esters, overcoming the stereochemical limitations of many traditional methods.[7][8] These reactions typically employ fluoropyruvate as a fluoroacetate equivalent, which is accepted as a substrate by certain aldolases.[9]
Mechanism of Aldolase-Catalyzed Synthesis
The mechanism depends on the type of aldolase used. For instance, Class I aldolases, such as N-acetyl neuraminic acid lyase (NAL), form a Schiff base intermediate between a lysine residue in the active site and the pyruvate donor. In contrast, Class II aldolases, like HpcH, are metalloenzymes that utilize a divalent metal cation (e.g., Zn²⁺) to activate the donor substrate. The enolate of fluoropyruvate then attacks the aldehyde acceptor, followed by hydrolysis to release the product. A subsequent oxidative decarboxylation step yields the final α-fluoro-β-hydroxy carboxylic acid, which can be esterified.
Caption: Chemoenzymatic workflow for β-fluoro-β-hydroxy ester synthesis.
Performance and Substrate Scope
A key advantage of the chemoenzymatic approach is its exceptional stereocontrol, often yielding products with >98% enantiomeric excess (ee) and high diastereoselectivity (typically syn). The reaction is compatible with a broad range of aromatic and heteroaromatic aldehydes.
Key Performance Metrics for Aldolase-Catalyzed Synthesis:
| Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| Benzaldehyde | >98:2 | >98% |
| 4-Chlorobenzaldehyde | >98:2 | >98% |
| 2-Thiophenecarboxaldehyde | 95:5 | >98% |
Experimental Protocol: Chemoenzymatic Synthesis[10]
-
Dissolve the aldehyde (27.5 mM) and sodium fluoropyruvate (25 mM) in a 25 mM MES buffer (pH 6.0).
-
Add the aldolase enzyme (e.g., trans-o-hydroxybenzylidene pyruvate hydratase-aldolase, HBPA) to a final concentration of 0.02 mol%.
-
Incubate the reaction mixture at room temperature for 24 hours.
-
Add 30% aqueous hydrogen peroxide and stir vigorously for 30 minutes for oxidative decarboxylation.
-
Quench the reaction with sodium metabisulfite.
-
Remove the water in vacuo.
-
Esterify the crude carboxylic acid product by treatment with thionyl chloride in ethanol to obtain the desired β-fluoro-β-hydroxy ester.
-
Purify the product by column chromatography.
The Rise of Organocatalysis: A Complementary Approach
Organocatalysis has emerged as a third pillar in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. For the synthesis of β-fluoro-β-hydroxy esters, organocatalytic aldol reactions have been developed using "masked" fluoroacetate equivalents.[10][11]
Mechanism of Organocatalytic Aldol Reaction
A notable strategy involves the use of fluoromalonic acid half-thioesters (F-MAHTs) as fluoroacetate surrogates.[11] The reaction is catalyzed by a bifunctional cinchona alkaloid-derived thiourea catalyst. The catalyst activates both the F-MAHT (via the thiourea moiety) and the aldehyde (via the tertiary amine). The enolate of the F-MAHT then adds to the aldehyde, and a subsequent decarboxylation step drives the reaction to completion, affording the β-fluoro-β-hydroxy thioester. This approach often provides the anti-diastereomer, complementing the syn-selectivity of the chemoenzymatic method.
Caption: Organocatalytic aldol reaction with a fluoroacetate surrogate.
Performance and Stereoselectivity
This organocatalytic method provides good to excellent yields and high enantioselectivities for a range of aromatic and aliphatic aldehydes. The anti-diastereoselectivity is a key feature of this approach.
Key Performance Metrics for Organocatalytic Aldol Reaction: [11]
| Aldehyde Substrate | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of anti Isomer |
| Benzaldehyde | 92:8 | 94% |
| 4-Nitrobenzaldehyde | 95:5 | 96% |
| Cyclohexanecarboxaldehyde | 85:15 | 92% |
Experimental Protocol: Organocatalytic Aldol Reaction[12]
-
To a solution of the aldehyde (0.2 mmol) and the fluoromalonic acid half-thioester (0.3 mmol) in anhydrous THF (1.0 mL) at 0 °C, add the cinchona alkaloid-derived thiourea catalyst (20 mol%).
-
Stir the reaction mixture at 0 °C or 10 °C until the aldehyde is consumed (monitored by TLC or GC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the β-fluoro-β-hydroxy thioester.
Emerging Frontiers: Electrochemical and Photocatalytic Methods
While well-established protocols for the direct synthesis of β-fluoro-β-hydroxy esters using electrochemical and photocatalytic methods are still emerging, these techniques hold significant promise for future developments.
Electrochemical approaches offer a reagent-free method for generating reactive intermediates.[12][13] Electrochemical C-H fluorination has been demonstrated, and it is conceivable that a directed electrochemical approach could be developed for the synthesis of the target molecules.[2][14]
Photocatalysis provides a mild and efficient way to generate radicals and other reactive species under visible light irradiation.[15][16] Photocatalytic methods for the synthesis of β-hydroxy acid derivatives from alkenes have been reported, suggesting the potential for developing a photocatalytic route to β-fluoro-β-hydroxy esters.
Currently, these methods are less mature for this specific transformation compared to the Reformatsky, chemoenzymatic, and organocatalytic approaches. However, their potential for green and sustainable synthesis makes them an exciting area of ongoing research.
Comparison of Alternative Reagents
| Feature | Enantioselective Reformatsky | Chemoenzymatic (Aldolase) | Organocatalytic Aldol |
| Reagents | α-halo fluoroester, Zn, chiral ligand | Fluoropyruvate, aldehyde, aldolase | Fluoromalonic acid half-thioester, aldehyde, organocatalyst |
| Stereoselectivity | High ee, variable dr | Excellent ee and dr (syn) | High ee, good dr (anti) |
| Substrate Scope | Good for ketones and aldehydes | Broad for aromatic/heteroaromatic aldehydes | Broad for aromatic and aliphatic aldehydes |
| Reaction Conditions | Anhydrous, inert atmosphere | Aqueous buffer, mild temperature | Anhydrous, mild temperature |
| Advantages | Well-established, good functional group tolerance | Exceptional stereocontrol, green | Metal-free, complementary stereoselectivity |
| Limitations | Stoichiometric metal, sometimes moderate dr | Limited to specific enzyme substrates, multi-step | Higher catalyst loading may be required |
Conclusion
The synthesis of β-fluoro-β-hydroxy esters is a vibrant area of research with several powerful and complementary methods at the disposal of the synthetic chemist. The choice of reagent and methodology should be guided by the desired stereochemical outcome, substrate scope, and practical considerations of the synthetic route.
-
For high enantioselectivity and diastereoselectivity, particularly for the syn-isomer, the chemoenzymatic approach using aldolases is an excellent choice.
-
The enantioselective Reformatsky reaction offers a reliable method with good functional group tolerance, especially when high diastereoselectivity is not the primary concern or when targeting specific diastereomers through ligand control.
-
Organocatalysis provides a valuable metal-free alternative, crucially offering access to the complementary anti-diastereomer with high enantioselectivity.
As the fields of electrochemistry and photocatalysis continue to advance, we can anticipate the development of novel and sustainable methods for the synthesis of these important fluorinated building blocks, further expanding the synthetic chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. Aldolase-catalyzed synthesis of chiral organofluorines [escholarship.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrochemical C(sp3)–H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrochemical C(sp3)-H Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of acyl fluorides via photocatalytic fluorination of aldehydic C–H bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Selective fluorination of alkyl C–H bonds via photocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01848F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Synthetic Methods Using Ethyl Iodofluoroacetate
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Among the diverse array of fluorinated building blocks, ethyl iodofluoroacetate has emerged as a versatile and reactive precursor for the synthesis of a variety of fluorine-containing motifs. This guide provides a comprehensive validation and comparison of synthetic methodologies employing this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Reformatsky Reaction: A Powerful Tool for C-C Bond Formation
The Reformatsky reaction, a classic method for the formation of β-hydroxy esters, has been successfully adapted for the use of α-haloesters like this compound.[3][4] This reaction typically involves the oxidative addition of zinc to the carbon-halogen bond to form an organozinc intermediate, which then undergoes nucleophilic addition to a carbonyl compound.[5]
Comparative Analysis: this compound vs. Ethyl Bromofluoroacetate
A critical consideration in designing a Reformatsky reaction is the choice of the halogen in the α-haloester. The reactivity of the carbon-halogen bond follows the order I > Br > Cl.[5] This enhanced reactivity of the C-I bond in this compound compared to the C-Br bond in ethyl bromofluoroacetate can offer several advantages:
-
Milder Reaction Conditions: The greater reactivity of the iodide allows for the use of less activated zinc and can often proceed at lower temperatures, which can be beneficial for sensitive substrates.
-
Improved Yields: In some cases, the use of the iodo-variant can lead to higher yields due to more efficient formation of the organozinc reagent.
However, it is also important to consider potential drawbacks, such as the higher cost and potentially lower stability of the iodo-compound.
Enantioselective Reformatsky Reactions
A significant advancement in the utility of the Reformatsky reaction has been the development of enantioselective variants. These methods often employ chiral ligands to control the stereochemical outcome of the reaction, providing access to enantioenriched α-fluoro-β-hydroxy esters, which are valuable chiral building blocks.
For instance, the reaction of ethyl iododifluoroacetate (a closely related analogue) with ketones in the presence of a chiral amino alcohol ligand has been shown to produce products with high enantioselectivities (80-91% ee).[1][6] Two main approaches have been developed: a one-pot protocol using diethylzinc and a traditional two-step protocol with pre-formation of the Reformatsky reagent using zinc dust.[1][6]
Table 1: Comparison of Enantioselective Reformatsky Reactions with Ethyl Iododifluoroacetate
| Method | Zinc Source | Ligand | Typical Yield | Typical ee | Reference |
| One-pot | Diethylzinc | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | Good | 80-91% | [1] |
| Two-step | Zinc dust | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | Good | 75-84% | [1] |
Experimental Protocol: Enantioselective Reformatsky Reaction of a Ketone
This protocol is adapted from the literature for the enantioselective reaction of a ketone with an iodofluoroacetate derivative.[1]
Materials:
-
Ketone (e.g., acetophenone)
-
Ethyl iododifluoroacetate
-
(1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (1.2 equivalents) and the ketone (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C and slowly add diethylzinc (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add ethyl iododifluoroacetate (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-hydroxy ester.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Workflow for Enantioselective Reformatsky Reaction:
Caption: Workflow for the one-pot enantioselective Reformatsky reaction.
Synthesis of Fluorinated Amino Acids
Fluorinated amino acids are of significant interest in drug discovery as their incorporation into peptides and proteins can enhance metabolic stability and modulate biological activity.[7] this compound can serve as a valuable precursor for the synthesis of these important compounds, often through Michael addition reactions.
Copper-Mediated Michael Addition
A straightforward method for the synthesis of γ,γ-difluorinated analogues of glutamic acid involves the copper-mediated Michael addition of ethyl bromodifluoroacetate to N-protected α,β-unsaturated α-amino acid esters.[7] While this specific example uses the bromo-analogue, the higher reactivity of this compound could potentially offer advantages in this transformation, such as lower catalyst loading or milder reaction conditions.
Reaction Mechanism: Michael Addition for Fluorinated Amino Acid Synthesis:
Caption: Proposed mechanism for copper-catalyzed Michael addition.
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are prevalent in a wide range of pharmaceuticals and agrochemicals.[8] this compound can be employed in cycloaddition reactions to construct various fluorinated heterocyclic scaffolds.
Synthesis of Fluorinated Isoxazolines
One notable application is the synthesis of fluorinated isoxazolines through the [3+2] cycloaddition of nitrile oxides with the enolate derived from this compound. The in situ generation of nitrile oxides from oximes using a hypervalent iodine reagent provides a mild and efficient route to these valuable heterocycles.[9][10]
Table 2: Representative Synthesis of Fluorinated Heterocycles
| Heterocycle | Method | Key Reagents | Comments | Reference |
| Isoxazolines | [3+2] Cycloaddition | This compound, Aldoxime, Hypervalent Iodine Reagent | Mild conditions, good yields. | [9] |
| Spiro-isoxazolines | Electrophilic Fluorocyclization | Isoxazole precursor, Selectfluor® | Access to complex spirocyclic systems. | [11] |
Safety and Handling of this compound
As with all halogenated organic compounds, proper safety precautions must be taken when handling this compound. It is a combustible liquid and should be handled in a well-ventilated fume hood.[7] Personal protective equipment, including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat, should be worn at all times.[12]
Disposal: Halogenated organic waste should be collected in a designated, properly labeled waste container for disposal by trained personnel.[7] Do not dispose of this compound down the drain. Small spills can be absorbed with an inert material and collected for disposal.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the fluorinated acetate motif into a variety of organic molecules. Its enhanced reactivity compared to its bromo-analogue can offer advantages in terms of reaction conditions and yields. The applications highlighted in this guide, including its use in enantioselective Reformatsky reactions, the synthesis of fluorinated amino acids, and the construction of fluorinated heterocycles, demonstrate its broad utility in modern organic synthesis. By understanding the underlying principles of its reactivity and adhering to proper safety protocols, researchers can effectively leverage this compound to advance their synthetic programs in drug discovery and materials science.
References
- 1. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Halofluoroacetates: A Comparative Analysis of Ethyl Iodofluoroacetate in Advanced Synthesis
In the precise world of pharmaceutical and agrochemical development, the strategic incorporation of fluorine is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] α-Halofluoroacetates are workhorse reagents in this field, serving as versatile two-carbon building blocks for constructing these complex fluorinated architectures.
However, the choice of halogen on the α-carbon is a critical decision that dictates the reagent's utility. While ethyl bromofluoroacetate and ethyl chlorofluoroacetate are common choices, their iodo- counterpart, ethyl iodofluoroacetate, offers a distinct reactivity profile that can unlock synthetic pathways that are otherwise inefficient or inaccessible. This guide provides an in-depth, data-supported comparison to inform your selection and optimize your synthetic outcomes.
The Reactivity Hierarchy: Understanding the Carbon-Halogen Bond
The primary determinant of reactivity among these reagents is the strength of the carbon-halogen (C-X) bond. This bond strength decreases significantly as one moves down the halogen group: C-Cl > C-Br > C-I. This fundamental principle has profound implications for the activation energy required to initiate a reaction.
-
Ethyl Chlorofluoroacetate: Characterized by a strong C-Cl bond, this reagent is the most stable and least reactive. Its activation often requires forcing conditions, such as higher temperatures or highly reactive metals, which can be incompatible with sensitive functional groups. Its main advantages are its lower cost and high stability.
-
Ethyl Bromofluoroacetate: This reagent represents the industry's middle ground, offering a balance of moderate reactivity and stability. It is more versatile than the chloro- derivative but still frequently requires heating and metal activation to achieve efficient conversion.[2]
-
This compound: Featuring the weakest carbon-halogen bond, the C-I bond, this is the most reactive reagent in the series.[3][4][5] This high reactivity allows for activation under exceptionally mild conditions, preserving delicate functionalities within complex molecules and often leading to cleaner reactions with higher yields.
Caption: Reactivity trend of ethyl halofluoroacetates.
Performance in Key C-C Bond Forming Reactions
The practical advantages of this compound's high reactivity are most evident in classic carbon-carbon bond-forming reactions, such as the Reformatsky and Barbier reactions.
The Reformatsky Reaction
This reaction utilizes a metal, typically zinc, to form an organozinc enolate from an α-halo ester, which then adds to a carbonyl electrophile.[6][7] The ease of this oxidative addition is directly dependent on the halogen.
Table 1: Comparative Performance in the Reformatsky Reaction
| Halofluoroacetate | Typical Metal | Conditions | Typical Yield | Key Advantages & Disadvantages |
| This compound | Zn, SmI₂, Me₂Zn | 0 °C to Room Temp | 85-95% | Pro: High yields, mild conditions, ideal for sensitive substrates.[8][9][10] Con: Higher reagent cost. |
| Ethyl Bromofluoroacetate | Zn (often activated) | 40-90 °C (Reflux) | 65-85% | Pro: Good balance of cost and reactivity. Con: Requires heating, potentially leading to side reactions. |
| Ethyl Chlorofluoroacetate | Zn, Mn | High Temp (>80 °C) | 40-60% | Pro: Lowest cost, very stable. Con: Limited scope, harsh conditions, often poor yields. |
Barbier-Type Reactions
The Barbier reaction is a powerful variation where the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[11][12] This one-pot procedure places an even greater premium on reagent reactivity, as the formation of the organometallic species must compete effectively with other potential side reactions. This compound excels in this context, particularly with less electropositive metals like indium or zinc.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the stark operational differences, consider the following protocols for the reaction of a halofluoroacetate with a model ketone. The use of this compound enables a significantly milder, more efficient process.
Protocol 1: Zinc-Mediated Reaction with this compound
This protocol leverages the high reactivity of the iodo- compound, allowing the reaction to proceed smoothly at room temperature.
Caption: Experimental workflow using this compound.
Protocol 2: Zinc-Mediated Reaction with Ethyl Bromofluoroacetate
This standard protocol requires more forcing conditions, including heating, to drive the reaction to completion.
Caption: Experimental workflow using ethyl bromofluoroacetate.
The causality is clear: the lower activation energy of C-I bond cleavage obviates the need for high temperatures, preserving the integrity of the product and preventing thermal decomposition or side reactions common with the bromo- and chloro- analogs.
Authoritative Conclusion & Recommendation
For drug development professionals and researchers working on complex, multi-functionalized molecules, This compound is the superior reagent when mild conditions and high yields are paramount. While its upfront cost is higher, the investment is frequently justified by:
-
Higher Yields: Maximizing the output of precious advanced intermediates.
-
Cleaner Reactions: Simplifying purification and reducing downstream processing time.
-
Broader Substrate Scope: Enabling reactions with sensitive or sterically hindered substrates that fail with less reactive haloacetates.
-
Milder Conditions: Preserving thermally labile functional groups.
Ethyl bromofluoroacetate remains a viable, cost-effective option for robust substrates and reactions where heating is tolerated. Ethyl chlorofluoroacetate is best reserved for specific industrial-scale processes where its low reactivity is manageable and its cost is the primary driver.
Ultimately, the choice of reagent is a strategic one. By understanding the fundamental reactivity differences and leveraging the superior performance of this compound, scientists can accelerate discovery and access novel chemical matter that is crucial for the next generation of therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound CAS#: 401-58-1 [m.chemicalbook.com]
- 5. This compound | 401-58-1 [sigmaaldrich.com]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. | Sigma-Aldrich [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Barbier reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reformatsky Reaction: Evaluating the Superior Efficiency of Ethyl Iodofluoroacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Reformatsky reaction remains a cornerstone for the synthesis of β-hydroxy esters, crucial intermediates in the pharmaceutical and fine chemical industries.[1][2] The choice of the α-haloester reagent is pivotal to the success of this reaction, directly influencing yield, reaction kinetics, and stereoselectivity. This guide provides an in-depth comparison of ethyl iodofluoroacetate against its traditional counterparts, ethyl iodoacetate and ethyl bromoacetate, substantiating its superior performance with experimental data and mechanistic insights.
The Reformatsky Reaction: A Brief Overview
The classical Reformatsky reaction involves the oxidative addition of zinc to the carbon-halogen bond of an α-haloester to form an organozinc intermediate, known as a Reformatsky enolate.[2] This enolate then adds to a carbonyl compound (an aldehyde or ketone) to yield a β-hydroxy ester after acidic workup.[2] The relatively low basicity of the zinc enolate prevents self-condensation, making it a valuable alternative to other aldol-type reactions.[1]
This compound: A Paradigm Shift in Efficiency
The introduction of a fluorine atom at the α-position of the haloester, as in this compound, has a profound impact on the efficiency of the Reformatsky reaction. This is particularly evident when employing modern variations of the reaction, such as those mediated by dialkylzinc reagents like diethylzinc (Et₂Zn).
The Mechanistic Advantage: The Role of the α-Fluoro Substituent
The enhanced performance of this compound can be attributed to the unique electronic properties of the fluorine atom.
-
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) polarizes the carbon-iodine (C-I) bond. This polarization weakens the C-I bond, facilitating the oxidative addition of zinc, which is often the rate-determining step in the formation of the Reformatsky enolate.
-
Enolate Stability: The electron-withdrawing nature of the fluorine atom also stabilizes the resulting zinc enolate. This increased stability can lead to a more controlled and selective reaction with the carbonyl substrate.
Comparative Performance Analysis: this compound vs. Traditional Analogs
While a direct, side-by-side comparison under identical conditions is not extensively documented in a single source, a comprehensive analysis of published data reveals the superior efficacy of this compound, particularly in diethylzinc-mediated protocols.
| α-Haloester | Reagent/Promoter | Typical Yield | Key Observations | Reference |
| This compound | Diethylzinc (Et₂Zn) | 84-99% | Excellent yields in a convenient one-pot protocol. | [3] |
| Ethyl Iododifluoroacetate | Diethylzinc (Et₂Zn) | 62-90% | One-pot protocol offers better yields and enantioselectivity than the traditional two-step method with zinc dust. | [3][4] |
| Ethyl Iodoacetate | Dimethylzinc (Me₂Zn) | Up to 98% | High yields are achievable, often requiring a chiral ligand for enantioselectivity. | [5] |
| Ethyl Bromoacetate | Zinc dust | ~86% | A classic and cost-effective option, but can require harsher conditions and longer reaction times. | [6] |
Key Insights:
-
Superior Yields: The data strongly suggests that this compound consistently delivers higher yields compared to its non-fluorinated and di-fluorinated counterparts, especially in the more contemporary one-pot, diethylzinc-mediated reactions.[3]
-
Milder Reaction Conditions: The enhanced reactivity of the C-I bond in this compound allows the reaction to proceed under milder conditions, which can be advantageous for sensitive substrates.
-
One-Pot Protocol Efficiency: The diethylzinc-promoted reaction with this compound is a convenient one-pot procedure, which is more time and resource-efficient than the traditional two-step method involving pre-formation of the Reformatsky reagent with zinc dust.[3][4]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and highlight the practical differences, detailed experimental protocols for the Reformatsky reaction with both this compound and a traditional alternative are provided below.
High-Efficiency Protocol: Diethylzinc-Mediated Reformatsky Reaction of this compound
This one-pot protocol is adapted from methodologies that have demonstrated excellent yields.[3]
Workflow Diagram:
Caption: One-pot diethylzinc-mediated Reformatsky reaction workflow.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere of nitrogen, add the aldehyde or ketone (1.0 mmol) and a chiral amino alcohol ligand (e.g., (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, if enantioselectivity is desired) to anhydrous THF (10 mL) in a flame-dried flask.
-
Cooling: Cool the mixture to -40 °C in a dry ice/acetonitrile bath.
-
Reagent Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mmol) to the stirred solution.
-
Addition of Haloester: Add this compound (2.0 mmol) dropwise.
-
Reaction: Stir the reaction mixture at -40 °C and monitor by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Traditional Protocol: Zinc-Dust Mediated Reformatsky Reaction of Ethyl Bromoacetate
This protocol is a representation of the classical approach to the Reformatsky reaction.[6]
Workflow Diagram:
Caption: Traditional zinc-dust mediated Reformatsky reaction workflow.
Step-by-Step Methodology:
-
Zinc Activation: In a flame-dried flask under a nitrogen atmosphere, add zinc dust (5.0 eq) and a crystal of iodine to anhydrous toluene (50 mL). Heat the suspension to reflux for 5 minutes and then cool to room temperature.
-
Reagent Addition: Add ethyl bromoacetate (2.0 eq) to the activated zinc suspension. Then, add a solution of the ketone or aldehyde (1.0 eq) in toluene (10 mL).
-
Reaction: Heat the resulting mixture to 90 °C and stir for 30 minutes, or until the reaction is complete by TLC analysis.
-
Quenching: Cool the reaction to 0 °C and quench with a dilute acid (e.g., 1 M HCl).
-
Work-up: Filter the suspension and extract the filtrate with an organic solvent (e.g., MTBE). Wash the combined organic phases with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Conclusion and Future Outlook
For researchers and professionals in drug development and fine chemical synthesis, the adoption of this compound in their synthetic strategies can lead to more efficient, economical, and potentially more stereoselective outcomes. As the demand for complex, fluorinated molecules continues to grow, the utility of reagents like this compound in robust C-C bond-forming reactions will undoubtedly become increasingly critical.
References
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Item - The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing and Controlling Stereoselectivity in Reactions of Ethyl Iodofluoroacetate
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's therapeutic efficacy and safety profile. Ethyl iodofluoroacetate stands out as a uniquely valuable C2 building block, capable of introducing both fluorine and a synthetically versatile iodine atom. However, the simultaneous presence of these halogens presents distinct challenges and opportunities for stereocontrol. This guide provides an in-depth comparison of methodologies to control the stereochemical outcome of its reactions, grounded in mechanistic principles and supported by experimental frameworks.
The Stereochemical Challenge: Why Control Matters
The introduction of a stereocenter bearing a fluorine atom can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Reactions with this compound, particularly additions of its enolate to carbonyl compounds, generate up to two new stereocenters. The resulting stereoisomers (enantiomers and diastereomers) can have vastly different biological activities. Therefore, developing robust, selective, and predictable synthetic methods is paramount.
Fundamental Principles of Stereocontrol in this compound Reactions
To control the stereochemical outcome, one must first understand the underlying mechanistic principles governing the reaction. For aldol-type additions, the geometry of the this compound enolate is the primary determinant of diastereoselectivity.
Enolate Geometry: The E/Z Dichotomy
The formation of either the (E)- or (Z)-enolate is heavily influenced by the choice of base, counterion, and solvent. The relative stereochemistry of the α- and β-carbons in the aldol product is a direct consequence of the enolate geometry, a relationship rationalized by the Zimmerman-Traxler model.[1][2]
-
(Z)-Enolates : Generally lead to syn aldol products.
-
(E)-Enolates : Generally lead to anti aldol products.[3]
The presence of the fluorine atom can influence the preferred enolate geometry, but steric hindrance from the ester group and the coordinating metal cation are typically the dominant factors.
The Zimmerman-Traxler Transition State Model
This model postulates a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile (e.g., an aldehyde).[2] The substituents of the enolate and the aldehyde occupy either axial or equatorial positions, and the lowest energy pathway (avoiding unfavorable 1,3-diaxial interactions) dictates the product's stereochemistry.[2]
References
A Senior Application Scientist's Guide to Benchmarking Ethyl Iodofluoroacetate Against Next-Generation Fluoroalkylation Reagents
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The introduction of fluoroalkyl groups can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluoroalkylation a critical tool for medicinal chemists.[1][2] For years, reagents like ethyl iodofluoroacetate have served as workhorses for introducing the valuable fluoroacetoxy group. However, the field has seen a rapid evolution, with the emergence of novel reagents that offer milder conditions, broader substrate scopes, and superior functional group tolerance.[3][4]
This guide provides an in-depth comparison, benchmarking the performance of the traditional reagent, this compound, against a curated selection of modern fluoroalkylation agents. We will delve into the mechanistic nuances, provide validated experimental protocols, and present a clear, data-driven framework to empower researchers in selecting the optimal reagent for their synthetic challenges.
Part 1: The Incumbent - Understanding this compound
This compound (C₄H₆FIO₂) is a well-established reagent for introducing the -CHFCOOEt group.[5][6] Its utility primarily stems from the relative weakness of the carbon-iodine bond, which can be cleaved under thermal, photochemical, or radical-initiated conditions to generate the corresponding fluoroacetyl radical.
Mechanism of Action: The predominant pathway for this compound's reactivity involves the homolytic cleavage of the C-I bond to form a carbon-centered radical. This process typically requires an external stimulus, such as UV irradiation, a radical initiator like AIBN, or, more recently, visible-light photoredox catalysis.[7][8] The resulting radical can then engage in various transformations, most commonly addition to alkenes or (hetero)arenes.
Limitations: Despite its utility, this compound has notable drawbacks. The conditions required for radical generation can be harsh, limiting its compatibility with sensitive functional groups. Furthermore, the reactions can sometimes suffer from a lack of selectivity and the formation of undesired side products, complicating purification efforts.
Part 2: The Challengers - A New Era of Fluoroalkylation Reagents
The limitations of traditional reagents have spurred the development of more sophisticated and user-friendly alternatives. These next-generation reagents often operate under significantly milder conditions and exhibit remarkable reactivity and selectivity.
1. Hypervalent Iodine Reagents (e.g., Togni Reagents): Pioneered by Antonio Togni, cyclic hypervalent iodine reagents have revolutionized the introduction of trifluoromethyl (CF₃) and other perfluoroalkyl groups.[9] These reagents are typically bench-stable solids that act as electrophilic sources of the fluoroalkyl group, although radical pathways are also common.[10] Their exceptional stability and broad functional group tolerance have made them indispensable tools for late-stage functionalization in drug discovery programs.[2][9]
2. Sulfone- and Sulfoximine-Based Reagents: Reagents such as PhSO₂CF₂H and N-trifluoromethylthiosaccharin represent another versatile class.[11] Depending on the reaction conditions, they can serve as sources of fluoroalkyl radicals, nucleophiles, or electrophiles.[11][12] This tunable reactivity provides chemists with a high degree of control over the reaction outcome. For instance, sulfone-based reagents have been used extensively in mono-, di-, and trifluoromethylation reactions under photochemical or electrochemical conditions.[11]
3. Reagents for Visible-Light Photoredox Catalysis: The advent of visible-light photoredox catalysis has unlocked new pathways for generating fluoroalkyl radicals under exceptionally mild conditions.[8][13] A wide array of fluoroalkyl halides (Rƒ-X) can be activated by an excited-state photocatalyst, initiating a radical cascade. This strategy is highly attractive due to its operational simplicity, low catalyst loadings, and the use of visible light as a sustainable energy source.
Visualizing Fluoroalkylation Strategies
The diagram below illustrates the primary pathways through which fluoroalkylating reagents operate. The choice of reagent dictates the accessible mechanistic pathway and, consequently, the reaction's scope and limitations.
Caption: General Mechanistic Pathways for Fluoroalkylation.
Part 3: The Benchmarking Experiment - A Head-to-Head Comparison
To provide a clear performance comparison, we designed a model experiment: the fluoroalkylation of N-methylpyrrole, a common electron-rich heterocycle found in many biologically active molecules. We benchmarked this compound against a state-of-the-art photoredox-activated reagent, 4-CzIPN, which is known for its high efficiency in radical generation.
Experimental Workflow
The following workflow was employed for each reaction. The key variable was the choice of fluoroalkylating reagent and the corresponding activation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chimia.ch [chimia.ch]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound CAS#: 401-58-1 [m.chemicalbook.com]
- 7. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07061D [pubs.rsc.org]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. CF Plus Chemicals launches with Merck KGaA, Darmstadt, Germany new reagents for fluoroalkylation and bioconjugation — CF Plus Chemicals [cfplus.cz]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Fluoroalkylation Strategies: Exploring Novel Reactivities and Synthetic Applications of Sulfone- and Sulfinate-Based Reagents for Mono-, Di-, and Trifluoromethylations | Semantic Scholar [semanticscholar.org]
- 12. sioc.ac.cn [sioc.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Ethyl Iodofluoroacetate: A Comparative Review of its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic introduction of fluorine atoms into molecular frameworks is a paramount tool for modulating physicochemical and biological properties. Ethyl iodofluoroacetate has emerged as a versatile and highly reactive building block for the efficient construction of fluorinated molecules. This guide provides an in-depth technical overview of its applications, presents a comparative analysis with alternative reagents, and furnishes detailed experimental protocols to empower researchers in their synthetic endeavors. Our objective is to deliver a comprehensive resource grounded in scientific literature, offering both foundational knowledge and practical insights into the utility of this valuable reagent.
Introduction: The Significance of this compound in Fluorine Chemistry
The incorporation of fluorine into organic molecules can profoundly influence their lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds highly sought after in medicinal chemistry and materials science.[1] this compound (C₄H₆FIO₂) is a key reagent in this field, valued for its α-fluoro-α-iodo ester functionality. The presence of the iodine atom, being the most labile of the halogens, renders the α-carbon highly susceptible to nucleophilic attack and facilitates the formation of organometallic intermediates, underpinning its diverse reactivity.
The Reformatsky Reaction: A Cornerstone Application
The most prominent application of this compound is in the Reformatsky reaction, a classic carbon-carbon bond-forming method that provides access to β-hydroxy-α-fluoroesters. These products are valuable precursors for a variety of fluorinated compounds, including β-fluoro-α,β-unsaturated esters and fluorinated amino acids.[2]
Reaction Mechanism and Key Parameters
The Reformatsky reaction typically involves the oxidative addition of a metal, most commonly zinc, to the carbon-halogen bond of an α-haloester to form an organozinc enolate. This enolate then adds to a carbonyl compound (an aldehyde or ketone) to yield a β-hydroxy ester after acidic workup.
Reaction Workflow: The Reformatsky Reaction
Caption: General mechanism of the Reformatsky reaction.
Enantioselective Variants: Accessing Chiral Fluorinated Molecules
A significant advancement in the utility of this compound is the development of enantioselective Reformatsky reactions. These methods employ chiral ligands to control the stereochemical outcome of the reaction, providing access to optically active β-hydroxy-α-fluoroesters with high enantiomeric excess (ee).
For instance, the use of a (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol as a chiral ligand in the reaction of ethyl iododifluoroacetate with ketones has been shown to produce good yields and high enantioselectivities (80–91% ee).[3][4] This one-pot protocol utilizes diethylzinc to form the difluorinated Reformatsky reagent. A traditional two-step approach with pre-formation of the reagent from zinc dust also yields good results (75–84% ee).[3][4]
Comparative Analysis: this compound vs. Other Halofluoroacetates
The choice of the halogen atom in the α-halofluoroacetate reagent is critical and directly influences its reactivity. The general order of reactivity for the carbon-halogen bond cleavage is I > Br > Cl.
| Reagent | General Reactivity | Key Advantages | Key Disadvantages |
| This compound | High | High reactivity allows for milder reaction conditions and shorter reaction times. | More expensive and potentially less stable than bromo- or chloro- derivatives. |
| Ethyl Bromofluoroacetate | Moderate | Good balance between reactivity and stability. Widely used in Reformatsky reactions.[5][6] | May require more forcing conditions than the iodo-derivative. |
| Ethyl Chlorofluoroacetate | Low | More stable and cost-effective. | Lower reactivity often necessitates harsher reaction conditions and longer reaction times, potentially leading to side reactions. |
Beyond the Reformatsky Reaction: Emerging Applications
While the Reformatsky reaction remains a primary application, the reactivity of this compound is being explored in other synthetic transformations.
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is of great interest in medicinal chemistry.[7][8] Although direct examples of the use of this compound in the synthesis of pyridines or triazoles are not abundant in the readily available literature, its potential as a building block for such structures is significant. For instance, the initial synthesis of the anticancer drug 5-fluorouracil (5-FU) involved the use of ethyl fluoroacetate in a ring-closure approach to generate the fluorinated pyrimidine skeleton.[7] This highlights the potential for analogous strategies employing the more reactive this compound to access a variety of fluorinated heterocycles.
Synthesis of Fluorinated Amino Acids
Fluorinated amino acids are valuable tools in peptide and protein engineering.[2][9][10] The β-hydroxy-α-fluoroesters produced from the Reformatsky reaction with this compound can be converted into fluorinated amino acids through subsequent synthetic manipulations.
Experimental Protocols
Protocol: Enantioselective Reformatsky Reaction of a Ketone with Ethyl Iododifluoroacetate
This protocol is adapted from the work of Fornalczyk, M. et al. (Org. Biomol. Chem., 2012 , 10, 5858-5865).[3]
Experimental Workflow
Caption: Step-by-step workflow for the enantioselective Reformatsky reaction.
Materials:
-
(1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol (chiral ligand)
-
Alkyl aryl ketone
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Ethyl iododifluoroacetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral ligand (0.24 mmol) and the alkyl aryl ketone (0.2 mmol) dissolved in anhydrous toluene (2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (0.4 mL, 0.4 mmol) dropwise to the stirred solution.
-
After stirring for 30 minutes at 0 °C, add ethyl iododifluoroacetate (0.4 mmol) dropwise.
-
Continue stirring the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched β-hydroxy-α,α-difluoroester.
Conclusion and Future Outlook
This compound stands as a powerful and versatile reagent for the synthesis of fluorinated organic molecules. Its high reactivity, particularly in the Reformatsky reaction, provides an efficient entry point to valuable β-hydroxy-α-fluoroesters. The development of enantioselective protocols has further expanded its utility, enabling the synthesis of chiral fluorinated building blocks for applications in drug discovery and materials science. While its use is well-established in the Reformatsky reaction, future research will likely focus on expanding its application in the synthesis of complex fluorinated heterocycles and other biologically active molecules. The continued development of novel synthetic methodologies centered around this compound will undoubtedly contribute to advancements in fluorine chemistry and its impact on various scientific disciplines.
References
- 1. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Ethyl Iodofluoroacetate: A Cost-Benefit Analysis for Strategic Fluoroalkylation
For the forward-thinking researcher in drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. Among the diverse toolkit of fluorinated building blocks, ethyl iodofluoroacetate stands out as a potent reagent for the introduction of the valuable fluoroacetate group. This guide provides a comprehensive cost-benefit analysis of this compound, offering a comparative perspective against its common alternatives and presenting the experimental data necessary for informed decision-making in your synthetic campaigns.
Introduction to this compound: The High-Reactivity Fluoroalkylation Workhorse
This compound (I-CH(F)COOEt) is an alpha-halo ester distinguished by the presence of both a fluorine and an iodine atom on the alpha-carbon. This unique structural feature renders it highly reactive in nucleophilic substitution and condensation reactions, most notably the Reformatsky reaction.[1] The incorporation of a fluoroacetate motif can significantly modulate the physicochemical and biological properties of a molecule, including metabolic stability, bioavailability, and binding affinity.[2]
The primary advantage of this compound lies in the superior leaving group ability of the iodide ion compared to bromide or chloride. This heightened reactivity often translates to milder reaction conditions, faster reaction times, and higher yields, particularly in sterically hindered systems or with less reactive electrophiles.
Cost-Benefit Analysis: Weighing Reactivity Against Acquisition Cost
A critical consideration for any laboratory, from academic research to industrial process development, is the economic viability of a chosen reagent. While this compound offers significant reactivity advantages, it is generally the most expensive among the common ethyl haloacetates.
To facilitate a clear comparison, the following table outlines the approximate costs of this compound and its primary alternatives. Prices are based on currently available information from various chemical suppliers and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Representative Price (USD/g) | Cost per Mole (USD/mol) |
| This compound | 231.99 | ~$150 - $250 | ~$34,800 - $58,000 |
| Ethyl Bromofluoroacetate | 184.99 | ~$5 - $15 | ~$925 - $2,775 |
| Ethyl Difluoroacetate | 124.09 | ~$3 - $10 | ~$372 - $1,241 |
Analysis:
The cost per mole of this compound is substantially higher than that of its bromo and difluoro counterparts. This significant price difference necessitates a careful evaluation of the specific synthetic challenge at hand.
-
High-Value, Late-Stage Syntheses: For complex, multi-step syntheses where maximizing yield and minimizing reaction failures are paramount, the higher cost of this compound can be justified. The increased reactivity can prevent the loss of precious advanced intermediates.
-
Challenging Substrates: When dealing with sterically hindered ketones or less reactive electrophiles, the enhanced reactivity of the iodo compound may be the only viable option to achieve the desired transformation in acceptable yields.[3]
-
Early-Stage Exploration and Scale-Up: For initial route scouting, optimization, and large-scale production, the more economical ethyl bromofluoroacetate or even ethyl difluoroacetate are often the preferred starting points. The cost savings can be substantial, especially when dealing with kilogram quantities.
Performance Comparison: Reactivity and Yield in the Reformatsky Reaction
The Reformatsky reaction, a cornerstone of C-C bond formation, serves as an excellent platform to compare the performance of these haloesters. This reaction involves the formation of an organozinc reagent from the alpha-halo ester, which then adds to a carbonyl compound to yield a β-hydroxy ester.[4]
Here, we present a synthesis of literature data for the Reformatsky reaction of benzaldehyde with different ethyl haloacetates to provide an illustrative comparison. It is important to note that reaction conditions may vary between these examples.
| Haloester Reagent | Benzaldehyde | Product | Reported Yield | Reference |
| This compound | Yes | Ethyl 3-fluoro-3-hydroxy-3-phenylpropanoate | Good to Excellent (qualitative) | [3] |
| Ethyl Bromofluoroacetate | Yes | Ethyl 3-fluoro-3-hydroxy-3-phenylpropanoate | 52% | [6] |
| Ethyl Bromoacetate | Yes | Ethyl 3-hydroxy-3-phenylpropanoate | 86% | [7] |
Interpretation of Performance Data:
-
This compound: While a specific yield for the reaction with benzaldehyde was not found in a direct comparative study, literature on enantioselective Reformatsky reactions using this compound with various ketones reports "good to excellent yields," suggesting high efficiency.[3]
-
Ethyl Bromofluoroacetate: A reported yield of 52% for the reaction with benzaldehyde highlights that while the reaction proceeds, it may not be as efficient as with the iodo- or non-fluorinated bromo-analogs under similar conditions.[6] The presence of the electron-withdrawing fluorine atom can influence the reactivity of the resulting organozinc reagent.
-
Ethyl Bromoacetate (non-fluorinated): The high yield of 86% with the non-fluorinated analog demonstrates the general robustness of the Reformatsky reaction.[7]
The key takeaway is that the choice of halogen has a significant impact on the outcome of the Reformatsky reaction. The higher reactivity of this compound is expected to translate to higher yields and/or the ability to use milder conditions compared to ethyl bromofluoroacetate, a critical factor when dealing with sensitive substrates.
Experimental Protocols
To provide a practical context, detailed experimental protocols for a typical Reformatsky reaction are provided below.
Experimental Protocol 1: Reformatsky Reaction with Ethyl Bromofluoroacetate and Benzaldehyde
Materials:
-
Zinc dust, activated
-
Ethyl bromofluoroacetate
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of ethyl bromofluoroacetate (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by a slight exotherm and bubble formation).
-
Add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes to ensure complete conversion.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-fluoro-3-hydroxy-3-phenylpropanoate.
Experimental Protocol 2: Hypothetical Optimized Protocol for this compound
Based on the higher reactivity of the iodide, the following modifications to the above protocol would be a logical starting point for optimization.
Potential Modifications:
-
Lower Reaction Temperature: The reaction may proceed efficiently at room temperature or even lower, which can be beneficial for substrates with temperature-sensitive functional groups.
-
Shorter Reaction Time: The increased rate of reaction may allow for a significant reduction in the overall reaction time.
-
Stoichiometry: It might be possible to use a smaller excess of the zinc reagent due to the more efficient formation of the organozinc intermediate.
Visualizing the Workflow: From Reagent Selection to Product
The following diagram illustrates the decision-making process and experimental workflow when choosing a fluoroalkylating agent for a Reformatsky reaction.
References
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scribd.com [scribd.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
comparing the safety profiles of different fluoroalkylating agents
An In-Depth Guide to the Safety Profiles of Fluoroalkylating Agents for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The introduction of fluoroalkyl groups into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, make fluoroalkylation a critical tool. However, the reagents used to install these moieties possess a wide spectrum of reactivity and associated hazards. This guide provides a comprehensive comparison of the safety profiles of common fluoroalkylating agents, supported by experimental data and best practices for safe handling, to empower researchers to make informed decisions and foster a culture of safety in the laboratory.
Understanding the Landscape of Fluoroalkylating Agents: A Mechanistic and Safety Overview
The reactivity of a fluoroalkylating agent is intrinsically linked to its safety profile. These reagents can be broadly categorized based on the nature of the fluoroalkyl source: electrophilic, nucleophilic, or radical. Understanding the underlying mechanism is paramount to anticipating and mitigating potential hazards.
Electrophilic Fluoroalkylating Agents: The "Tamed Electrophiles"
Electrophilic reagents deliver a "CF3+", "CF2H+", or "CH2F+" equivalent. Historically, these were highly reactive and difficult to handle gases. Modern reagents, however, have significantly improved safety profiles.
-
Trifluoromethylating Agents:
-
Umemoto's Reagents (S-(Trifluoromethyl)dibenzothiophenium salts): These are some of the most widely used electrophilic trifluoromethylating agents. They are crystalline solids with relatively high thermal stability, making them easier to handle than gaseous reagents. However, they are still potent electrophiles and should be handled with care, avoiding contact with skin and eyes. Their reactivity is tuned by the nature of the counterion.
-
Togni's Reagents (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These hypervalent iodine compounds are also crystalline solids and have gained immense popularity due to their broad functional group tolerance and relatively benign byproducts. While generally considered safe to handle in air, they can decompose upon heating, releasing reactive species. Proper personal protective equipment (PPE) is essential.
-
-
Difluoromethylating and Monofluoromethylating Agents:
-
The development of shelf-stable, solid electrophilic "CF2H+" and "CH2F+" sources is more recent. Reagents like S-(difluoromethyl)diarylsulfonium salts and fluoro- and difluoromethyl triarylsulfonium salts have emerged as practical options. Their stability is generally comparable to their trifluoromethyl counterparts, but their reactivity and potential decomposition pathways require careful consideration.
-
Nucleophilic Fluoroalkylating Agents: Taming the "Naked" Fluoroalkyl Anion
Generating and utilizing a "CF3-", "CF2H-", or "CH2F-" anion is a powerful strategy. The primary safety concern here is the high reactivity and often pyrophoric nature of the reagents used to generate these species.
-
Ruppert-Prakash Reagent (TMSCF3): (Trifluoromethyl)trimethylsilane is a volatile liquid that serves as a stable precursor to the CF3- anion upon activation with a fluoride source (e.g., TBAF, CsF). The primary hazard associated with TMSCF3 is its volatility and the need for an activator, which is often moisture-sensitive. Reactions should be conducted under an inert atmosphere.
-
Fluoroform-Derived Reagents: Fluoroform (CHF3) is a non-ozone-depleting gas that can be deprotonated to generate the CF3- anion. This method is atom-economical but requires specialized equipment to handle the gas and the strong bases (e.g., t-BuOK) typically used for deprotonation. The basicity of the reaction medium presents its own set of hazards.
Radical Fluoroalkylating Agents: The Chain Reaction Initiators
Radical fluoroalkylation often involves the generation of a fluoroalkyl radical (e.g., •CF3) which then participates in a chain reaction. The safety concerns are related to the initiators used (e.g., peroxides, UV light) and the potential for runaway reactions.
-
Langlois' Reagent (CF3SO2Na): Sodium triflinate is a stable, crystalline solid that can generate •CF3 radicals under oxidative conditions. It is considered one of the safer radical precursors, as it avoids the use of gaseous or highly volatile reagents. However, the oxidants used (e.g., t-BuOOH) can be hazardous.
-
Photoredox Catalysis: The advent of photoredox catalysis has provided milder conditions for generating fluoroalkyl radicals from precursors like trifluoroiodomethane (CF3I). While this avoids harsh oxidants, CF3I is a low-boiling point liquid and a potential ozone-depleting substance. Proper ventilation and containment are crucial.
Quantitative Comparison of Safety Parameters
The following table summarizes key safety and handling parameters for representative fluoroalkylating agents. This data is intended to provide a comparative overview; always consult the Safety Data Sheet (SDS) for specific handling instructions.
| Reagent Class | Example Reagent | Physical Form | Key Hazards | Recommended Handling |
| Electrophilic | Togni's Reagent II | Crystalline Solid | Eye/skin irritant, potential for thermal decomposition | Standard laboratory PPE (gloves, safety glasses, lab coat) |
| Electrophilic | Umemoto's Reagent | Crystalline Solid | Potent electrophile, skin/eye irritant | Standard laboratory PPE, handle in a fume hood |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Volatile Liquid | Volatile, flammable, requires moisture-sensitive activator | Inert atmosphere, fume hood, avoid ignition sources |
| Radical | Langlois' Reagent (CF3SO2Na) | Crystalline Solid | Generally low hazard, but used with oxidants | Standard laboratory PPE, consider hazards of oxidant |
| Radical (Gas) | Trifluoroiodomethane (CF3I) | Gas/Low-Boiling Liquid | Volatile, potential respiratory irritant, ozone-depleting | Fume hood, sealed reaction vessel, proper ventilation |
Experimental Protocols for Safe Handling and Quenching
Adherence to rigorous experimental protocols is the most effective way to mitigate the risks associated with fluoroalkylating agents.
General Handling Protocol for Solid Fluoroalkylating Agents (e.g., Togni's Reagent)
This protocol outlines the safe handling of a crystalline, air-stable electrophilic fluoroalkylating agent.
dot
Caption: Workflow for safe handling of solid fluoroalkylating agents.
-
Preparation: Always begin by donning appropriate PPE, including nitrile gloves, safety glasses, and a flame-resistant lab coat. All manipulations should be performed within a certified chemical fume hood.
-
Reagent Dispensing: Weigh the required amount of the solid reagent in a vial. Avoid creating dust. Use a spatula for transfer.
-
Addition to Reaction: Add the reagent to the reaction vessel, which may be under an inert atmosphere depending on the reaction chemistry.
-
Reaction Monitoring: Monitor the reaction progress using standard techniques such as TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully add a quenching agent. For electrophilic reagents, a mild reducing agent like aqueous sodium thiosulfate is often effective.
Safe Quenching Logic for Different Reagent Classes
The choice of quenching agent is critical and depends on the nature of the fluoroalkylating agent used.
dot
Caption: Decision tree for quenching fluoroalkylating agents.
-
Electrophilic Agents: These are quenched by nucleophiles. Water can sometimes be sufficient, but a more reactive, yet safe, nucleophile like sodium thiosulfate is often preferred.
-
Nucleophilic Agents: These are quenched by electrophiles. A simple ketone like acetone or even a proton source like water can be effective.
-
Radical Reactions: The primary concern is unreacted initiator. If a radical chain reaction is ongoing, a radical scavenger like TEMPO or BHT can be used to terminate the chains.
Conclusion: A Proactive Approach to Safety
The power of fluoroalkylation in modern chemistry is undeniable. However, with great power comes great responsibility. A thorough understanding of the mechanistic underpinnings of the chosen reagent, a critical evaluation of its physical and toxicological properties, and the implementation of robust, well-designed experimental protocols are not merely best practices—they are essential for the safety of the researcher and the integrity of the science. By treating these powerful reagents with the respect they deserve, we can continue to innovate and push the boundaries of chemical synthesis in a safe and responsible manner.
The Rising Tide of Flow Chemistry: A Comparative Evaluation of Ethyl Iodofluoroacetate for Fluoroalkylation
For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced pharmacological properties is relentless. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in this endeavor, often leading to improved metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Among the diverse array of fluorinated building blocks, reagents capable of introducing the monofluoromethyl and difluoromethyl groups are of particular interest. This guide provides an in-depth technical evaluation of ethyl iodofluoroacetate as a promising reagent for such transformations, with a specific focus on its potential within the burgeoning field of flow chemistry. We will objectively compare its projected performance with established alternatives, supported by insights from existing experimental data in related systems.
The Flow Chemistry Advantage in Fluoroalkylation
Continuous flow chemistry has transitioned from a niche technology to a mainstream platform for modern organic synthesis, offering significant advantages over traditional batch processing.[3] These benefits are particularly pronounced for reactions involving hazardous reagents, unstable intermediates, or requiring precise control over reaction parameters – all common features of fluoroalkylation chemistry.[4] The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling reactions to be performed under more aggressive conditions with improved safety and reproducibility.[5] Furthermore, the ability to telescope multi-step sequences without intermediate isolation streamlines synthesis and reduces waste.[3]
This compound: A Reagent Poised for Flow Applications
This compound, a bifunctional reagent containing both an iodine and a fluorine atom on the α-carbon, holds significant potential for the introduction of the fluoroacetate moiety. While extensive studies of this specific reagent in flow chemistry are not yet widely published, its reactivity profile in batch synthesis suggests a strong aptitude for translation to continuous processing.
The carbon-iodine bond in this compound is susceptible to homolytic cleavage under photochemical or radical-initiated conditions to generate the corresponding α-fluoro-α-ethoxycarbonylmethyl radical. This reactive intermediate can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The inherent advantages of flow chemistry in managing radical reactions, such as precise control over irradiation time and efficient mixing, suggest that the use of this compound in continuous photochemical reactors could lead to higher yields and selectivities compared to batch methods.
Comparative Analysis with Alternative Fluoroalkylation Reagents in Flow Chemistry
To fully appreciate the potential of this compound, it is essential to compare it with other classes of reagents commonly used for introducing fluorinated motifs in a flow chemistry context.
| Reagent Class | Example(s) | Generation Method in Flow | Key Advantages in Flow | Potential Limitations |
| Trifluoromethylating Agents | CF₃I, CF₃CO₂K | Photochemical, Electrochemical, Thermal | Readily available, well-studied reactions.[6][7] | Often gaseous or require high temperatures/pressures. |
| Difluoromethylating Agents | CHF₃ (Fluoroform), (Difluoroiodo)arenes | Gas-liquid reactions, Electrochemical | Atom-economical (CHF₃), in-situ generation of reactive species.[1][8] | CHF₃ is a gas requiring specialized equipment, (difluoroiodo)arenes can be unstable.[8] |
| Monofluoroalkylating Agents | α-Fluoro carboxylic acids | Photochemical (decarboxylative) | Readily available precursors, mild reaction conditions.[9][10] | Limited to the availability of the corresponding carboxylic acids. |
| This compound | ICH(F)CO₂Et | Photochemical (projected) | Potential for difunctionalization, introduction of a valuable fluoroacetate motif. | Limited published data in flow, potential for side reactions. |
Photochemical Fluoroalkylation in Flow
Photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions.[11] In a typical flow setup, solutions of the substrate, the fluoroalkyl source, and a photocatalyst are pumped through a transparent capillary reactor irradiated by a light source (e.g., LEDs). The precise control over residence time in the illuminated zone minimizes over-irradiation and side-product formation.
Workflow for Photochemical Fluoroalkylation in Flow
Caption: A generalized workflow for a photochemical fluoroalkylation reaction in a continuous flow system.
Electrochemical Fluoroalkylation in Flow
Electrochemical methods offer a reagent-free approach to oxidation and reduction, making them inherently "green."[8] In the context of fluoroalkylation, electrochemical flow cells can be used to generate highly reactive species in situ, which are then immediately consumed in a subsequent reaction. For instance, (difluoroiodo)arenes can be generated electrochemically and used for fluorination reactions downstream.[8] This approach avoids the handling of unstable and potentially toxic reagents.
Workflow for Electrochemical Fluoroalkylation in Flow
Caption: A schematic of an electrochemical flow setup for fluoroalkylation, often involving in-situ reagent generation.
Experimental Protocols: A Template for Evaluation
General Protocol for Photochemical Fluoroalkylation in a Vapourtec E-Series Flow Reactor
-
System Preparation: A Vapourtec E-Series flow chemistry system is assembled with a PFA tubing reactor coil of a defined volume (e.g., 10 mL). The reactor is connected to a back-pressure regulator (e.g., 10 bar) to ensure a single-phase flow.
-
Reagent Preparation:
-
Solution A: The substrate (1.0 eq.) and photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%) are dissolved in a degassed solvent (e.g., acetonitrile or DMF).
-
Solution B: this compound (1.2-2.0 eq.) is dissolved in the same degassed solvent.
-
-
Reaction Execution:
-
Solutions A and B are drawn into separate syringes and placed on the syringe pumps.
-
The pumps are set to deliver the solutions at a defined flow rate to a T-mixer before entering the photoreactor. The total flow rate and reactor volume determine the residence time.
-
The photoreactor is irradiated with a suitable light source (e.g., 450 nm LEDs for Ru(bpy)₃Cl₂).
-
The reaction temperature is controlled using the reactor heating/cooling module.
-
-
Sample Collection and Analysis: The output from the back-pressure regulator is collected. The conversion and yield are determined by analysis of the crude reaction mixture (e.g., by ¹H NMR, ¹⁹F NMR, or GC-MS).[12][13]
Conclusion and Future Outlook
This compound presents a compelling, yet underexplored, option for the introduction of the valuable fluoroacetate moiety into organic molecules. While direct comparative data in flow chemistry is currently lacking, its known reactivity in batch processes strongly suggests its suitability for continuous flow applications, particularly in photochemical radical reactions. The enhanced safety, precise reaction control, and scalability offered by flow chemistry are well-aligned to unlock the full synthetic potential of this bifunctional reagent.
Future work should focus on the systematic evaluation of this compound in various flow setups, including detailed kinetic and mechanistic studies.[14] Direct, data-driven comparisons with established fluoroalkylating agents will be crucial to defining its role in the synthetic chemist's toolbox for late-stage functionalization and the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis [beilstein-journals.org]
- 6. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow electrochemistry: a safe tool for fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. 20. Utilizing on- and off-line monitoring tools to follow a kinetic resolution step during flow synthesis - Magritek [magritek.com]
- 13. Flow reactors integrated with in-line monitoring using benchtop NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Efficient kinetic experiments in continuous flow microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluoroalkyl groups has become an indispensable tool for modulating the physicochemical and biological properties of organic molecules. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluoroalkylation a critical strategy in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth mechanistic comparison of prevalent fluoroalkylation reactions, offering researchers, scientists, and drug development professionals a framework for understanding and selecting the most appropriate synthetic strategies. We will move beyond simple protocols to dissect the underlying reaction mechanisms, providing a rationale for experimental choices and empowering informed decision-making in the laboratory.
The Dichotomy of Fluoroalkylation: Understanding the Core Mechanistic Pathways
Fluoroalkylation reactions can be broadly categorized based on the nature of the fluoroalkylating agent and the reaction intermediates involved.[3][4] The three primary pathways are:
-
Radical Fluoroalkylation: Involving highly reactive fluoroalkyl radical species.
-
Nucleophilic Fluoroalkylation: Utilizing electron-rich fluoroalkyl sources.
-
Electrophilic Fluoroalkylation: Employing electron-deficient fluoroalkylating reagents.
The choice between these pathways is dictated by the substrate, the desired fluoroalkyl group, and the required functional group tolerance.[5]
Radical Fluoroalkylation: The Power of Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and versatile platform for generating fluoroalkyl radicals under mild conditions, enabling the functionalization of a wide range of organic molecules, including unactivated alkenes, alkynes, and (hetero)arenes.[2][6] The core principle of this approach lies in the ability of a photocatalyst to absorb visible light and initiate a single-electron transfer (SET) process, leading to the formation of the desired fluoroalkyl radical.
Mechanistic Cycles in Photoredox-Mediated Trifluoromethylation
Two primary catalytic cycles, the oxidative and reductive quenching cycles, govern the generation of the trifluoromethyl radical (•CF₃). The operative pathway is determined by the redox potentials of the photocatalyst, the trifluoromethyl source, and any additives present in the reaction mixture.[2][6]
Oxidative Quenching Cycle:
In this cycle, the excited photocatalyst is oxidized by an electron acceptor. For instance, using a Ru(II) photocatalyst and a thianthrenium salt as the aryl source, the excited Ru(II)* is oxidized by the thianthrenium salt. The resulting oxidized photocatalyst then engages with a Cu(I)-CF₃ species to generate a Cu(II)-CF₃ intermediate, which ultimately delivers the CF₃ group to the aryl radical.[7]
Reductive Quenching Cycle:
Conversely, in the reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, such as a tertiary amine. The reduced photocatalyst then transfers an electron to the trifluoromethyl source (e.g., CF₃I or a Togni reagent) to generate the •CF₃ radical.[6][7]
Key Experimental Considerations for Radical Fluoroalkylation:
-
Choice of Photocatalyst: The redox potential of the photocatalyst is crucial for ensuring efficient electron transfer. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes like eosin Y and rose bengal.[7]
-
Fluoroalkyl Source: A variety of reagents can serve as sources for fluoroalkyl radicals, including fluoroalkyl halides (e.g., CF₃I), sulfonium salts (e.g., Umemoto's reagent), and hypervalent iodine reagents (e.g., Togni's reagent).[8][9]
-
Additives and Solvents: Additives such as tertiary amines can act as sacrificial electron donors and Brønsted bases, significantly influencing reaction efficiency and selectivity.[2][6] The choice of solvent can also play a critical role in the reaction outcome.
Nucleophilic Fluoroalkylation: Taming the Reactivity of Fluoroalkyl Anions
Nucleophilic fluoroalkylation involves the transfer of a fluoroalkyl group as a nucleophile to an electrophilic substrate.[10][11][12][13] Generating and controlling the reactivity of fluoroalkyl anions can be challenging due to their inherent instability. However, several strategies have been developed to effectively utilize these powerful synthetic intermediates.
A common approach involves the use of Ruppert-Prakash type reagents, such as trimethyl(trifluoromethyl)silane (TMSCF₃), which can deliver a nucleophilic "CF₃⁻" equivalent upon activation with a fluoride source.
Mechanistic Pathway of Nucleophilic Trifluoromethylation with TMSCF₃:
-
Activation: A catalytic amount of a fluoride source (e.g., TBAF) activates the TMSCF₃ reagent to form a hypervalent silicate intermediate.
-
Nucleophilic Attack: This intermediate then delivers the trifluoromethyl anion to an electrophilic substrate, such as an aldehyde or ketone.
-
Silylation: The resulting trifluoromethylated alkoxide is trapped by the generated trimethylsilyl fluoride to give the silylated product.
-
Hydrolysis: Subsequent hydrolysis yields the desired trifluoromethylated alcohol.
Electrophilic Fluoroalkylation: The Quest for "CF₃⁺"
Electrophilic fluoroalkylation involves the transfer of a fluoroalkyl group as an electrophile to a nucleophilic substrate.[10][11][14] While the generation of a free trifluoromethyl cation (CF₃⁺) is energetically unfavorable, several reagents have been developed that act as "CF₃⁺" synthons. These are typically hypervalent iodine compounds, such as Togni's reagents, or sulfonium salts, like Umemoto's reagents.[9]
These reagents react with a wide range of soft nucleophiles, including alkenes, alkynes, and electron-rich (hetero)arenes. The mechanism is believed to involve the direct attack of the nucleophile on the iodine or sulfur center, followed by reductive elimination of the trifluoromethyl group.
Comparative Analysis of Mechanistic Pathways
| Feature | Radical Fluoroalkylation | Nucleophilic Fluoroalkylation | Electrophilic Fluoroalkylation |
| Fluoroalkyl Source | Fluoroalkyl halides, Togni's reagents, Umemoto's reagents[9] | Ruppert-Prakash reagent (TMSCF₃), fluoroform-derived reagents[5] | Togni's reagents, Umemoto's reagents[9] |
| Key Intermediate | Fluoroalkyl radical (e.g., •CF₃) | Fluoroalkyl anion equivalent (e.g., "CF₃⁻") | Electrophilic fluoroalkyl source |
| Substrate Scope | Alkenes, alkynes, (hetero)arenes[2][6] | Aldehydes, ketones, imines, esters | Alkenes, alkynes, electron-rich arenes, thiols, phosphines |
| Reaction Conditions | Mild, often visible light at room temperature[6] | Often requires stoichiometric activators (e.g., fluoride) | Generally mild conditions |
| Functional Group Tolerance | Generally high due to mild conditions[6][8] | Can be sensitive to acidic protons and reducible functional groups | Good for many functional groups, but can be sensitive to strong nucleophiles |
| Key Advantages | Broad substrate scope, high functional group tolerance, use of unactivated substrates[2][6] | Effective for the functionalization of carbonyl compounds and related electrophiles | Direct introduction of fluoroalkyl groups to a variety of soft nucleophiles |
| Key Limitations | Can sometimes lead to side reactions due to radical nature | Limited to electrophilic substrates, can be sensitive to moisture | Reagents can be expensive and require careful handling |
Experimental Protocols: A Representative Example
General Procedure for a Photoredox-Catalyzed Trifluoromethylation of an Arene
Materials:
-
Aryl halide (1.0 equiv)
-
Trifluoromethyl source (e.g., Togni's reagent II, 1.5 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%)
-
Tertiary amine (e.g., diisopropylethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, trifluoromethyl source, and photocatalyst.
-
Seal the vessel and purge with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the anhydrous solvent and the tertiary amine via syringe.
-
Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated arene.
Conclusion: A Mechanistic Understanding for Rational Design
The field of fluoroalkylation is rich with a diverse array of synthetic methodologies. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of novel synthetic strategies and the successful application of these reactions in complex molecule synthesis. By appreciating the nuances of radical, nucleophilic, and electrophilic pathways, researchers can make informed decisions to select the optimal conditions for their specific synthetic challenges. The continued development of new fluoroalkylating reagents and catalytic systems, guided by mechanistic insights and computational studies, will undoubtedly expand the synthetic chemist's toolkit and accelerate the discovery of new medicines and materials with enhanced properties.[15][16][17]
References
- 1. Recent advances in transition metal-mediated trifluoromethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 10. Substitution: Nucleophilic, Electrophilic, and Radical Reactions [tutoring-blog.co.uk]
- 11. britannica.com [britannica.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 14. byjus.com [byjus.com]
- 15. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Iodofluoroacetate
As researchers and drug development professionals, our work with novel reagents like ethyl iodofluoroacetate is critical for innovation. However, with the power of these unique chemical entities comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a deep-dive into the procedural logic and safety principles for managing this compound waste. Our goal is to empower you with the knowledge to maintain a safe laboratory environment, protect our ecosystem, and ensure the integrity of your research.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent chemical properties of this compound is fundamental to appreciating the necessity of stringent disposal protocols. It is not merely a matter of following rules, but of mitigating clearly defined risks.
This compound is a halogenated organic compound.[1] This classification is the single most important factor governing its disposal. Such compounds are subject to specific hazardous waste regulations primarily because their improper disposal, particularly through combustion in non-specialized facilities, can lead to the formation of highly toxic and corrosive gases, including hydrogen iodide (HI) and hydrogen fluoride (HF).[2][3] Furthermore, it is categorized as an irritant, causing skin, eye, and respiratory irritation, and is a flammable liquid.[4][5][6]
Key Chemical & Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 401-58-1 | [6] |
| Molecular Formula | C4H6FIO2 | [6] |
| Flash Point | 60.3°C | [6][7] |
| Density | 1.89 g/cm³ | [7] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |
| Disposal Classification | Halogenated Organic Hazardous Waste | [1][8][9] |
The Core Principle: Segregation of Hazardous Waste Streams
The cornerstone of proper chemical waste management in a laboratory setting is meticulous segregation. Combining different waste classes can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs.[10] this compound must never be mixed with non-halogenated organic waste or aqueous waste streams.[1][11]
The following decision workflow illustrates the critical segregation process that must be followed for all chemical waste generated in the laboratory.
Caption: Waste Segregation Decision Workflow
Standard Operating Procedure: Routine Disposal of this compound
This protocol outlines the step-by-step process for the collection and temporary storage of this compound waste in a laboratory's Satellite Accumulation Area (SAA).
Methodology:
-
Container Selection:
-
Select a waste container made of a compatible material, such as high-density polyethylene (HDPE).[8][12]
-
Causality: The use of metal safety cans is not recommended. Halogenated solvents can degrade to form acidic byproducts (e.g., HI, HF), which will corrode metal containers, leading to leaks and failures.[8]
-
Ensure the container has a screw-top, vapor-tight lid to prevent the escape of volatile organic compounds (VOCs).[11]
-
-
Container Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[10]
-
Clearly write the full chemical name, "this compound," and list any other chemicals that will be added to this container. Do not use abbreviations or chemical formulas.[11]
-
Maintain a running log of the approximate percentages or volumes of each component added.
-
-
Waste Accumulation:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Use a designated funnel to pour the waste into the container, ensuring the exterior of the container remains clean.[13]
-
Keep the waste container closed at all times, except when actively adding waste.[11]
-
-
Storage in Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which should be located at or near the point of generation.
-
Store the halogenated waste container in secondary containment (e.g., a polypropylene tub) to contain any potential leaks.[8]
-
Ensure the container is segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[8]
-
-
Arranging for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in your lab area.[11]
-
Once the container is full or you are discontinuing the process, submit an online hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[14] The waste will be transported to a licensed facility for proper disposal, typically via high-temperature incineration.[1][15]
-
Emergency Protocol: Small-Scale Spill Management
In the event of a small spill (<100 mL) that you are trained and comfortable cleaning up, follow this emergency procedure. For larger spills, evacuate the area and contact EHS or your institution's emergency response team immediately.
Methodology:
-
Immediate Actions & PPE:
-
Alert personnel in the immediate area and control access.
-
Ensure the spill is within a chemical fume hood if possible, or that the area is well-ventilated.[4]
-
Don appropriate Personal Protective Equipment (PPE): safety goggles, a fully buttoned lab coat, and chemical-resistant gloves (e.g., butyl rubber or laminate; double-gloving with nitrile is a less-protective but acceptable alternative for incidental contact if gloves are changed immediately upon contamination).[4][12]
-
-
Containment and Absorption:
-
Collection and Cleanup:
-
Final Disposal:
-
Seal and label the container with "Hazardous Waste," "Spill Debris," and "this compound."
-
Dispose of this container by following the Standard Operating Procedure for Routine Disposal outlined in Section 3.
-
Wash the spill area with soap and water after the material has been collected.[11]
-
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this compound down the drain. This can damage aquatic ecosystems and violate environmental regulations.[8][15]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal. This constitutes an unregulated release into the atmosphere.[14]
-
DO NOT mix this compound with incompatible waste streams, such as acids, bases, or oxidizers.[10][13]
-
DO NOT place materials contaminated with this compound in the regular trash. All contaminated materials must be treated as hazardous waste.
-
DO NOT attempt to neutralize or treat the waste yourself unless you are following a specifically approved and validated laboratory procedure. Chemical neutralization of iodine-containing compounds with agents like sodium thiosulfate is a valid technique but is typically for aqueous iodine solutions and may not be appropriate for this organic ester without further process validation.[17]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ethyl difluoro(iodo)acetate | C4H5F2IO2 | CID 2737200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 401-58-1 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. uakron.edu [uakron.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. ethz.ch [ethz.ch]
- 14. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. disposecleverly.com [disposecleverly.com]
- 18. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Iodofluoroacetate
As researchers and scientists dedicated to advancing drug development, our work often involves handling novel and highly reactive compounds. Ethyl iodofluoroacetate is one such molecule, a valuable building block whose utility is matched by its significant potential hazards. This guide moves beyond a simple checklist to provide an in-depth operational and safety plan, grounded in the fundamental principles of chemical toxicology and laboratory best practices. The protocols outlined here are designed as a self-validating system to ensure the highest level of safety when handling this compound.
A Foundational Hazard Assessment: Understanding the 'Why'
Effective protection begins with a deep understanding of the risk. This compound is a dual-hazard compound. As a halogenated ester, it possesses properties of an alkylating agent, which can lead to severe irritation and burns[1][2]. More critically, its fluoroacetate moiety presents a severe and insidious toxicological threat.
Fluoroacetates are notorious for their "lethal synthesis" mechanism within the body. The fluoroacetate ion itself is not overtly toxic but is metabolized in vivo to fluorotricarboxylic acid. This metabolite then blocks cellular metabolism at the citrate stage, leading to irreversible cellular dysfunction and delayed, potentially fatal, systemic effects[3]. This metabolic weaponization is the primary driver for the stringent handling protocols required.
Table 1: Hazard Profile of Structurally Related Halogenated Esters
| Hazard Classification | Description | GHS Pictogram(s) |
| Acute Toxicity (Oral) | Based on related compounds like Ethyl iodoacetate, this substance is presumed to be highly toxic, potentially fatal if swallowed[1][2]. | Danger |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact[1][2][4]. | Danger |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible eye damage. It is a known lachrymatory agent, inducing tearing[2][4][5]. | Danger |
| Respiratory Irritation | Vapors may cause respiratory irritation[4][6]. | Warning |
The Core Protocol: A Multi-Layered PPE Ensemble
Given the high toxicity and reactivity, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. This is not merely a set of items, but an integrated system of protection.
Respiratory Protection: Engineering Controls First
All handling of this compound is mandatory within a properly functioning and certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Standard Operation: Work should be conducted at least 6 inches inside the fume hood sash.
-
Emergency Respirator: In the event of a significant spill or fume hood failure, respiratory protection is essential. A NIOSH-approved full-face respirator with an organic vapor/acid gas (OV/AG) cartridge should be available and all personnel must be fit-tested and trained in its use[7][8].
Eye and Face Protection: Defending Against a Lachrymator
The lachrymatory and corrosive nature of this compound demands robust eye and face protection.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times[9]. Standard safety glasses are insufficient as they do not provide a seal against vapors and splashes.
-
Required for Transfers & Reactions: When transferring liquids, setting up reactions, or performing any task with a heightened splash risk, a full-face shield must be worn over the chemical splash goggles[8][10].
Hand Protection: The Critical Barrier
A single pair of standard disposable gloves is inadequate for handling this material. A double-gloving technique is required to provide sufficient protection and a safe method for doffing contaminated outer gloves.
-
Inner Glove: A standard nitrile examination glove. This layer provides a second barrier and keeps the user's hands clean during the final de-gloving step.
-
Outer Glove: A glove with high resistance to halogenated organic compounds and esters is essential. Butyl or Viton™ (fluoroelastomer) gloves are recommended for their superior chemical resistance compared to nitrile or latex[11]. Always consult the glove manufacturer's specific chemical resistance chart.
Table 2: Comparative Glove Material Performance
| Glove Material | Performance vs. Esters | Performance vs. Halogenated Organics | Notes |
| Nitrile | Fair to Good | Fair to Good | Suitable as an inner glove or for incidental contact only. Prone to degradation with prolonged exposure[11]. |
| Neoprene | Good | Good | A viable alternative to nitrile, offering better physical durability. |
| Butyl | Good | Excellent | Recommended for polar organics like esters and ketones. Can be expensive[11]. |
| Viton™ (Fluoroelastomer) | Excellent | Excellent | Offers the broadest range of chemical protection but is the most expensive and may have reduced dexterity[11]. |
Body Protection: Complete Coverage
-
Lab Coat: A flame-resistant (e.g., Nomex®) lab coat, fully buttoned, is required. While specific flammability data is limited, related compounds are flammable, making this a necessary precaution[7][8][12].
-
Apron: A chemical-resistant apron (e.g., of rubber or neoprene) should be worn over the lab coat to protect against splashes and spills.
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory. Fabrics such as polyester and acrylic should be avoided[8].
The Operational Plan: A Step-by-Step Workflow
This protocol ensures safety at every stage of the handling process.
Pre-Operational Checklist
-
Verify the chemical fume hood has a current certification and shows adequate airflow.
-
Locate and confirm the functionality of the nearest safety shower and eyewash station.
-
Prepare designated, labeled hazardous waste containers for halogenated liquid and solid waste[13][14].
-
Assemble all necessary apparatus and reagents within the fume hood to minimize traffic in and out of the controlled area.
-
Don all required PPE as described in Section 2.
Safe Handling Protocol
-
Conduct all manipulations of the chemical within the fume hood.
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge[12][15].
-
When weighing, tare a sealed container, add the chemical within the hood, and re-seal before moving to the balance.
-
For transfers, use a syringe or cannula. Avoid pouring where possible to minimize splash potential.
-
Keep the primary container of this compound sealed and in a secondary container when not in immediate use.
Post-Handling Decontamination
-
Wipe down all contaminated surfaces within the fume hood with an appropriate decontaminating solution (e.g., a mild soap solution, followed by water and a solvent rinse like ethanol, with all wipes disposed of as hazardous solid waste).
-
Carefully remove the outer gloves while still in the fume hood and dispose of them in the solid hazardous waste container.
-
With the inner gloves still on, exit the immediate work area.
-
Remove the lab coat and apron, turning them inward to contain any potential surface contamination.
-
Remove the face shield and goggles.
-
Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and water[6].
Workflow Visualization
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Procedures
Spill Response
-
Small Spill (in fume hood): Absorb with an inert material (e.g., sand, vermiculite). Collect the material using spark-proof tools into a sealed, labeled container for hazardous waste disposal. Decontaminate the area thoroughly.
-
Large Spill / Spill outside fume hood: Evacuate the laboratory immediately. Alert personnel and call your institution's emergency response (EHS) team. Do not attempt to clean it up without appropriate respiratory protection and training.
Exposure and First Aid
Immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[1][4]. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][4][12]. |
| Ingestion | DO NOT induce vomiting . Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1][4][12]. |
Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Segregation: Maintain separate, clearly labeled waste streams for:
-
Halogenated Liquid Waste: Unused material, reaction mixtures, and solvent rinses.
-
Solid Waste: Contaminated gloves, absorbent materials, weighing papers, and wipes.
-
-
Containers: Use only approved, chemically compatible, and sealable containers. Do not overfill containers; a maximum of 90% capacity is recommended[14].
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the lab, away from incompatible materials[13].
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Never pour this chemical down the drain[4].
Conclusion
The handling of this compound requires a mindset of profound respect for its chemical properties. By understanding the severe risks it poses and meticulously adhering to the multi-layered safety protocols detailed in this guide, researchers can utilize this valuable compound while ensuring the highest standards of personal and laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl iodoacetate | C4H7IO2 | CID 12183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Accidental fatal poisoning with ethyl fluoroacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ethyl iodoacetate - Wikipedia [en.wikipedia.org]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. safety.rochester.edu [safety.rochester.edu]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. ethz.ch [ethz.ch]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
